Product packaging for Voclosporin(Cat. No.:CAS No. 515814-00-3)

Voclosporin

Cat. No.: B1624091
CAS No.: 515814-00-3
M. Wt: 1214.6 g/mol
InChI Key: BICRTLVBTLFLRD-PTWUADNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Voclosporin is an investigational calcineurin inhibitor (CNI) of significant interest in immunological and nephrology research. As a cyclosporine analog, it features a structural modification that enhances its binding affinity for cyclophilin A and increases its potency as a calcineurin inhibitor compared to earlier CNIs . Its primary research value lies in its dual mechanism of action: it inhibits T-cell activation by blocking the calcineurin-mediated dephosphorylation of NFAT, thereby suppressing the transcription of pro-inflammatory cytokines like IL-2 . Concurrently, it stabilizes the actin cytoskeleton in podocytes by inhibiting the dephosphorylation of synaptopodin, offering a direct mechanism for reducing proteinuria in experimental models of kidney disease . This makes this compound a valuable tool for studying the pathways involved in autoimmune conditions, particularly lupus nephritis . Pharmacokinetically, this compound demonstrates a more predictable metabolic profile and greater stability than traditional calcineurin inhibitors, which can be advantageous for in vivo research design . Research-grade this compound is intended for laboratory investigation only. It is strictly for Research Use Only (RUO) and must not be used for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H111N11O12 B1624091 Voclosporin CAS No. 515814-00-3

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030488
Record name Voclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1214.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

less than 0.1 g/L
Record name Voclosporin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

515814-00-3, 515814-01-4
Record name ISA 247
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voclosporin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voclosporin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voclosporin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOCLOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>129
Record name Voclosporin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11693
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Voclosporin: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Voclosporin is a novel calcineurin inhibitor (CNI) and a semi-synthetic analogue of cyclosporine A, approved for the treatment of lupus nephritis (LN).[1][2] Its unique structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile compared to its parent compound.[2][3] This document provides an in-depth overview of the molecular structure of this compound, detailed synthetic pathways, experimental protocols for its preparation and characterization, and its mechanism of action through the calcineurin signaling pathway.

Molecular Structure of this compound

This compound is a cyclic undecapeptide with a molecular formula of C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol .[4][5] It is a structural analogue of cyclosporine A, distinguished by a modification at the amino acid-1 residue.[2] This modification involves a single carbon extension with a double bond, which is crucial for its enhanced biological activity.[6]

The molecule exists as a mixture of cis- and trans- geometric isomers at this modified side chain, with the trans-isomer being the more potent and predominant form in the final pharmaceutical product (typically 90-95%).[4] This structural change alters the binding affinity to its target, calcineurin, contributing to its improved immunosuppressive profile.[2][5]

Key Molecular Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₆₃H₁₁₁N₁₁O₁₂[4][7]
Molecular Weight 1214.6 g/mol [4][5]
CAS Number 515814-01-4[5]
Drug Class Calcineurin Inhibitor, Immunosuppressant[1][8]
Parent Compound Cyclosporine A[2]
Key Structural Feature Modified amino acid-1 with an ethyl-diene side chain[6]
Active Isomer trans-isomer[4]
Protein Binding Approximately 97%[2][5]
Structural Representation

The following diagram illustrates the conceptual relationship between Cyclosporine A and the key modification leading to this compound.

Conceptual Structure of this compound cluster_cyclosporine Cyclosporine A cluster_this compound This compound Cyclosporine Cyclic Undecapeptide Core (11 Amino Acids) AA1_original Amino Acid 1 Side Chain (-CH(OH)-CH(CH3)-CH2-CH=CH-CH3) Cyclosporine->AA1_original contains Modification Structural Modification AA1_original->Modification Oxidation & Homologation Voclosporin_core Cyclic Undecapeptide Core (Identical to Cyclosporine A) AA1_modified Modified Amino Acid 1 Side Chain (-CH(OH)-CH(CH3)-CH=CH-CH=CH2) (trans-isomer is more potent) Voclosporin_core->AA1_modified contains Modification->AA1_modified

Caption: From Cyclosporine A to this compound.

Synthesis of this compound

This compound is produced via a semi-synthetic pathway starting from the natural product Cyclosporine A, which is accessible through fermentation.[1] The synthesis involves a multi-step process focused on the specific modification of the amino acid-1 side chain.

The general synthetic strategy includes:

  • Protection: The hydroxyl group on the amino acid-1 side chain of Cyclosporine A is protected, typically through acetylation.[1]

  • Oxidative Cleavage: The side chain is cleaved using ozonolysis to yield a key aldehyde intermediate (acetyl CsA aldehyde).[1][9]

  • Side Chain Extension (Homologation): The crucial diene moiety is introduced. This step is stereoselective to favor the desired trans-isomer. Various methods have been described, including reactions with organo-zirconium reagents or Wittig-type reagents.[1]

  • Deprotection: The protecting group (acetyl) is removed under basic conditions to yield the final this compound molecule.[1]

  • Purification: The final product, a mixture of isomers, is purified using semi-preparative High-Pressure Liquid Chromatography (HPLC) to enrich the trans-isomer.[1][6]

Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

This compound Synthesis Workflow Start Cyclosporine A Step1 Acetyl Cyclosporine A Start->Step1 Acetylation (Acetic Anhydride, Pyridine, DMAP) Step2 Aldehyde Intermediate Step1->Step2 Ozonolysis Step3 Protected this compound (trans-alkene) Step2->Step3 Homologation (e.g., Organo-zirconium reagent) Step4 This compound (cis/trans mixture) Step3->Step4 Deprotection (Base-mediated acetyl removal) End Purified this compound (trans-enriched) Step4->End HPLC Purification

Caption: Key stages of this compound synthesis.

Summary of Key Reactions
StepReactionKey ReagentsIntermediate/ProductReference
1AcetylationAcetic anhydride, pyridine, 4-DMAP in DCMAcetyl Cyclosporine A[1]
2OzonolysisOzone (O₃)Aldehyde adduct[1]
3HomologationPropargyltrimethylsilane, bis(cyclopentadienyl)zirconium chloride hydride, silver perchloratetrans-alkene intermediate[1]
4DeprotectionBase-mediated hydrolysis (e.g., K₂CO₃ in methanol)This compound (isomer mixture)[1][6]
5PurificationSemi-preparative HPLC (e.g., silica gel with toluene/acetone or toluene/methylisobutylketone mobile phase)Purified trans-enriched this compound[1][6][10]

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and analysis of this compound, based on published literature and patents.

General Synthesis Protocol
  • Step 1: Acetylation of Cyclosporine A

    • Dissolve Cyclosporine A in dichloromethane (DCM).

    • Add acetic anhydride, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

    • Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer and evaporate the solvent to yield acetyl cyclosporine A.[1]

  • Step 2: Ozonolysis

    • Dissolve the acetyl cyclosporine A from the previous step in a suitable solvent (e.g., DCM).

    • Cool the solution to a low temperature (typically -78 °C).

    • Bubble ozone gas through the solution until the starting material is consumed.

    • Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to obtain the aldehyde intermediate.[1]

  • Step 3: Homologation to form the Diene

    • This step is critical for establishing the trans-isomer stereochemistry. One reported method involves an organo-zirconium reagent.[11]

    • The aldehyde intermediate is reacted with a reagent like propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of a catalyst such as silver perchlorate.[1] This reaction homologates the aldehyde to provide the desired trans-alkene.[1]

  • Step 4: Deprotection and Purification

    • Dissolve the protected this compound intermediate in a solvent mixture like methanol or tetrahydrofuran.[6]

    • Add a base, such as potassium carbonate, to facilitate the removal of the acetyl protecting group.[6]

    • Monitor the reaction by HPLC. Upon completion, neutralize the mixture and extract the product.

    • Subject the crude product to semi-preparative HPLC for purification and enrichment of the trans-isomer.[1] The mobile phase can consist of solvent mixtures like toluene and acetone or toluene and methylisobutylketone.[6][10]

Analytical Characterization
  • High-Pressure Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, determine the purity of intermediates and the final product, and quantify the ratio of cis to trans isomers.[6][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound and its intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Solid-state ¹³C NMR has been used to characterize different crystalline forms of this compound.[10][12]

Mechanism of Action: Calcineurin Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes.[8][13]

  • Complex Formation: Inside the T-cell, this compound binds to the immunophilin cyclophilin A.[4][5]

  • Calcineurin Inhibition: The resulting this compound-cyclophilin A complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][5] This binding inhibits the phosphatase activity of calcineurin.[4]

  • NFAT Regulation: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[13][14] By inhibiting calcineurin, this compound prevents this dephosphorylation.

  • Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[14] This blockage prevents NFAT from initiating the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[13][14]

  • Immunosuppression: The reduction in IL-2 and other cytokines leads to decreased T-cell activation, proliferation, and overall dampening of the T-cell-mediated immune response that drives inflammation in autoimmune diseases like lupus nephritis.[2][13]

Additionally, this compound has been shown to have a stabilizing effect on podocytes, the specialized cells in the kidney's filtration barrier, which contributes to its efficacy in reducing proteinuria in lupus nephritis.[2][14]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the calcineurin-NFAT signaling pathway.

This compound Mechanism of Action cluster_cell T-Cell cluster_inhibition Inhibition by this compound TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calcineurin_active Calcineurin (Active) Ca_increase->Calcineurin_active activates Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2_protein IL-2 Production IL2_gene->IL2_protein T_Cell_Activation T-Cell Proliferation & Activation IL2_protein->T_Cell_Activation This compound This compound Complex This compound-Cyclophilin Complex This compound->Complex Cyclophilin Cyclophilin A Cyclophilin->Complex Complex->Calcineurin_active INHIBITS

Caption: this compound inhibits T-cell activation.

References

Voclosporin's Binding Affinity to Calcineurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin is a next-generation calcineurin inhibitor (CNI) that demonstrates a superior binding affinity for calcineurin compared to legacy CNIs like cyclosporine A. This enhanced affinity is attributed to a structural modification at the amino acid-1 position, which optimizes its interaction with the calcineurin-cyclophilin complex. This heightened potency allows for effective immunosuppression at lower doses, potentially leading to a more favorable safety profile. This document provides an in-depth technical overview of this compound's binding affinity to calcineurin, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a structural analog of cyclosporine A, a well-established calcineurin inhibitor.[1][2] Its mechanism of action, like other CNIs, involves the suppression of the adaptive immune response by inhibiting the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2] The reduction in IL-2 production leads to decreased T-cell proliferation and activation, thereby dampening the immune response.

The key innovation in this compound's design is a modification at the amino acid 1 position, which results in a more potent and predictable inhibition of calcineurin.[1][5] This enhanced potency is a direct result of its improved binding affinity to the active site of calcineurin when complexed with its intracellular receptor, cyclophilin A.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for its target has been quantified through various in vitro assays. The following tables summarize the key quantitative data available, providing a comparative perspective with other calcineurin inhibitors where possible.

Parameter This compound Cyclosporine A Notes References
Binding to Cyclophilin A (Kd) 15 ± 4 nM36.8 nMDissociation constant (Kd) determined by fluorescence spectroscopy. A lower Kd indicates stronger binding.[6],[7]
Immunosuppressive Potency (CE50) 50 ng/mLNot directly compared in the same studyConcentration for 50% of maximal effect in an immunosuppressive assay.[8][9][10]
Calcineurin Activity Inhibition (CE50) 122 ng/mLNot directly compared in the same studyConcentration for 50% of maximal inhibition of calcineurin phosphatase activity.[8]
Relative Potency ~4-fold higher than Cyclosporine A-Based on in vitro calcineurin inhibition assays.[10]

Signaling Pathway and Experimental Workflow Visualizations

Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the calcineurin-NFAT signaling pathway and the point of inhibition by the this compound-cyclophilin A complex.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Activation PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER triggers release Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive 2. Binding & Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P (Phosphorylated) Calcineurin_active->NFATp 3. Dephosphorylation NFAT NFAT (Dephosphorylated) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc 4. Nuclear Translocation This compound This compound CyclophilinA Cyclophilin A This compound->CyclophilinA VCS_CypA_Complex This compound- Cyclophilin A Complex This compound->VCS_CypA_Complex CyclophilinA->VCS_CypA_Complex VCS_CypA_Complex->Calcineurin_active Inhibition Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_Transcription 5. Binds to DNA

Caption: Calcineurin-NFAT signaling pathway and this compound's point of inhibition.

Experimental Workflow for Calcineurin Activity Assay

The following diagram outlines the typical workflow for determining the inhibitory effect of this compound on calcineurin phosphatase activity.

Calcineurin_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection and Analysis Prepare_Buffer Prepare Assay Buffer (with Calmodulin) Add_Reagents Add Buffer, this compound, and Calcineurin to Plate Prepare_Buffer->Add_Reagents Prepare_Substrate Reconstitute RII Phosphopeptide Substrate Start_Reaction Initiate Reaction with RII Substrate Prepare_Substrate->Start_Reaction Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Add_Reagents Prepare_Enzyme Prepare Calcineurin Enzyme Solution Prepare_Enzyme->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction (e.g., add Malachite Green) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (at ~620 nm) Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Phosphate Released and % Inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Caption: Workflow for a colorimetric calcineurin phosphatase activity assay.

Detailed Experimental Protocols

Determination of this compound Binding to Cyclophilin A by Fluorescence Spectroscopy

This protocol is adapted from standard methods for measuring protein-ligand interactions.[6][7][11]

Objective: To determine the dissociation constant (Kd) of the this compound-cyclophilin A complex.

Materials:

  • Recombinant human cyclophilin A

  • This compound

  • Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

  • DMSO

  • Spectrofluorometer

  • Cuvette

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of cyclophilin A in the assay buffer to a final concentration of 200 nM.

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in DMSO.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation in cyclophilin A) and the emission wavelength to 340 nm.

    • Fill the cuvette with the cyclophilin A solution.

    • Record the initial fluorescence intensity.

  • Titration:

    • Add small aliquots of the this compound dilutions to the cuvette containing the cyclophilin A solution.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence intensity after each addition. The final DMSO concentration should be kept constant and low (e.g., <2%).

  • Data Analysis:

    • Correct the measured fluorescence intensities for dilution.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol is based on commercially available kits and established methodologies for measuring calcineurin activity.[12][13][14][15][16]

Objective: To determine the IC50 value of this compound for the inhibition of calcineurin phosphatase activity.

Materials:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (containing CaCl2, MgCl2, and other components)

  • This compound

  • Malachite Green reagent (for phosphate detection)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the 2X calcineurin assay buffer containing calmodulin.

    • Reconstitute the RII phosphopeptide substrate with ultrapure water.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of calcineurin enzyme in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add the assay buffer to all wells.

    • Add the this compound dilutions to the appropriate wells.

    • Add the calcineurin enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Terminate the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the free phosphate released by the calcineurin activity to produce a color change.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme) from all other readings.

    • Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the control (no this compound).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound's enhanced binding affinity to calcineurin, a result of its unique chemical structure, translates to a more potent and predictable immunosuppressive effect compared to older calcineurin inhibitors. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this next-generation immunosuppressant. The improved pharmacodynamic profile of this compound holds significant promise for the treatment of autoimmune diseases, offering the potential for improved efficacy and a better-tolerated therapeutic option.

References

The Trans-Isomer of Voclosporin: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the voclosporin trans-isomer, the more potent and clinically relevant geometric isomer of this novel calcineurin inhibitor. This compound, approved as LUPKYNIS®, is a cornerstone in the treatment of lupus nephritis, offering a refined pharmacological profile compared to its predecessor, cyclosporine A. This document delves into its mechanism of action, comparative potency, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.

Executive Summary

This compound is a semi-synthetic analog of cyclosporine A, modified at the amino acid-1 position. This structural alteration results in two geometric isomers: a cis-isomer (Z-ISA247) and a trans-isomer (E-ISA247). Early development involved an isomeric mixture, but manufacturing processes were refined to produce the predominantly trans-isomer formulation (90-95%), which exhibits greater immunosuppressive activity.[1][2][3] The enhanced potency of the trans-isomer is attributed to its superior binding affinity to cyclophilin A, the initial step in forming the active drug-protein complex that inhibits calcineurin.[1][4] This guide summarizes the key quantitative data, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action: Calcineurin Inhibition

The immunosuppressive effect of this compound is mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] The trans-isomer of this compound first binds to an intracellular protein, cyclophilin A.[4] This this compound-cyclophilin A complex then binds to calcineurin, sterically blocking its phosphatase activity.[5]

Normally, upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[5] Dephosphorylated NFAT then translocates to the nucleus, where it upregulates the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][6] IL-2 is a potent T-cell growth factor, crucial for T-cell proliferation and the amplification of the immune response.

By inhibiting calcineurin, the this compound trans-isomer prevents NFAT dephosphorylation, halting its nuclear translocation and subsequent cytokine gene expression. This blockade of T-cell activation and proliferation is the foundation of its immunosuppressive effect.[5] A secondary, antiproteinuric mechanism involves the stabilization of podocyte actin cytoskeletons in the kidney, also through calcineurin inhibition.[5]

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell T-Cell Cytoplasm cluster_drug Drug Action cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Activation Ca_Signal ↑ Intracellular Ca²⁺ TCR->Ca_Signal Calcineurin_Inactive Calcineurin (Inactive) Ca_Signal->Calcineurin_Inactive Activates Calcineurin_Active Calcineurin (Active) Calcineurin_Inactive->Calcineurin_Active NFATp NFAT-P Calcineurin_Active->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates & Activates This compound This compound (trans-isomer) CyclophilinA Cyclophilin A This compound->CyclophilinA Binds Drug_Complex This compound-CypA Complex Drug_Complex->Calcineurin_Active INHIBITS

Caption: Calcineurin-NFAT signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The superior potency of the this compound trans-isomer is supported by quantitative data. The approved drug product, LUPKYNIS®, contains 90-95% trans-isomer.[3] Animal studies have confirmed that the predominantly this compound trans-isomer formulation is more potent than a 50:50 mixture of its cis- and trans-isomers.[3]

Comparative Binding Affinity and Potency

The initial and critical step for calcineurin inhibition is the binding of this compound to cyclophilin A (CypA). Fluorescence spectroscopy has been used to determine the dissociation constants (Kd) for this interaction, demonstrating that the trans-isomer (E-ISA247) binds to CypA with approximately four-fold higher affinity than the cis-isomer (Z-ISA247).[1][4] This enhanced binding provides a molecular basis for the greater immunosuppressive efficacy of the trans-isomer.[4] While direct IC50 values for calcineurin inhibition by the purified isomers are not publicly available, in vitro studies on this compound (predominantly trans-isomer) show it to be at least five-fold more potent than cyclosporine A in inhibiting lymphocyte proliferation and cytokine production.[7]

Table 1: Comparative Binding Affinity of this compound Isomers to Cyclophilin A

Isomer Alias Dissociation Constant (Kd)
trans-Voclosporin E-ISA247 15 nM [1][4]
cis-Voclosporin Z-ISA247 61 nM [1][4]

| Cyclosporine A | CsA | 13 nM[4] |

Table 2: In Vitro Potency of this compound (Predominantly trans-isomer)

Assay Parameter Value Reference
Calcineurin Inhibition (Human Whole Blood) IC50 120 ng/mL [8]
Calcineurin Inhibition (Healthy Subjects) CE50 78 ng/mL [8]
Lymphocyte Proliferation (Non-human primates) IC50 >5-fold lower than Cyclosporine A [7]

| T-cell Cytokine Production (Non-human primates) | IC50 | >5-fold lower than Cyclosporine A |[7] |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound (predominantly trans-isomer) has been characterized in healthy subjects and patient populations. It exhibits a predictable pharmacokinetic-pharmacodynamic relationship, which allows for fixed dosing without the need for routine therapeutic drug monitoring.[6][9]

Table 3: Pharmacokinetic Parameters of this compound (trans-isomer)

Parameter Value Conditions / Notes Reference
Time to Max. Concentration (Tmax) 1.5 hours On an empty stomach [10]
Max. Concentration (Cmax) ~955 ng/mL [10]
Area Under the Curve (AUC) ~7693 ng·h/mL [10]
Apparent Volume of Distribution (Vd/F) ~2,154 L Distributes extensively into red blood cells [10]
Plasma Protein Binding ~97% [8][10]
Terminal Half-life (t1/2) ~30 hours Range: 24.9 to 36.5 hours [3]
Apparent Clearance (CL/F) 63.6 L/h [10]
Metabolism Primarily by CYP3A4 Major metabolite is ~8-fold less potent [8][10]

| Excretion | ~88% in feces, ~2% in urine | |[10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of the this compound trans-isomer.

Isomer Separation and Quantification by HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying the trans- and cis-isomers of this compound from the crude product or formulated drug.[2][11][12]

Objective: To separate and quantify this compound trans-isomer, cis-isomer, and related substances.

Materials:

  • HPLC system with UV detector

  • Inertsil ODS-3 or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Methanol

  • This compound reference standards (trans and cis)

  • Sample dissolved in a suitable diluent (e.g., Methanol)

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase.

  • Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[12] Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210-273 nm[2][12]

    • Injection Volume: 10-20 µL

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both trans- and cis-voclosporin in the diluent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a known concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the peaks for the trans- and cis-isomers based on their retention times, as determined from the standard injections. Calculate the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow start Start prep_mobile Prepare & Degas Mobile Phase (Methanol:Acetonitrile) start->prep_mobile prep_standards Prepare this compound Isomer Standards start->prep_standards prep_sample Prepare Drug Sample start->prep_sample equilibrate Equilibrate HPLC System with C18 Column prep_mobile->equilibrate inject_sample Inject Sample prep_sample->inject_sample inject_standards Inject Standards & Generate Calibration Curve equilibrate->inject_standards run_hplc Run HPLC Analysis inject_standards->run_hplc inject_sample->run_hplc analyze Analyze Chromatogram: Identify & Integrate Peaks run_hplc->analyze quantify Quantify Isomers (trans vs. cis) analyze->quantify end End quantify->end

References

Voclosporin's Effect on Podocyte Stabilization: A Technical Guide for Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voclosporin, a novel calcinein inhibitor (CNI), has emerged as a promising therapeutic agent for proteinuric kidney diseases, most notably lupus nephritis. Its mechanism of action extends beyond immunosuppression to direct stabilization of podocytes, the specialized epithelial cells essential for the integrity of the glomerular filtration barrier. This technical guide provides an in-depth exploration of this compound's core effects on podocyte biology, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Critical Role of Podocytes and the Impact of this compound

Podocytes are terminally differentiated cells with a complex cytoarchitecture, characterized by interdigitating foot processes that form the slit diaphragm. This structure is crucial for preventing proteinuria, the leakage of albumin and other proteins into the urine. In various renal diseases, including lupus nephritis, podocyte injury leads to foot process effacement, detachment, and apoptosis, resulting in a compromised filtration barrier and progressive kidney damage.

This compound exerts a dual mechanism of action: it suppresses the immune system by inhibiting T-cell activation and directly protects podocytes, thereby reducing proteinuria.[1][2] This direct effect on podocytes is a key differentiator from other immunosuppressive therapies and forms the central focus of this guide.

Mechanism of Action: Stabilizing the Podocyte Actin Cytoskeleton

This compound's primary mode of action in podocytes is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3]

Signaling Pathway of this compound-Mediated Podocyte Stabilization

This compound's Mechanism of Action in Podocytes cluster_0 Podocyte Cytoplasm VCS This compound VCS_CypA This compound-Cyclophilin A Complex VCS->VCS_CypA binds CypA Cyclophilin A CypA->VCS_CypA binds Calcineurin Calcineurin (Active) VCS_CypA->Calcineurin inhibits Synpo_P Phosphorylated Synaptopodin Calcineurin->Synpo_P dephosphorylates Synpo Synaptopodin Synpo_P->Synpo Actin Actin Cytoskeleton Stabilization Synpo_P->Actin promotes Degradation Cathepsin L-mediated Degradation Synpo->Degradation

Caption: this compound inhibits calcineurin, preventing synaptopodin dephosphorylation and subsequent degradation, which stabilizes the podocyte actin cytoskeleton.

By forming a complex with cyclophilin A, this compound potently inhibits calcineurin's phosphatase activity.[4] One of the key substrates of calcineurin in podocytes is synaptopodin, an actin-associated protein crucial for maintaining the structure of the foot processes.[3]

Under pathogenic conditions, activated calcineurin dephosphorylates synaptopodin. This dephosphorylation marks synaptopodin for degradation by the protease cathepsin L.[5] The loss of synaptopodin leads to disorganization of the actin cytoskeleton, foot process effacement, and proteinuria.

This compound's inhibition of calcineurin prevents the dephosphorylation of synaptopodin. Phosphorylated synaptopodin is protected from degradation and continues to stabilize the actin cytoskeleton, thereby preserving the integrity of the podocyte foot processes and the glomerular filtration barrier.[4][5]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in stabilizing podocytes has been demonstrated in both preclinical models and clinical trials.

Preclinical Data: Streptozotocin-Induced Diabetic Nephropathy Rat Model

A study utilizing a streptozotocin-induced diabetic nephropathy rat model provided key quantitative insights into this compound's effects on podocyte-related markers.[1]

ParameterNormal ControlDiabetic ControlDiabetic + this compound (5.0 mg/kg)
Renal Cortical Calcineurin Expression (fold change vs. Normal) 1.03.51.75
Glomerular WT-1 Expression (marker of podocyte number) BaselineDecreasedFall in expression blocked
Glomerular Synaptopodin Expression BaselineDecreasedFall in expression blocked

Data summarized from a preclinical study in a rat model of diabetic nephropathy.[1]

These findings demonstrate that this compound treatment significantly reduces the diabetes-induced upregulation of calcineurin and prevents the loss of podocyte number (as indicated by WT-1 expression) and the key stabilizing protein, synaptopodin.[1]

Clinical Data: The AURORA Clinical Trial Program

The AURORA Phase 3 clinical trial and its extension study (AURORA 2) evaluated the efficacy and safety of this compound in patients with lupus nephritis. A sub-study of these trials included repeat kidney biopsies to assess histological changes.[6][7]

Histological ParameterThis compound + MMF + SteroidsPlacebo + MMF + Steroids
Change in Activity Score (Baseline to ~18 months) ImprovedImproved
Change in Chronicity Index (Baseline to ~18 months) StableStable
Complete Renal Response (CRR) at 1 Year (AURORA 1) 41%23%
Urine Protein-to-Creatinine Ratio (UPCR) ≤ 0.5 mg/mg at 1 Year Significantly HigherSignificantly Lower

Data from the AURORA 1 and AURORA 2 kidney biopsy sub-study.[6][7]

The biopsy sub-study, although based on a small number of patients, showed that treatment with this compound was not associated with chronic kidney injury and resulted in improved histologic activity scores, comparable to the standard of care alone.[6] The overall clinical trial data demonstrated a significantly higher complete renal response rate and a more rapid and sustained reduction in proteinuria in patients treated with this compound, further supporting its podocyte-protective effects.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in renal research investigating the effects of calcineurin inhibitors on podocyte stabilization.

Immunofluorescence Staining for Podocyte-Specific Proteins (Synaptopodin and Nephrin)

Experimental Workflow for Immunofluorescence Staining

Immunofluorescence Staining Workflow start Kidney Tissue Section or Cultured Podocytes fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 10% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-Synaptopodin, anti-Nephrin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Confocal Microscopy mounting->imaging

Caption: A stepwise workflow for immunofluorescence staining to visualize podocyte proteins.

Protocol:

  • Tissue Preparation:

    • For frozen sections, embed kidney tissue in optimal cutting temperature (OCT) compound and freeze. Cut 4-5 µm sections using a cryostat.

    • For cultured podocytes, grow cells on glass coverslips to the desired confluency.

  • Fixation:

    • Fix tissue sections or cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (e.g., rabbit anti-synaptopodin, mouse anti-nephrin) in blocking buffer according to the manufacturer's instructions.

    • Incubate sections/cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash three times with PBS for 5 minutes each.

    • Dilute fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) in blocking buffer.

    • Incubate sections/cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS for 5 minutes each.

    • Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a confocal microscope.

Western Blotting for Quantification of Podocyte Proteins

Protocol:

  • Protein Extraction:

    • Homogenize kidney cortical tissue or lyse cultured podocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-synaptopodin, anti-nephrin, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Podocytes

Protocol:

  • Tissue Fixation:

    • Immediately fix small pieces of kidney cortex (approx. 1 mm³) in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for at least 2 hours at 4°C.

  • Post-fixation and Staining:

    • Rinse the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

    • Stain en bloc with uranyl acetate to enhance contrast.

  • Dehydration and Embedding:

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Infiltrate and embed the tissue in an epoxy resin.

  • Sectioning:

    • Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify glomeruli.

    • Cut ultrathin sections (60-90 nm) from selected areas using an ultramicrotome.

  • Imaging:

    • Mount the ultrathin sections on copper grids.

    • Stain with uranyl acetate and lead citrate.

    • Examine the sections using a transmission electron microscope to assess podocyte foot process effacement and other ultrastructural changes.

Conclusion and Future Directions

This compound's dual mechanism of action, combining immunosuppression with direct podocyte stabilization, represents a significant advancement in the treatment of proteinuric kidney diseases. The data presented in this guide underscore its ability to preserve the integrity of the glomerular filtration barrier by preventing the degradation of key structural proteins within podocytes.

Future research should focus on further elucidating the downstream signaling pathways affected by synaptopodin stabilization and exploring the long-term impact of this compound on podocyte health and kidney function. The development of more specific and sensitive biomarkers of podocyte injury will also be crucial for monitoring treatment response and optimizing therapeutic strategies. The experimental protocols detailed herein provide a robust framework for conducting such investigations and advancing our understanding of this promising therapeutic agent.

References

The Role of Voclosporin in Inhibiting Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which voclosporin, a novel calcineurin inhibitor, exerts its immunosuppressive effects through the inhibition of cytokine production. This document details the core signaling pathways involved, presents available data on its inhibitory effects, and outlines key experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

This compound is a structural analogue of cyclosporine A with a modification at the amino acid-1 position, which enhances its pharmacological properties.[1][2] Its primary mechanism of action involves the suppression of T-cell activation and subsequent cytokine production by inhibiting the calcineurin-NFAT signaling pathway.[2][3][4]

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[2][5] this compound first binds to an intracellular immunophilin called cyclophilin A.[4][5] The resulting this compound-cyclophilin A complex then binds to calcineurin, inhibiting its phosphatase activity.[4][5]

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] In its phosphorylated state, NFAT resides in the cytoplasm. Calcineurin-mediated dephosphorylation is essential for its translocation into the nucleus. By blocking this step, this compound ensures NFAT remains in the cytoplasm, thereby preventing it from activating the transcription of genes encoding a variety of pro-inflammatory and immunomodulatory cytokines.[2][5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation Ca_ion Ca²⁺ TCR->Ca_ion 2. Signal Transduction   (Ca²⁺ influx) Calcineurin_inactive Inactive Calcineurin Ca_ion->Calcineurin_inactive 3. Activation Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFATp NFAT-P (Inactive) Calcineurin_active->NFATp 4. Dephosphorylation NFAT NFAT (Active) NFATp->NFAT DNA Cytokine Genes (e.g., IL-2, IFN-γ, TNF-α) NFAT->DNA 5. Nuclear Translocation Cyclophilin Cyclophilin VCS_Cyp_Complex This compound- Cyclophilin Complex Cyclophilin->VCS_Cyp_Complex This compound This compound This compound->Cyclophilin This compound->VCS_Cyp_Complex VCS_Cyp_Complex->Calcineurin_active Inhibition Transcription Transcription DNA->Transcription 6. Gene Transcription Cytokines Cytokines Transcription->Cytokines 7. Cytokine Production

Caption: this compound's inhibition of the calcineurin-NFAT signaling pathway.

Quantitative Analysis of Cytokine Inhibition

This compound has been demonstrated to be a potent inhibitor of T-cell cytokine production.[3][6][7] In vitro studies have shown that this compound effectively reduces the secretion of multiple Th1, Th2, and Th17 cytokines.[3] While it is established that this compound is more potent than its predecessor, cyclosporine, with some reports suggesting at least five-fold lower IC50 values for T-cell cytokine production, specific IC50 values for individual cytokines are not consistently reported in publicly available literature.[6]

The table below summarizes the qualitative and available quantitative findings on this compound's inhibitory effects on key cytokines.

CytokineCell TypeMethodResultReference
IL-2, IFN-γ, TNF-α, IL-4, IL-5, IL-9, IL-13, IL-17A, IL-17F, IL-10, IL-22Human CD4+ T lymphocytesMultiplex immunoassay & qPCRMarkedly reduced secretion and transcription[7]
Th1, Th2, and Th17 cytokinesPurified human T cellsCytokine testing servicesDose-dependent reduction in secretion (0.1 to 100 nM)[3]
IL-17Purified human T cellsCytokine testing servicesReduced up to 20.5-fold at 100 nM[8]
IL-23Purified human T cellsCytokine testing servicesCompletely inhibited at 100 nM[8]
T-cell cytokinesNot specifiedIn vitro assaysAt least five-fold lower IC50 values than cyclosporine[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's effect on cytokine production.

In Vitro T-Cell Stimulation and Cytokine Production Assay

This protocol is designed to assess the in vitro efficacy of this compound in inhibiting cytokine production from stimulated human T-cells.

G cluster_workflow Experimental Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Purify_TCells 2. Purify T-Cells (Negative Selection) Isolate_PBMCs->Purify_TCells Culture_Cells 3. Culture T-Cells with This compound at various concentrations Purify_TCells->Culture_Cells Stimulate_Cells 4. Stimulate with anti-CD3/CD28 antibodies Culture_Cells->Stimulate_Cells Incubate 5. Incubate for 48-72 hours Stimulate_Cells->Incubate Harvest 6. Harvest Supernatants Incubate->Harvest Analyze 7. Analyze Cytokine Levels (e.g., ELISA, Multiplex Assay) Harvest->Analyze

Caption: Workflow for in vitro T-cell cytokine inhibition assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • T-cell purification kit (e.g., Pan T-Cell Isolation Kit)

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Anti-human CD3 and anti-human CD28 antibodies

  • 96-well cell culture plates

  • Cytokine quantification assay kits (e.g., ELISA or multiplex bead-based immunoassay)

Procedure:

  • Isolation of T-Cells:

    • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

    • Purify T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions. This minimizes non-specific T-cell activation.

  • Cell Culture and this compound Treatment:

    • Resuspend the purified T-cells in complete RPMI-1640 medium.

    • Plate the T-cells in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add this compound to the wells at a range of concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response curve. Include a vehicle control (solvent only).

  • T-Cell Stimulation:

    • Add anti-human CD3 and anti-human CD28 antibodies to the wells at pre-optimized concentrations to stimulate T-cell activation.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatants.

    • Measure the concentrations of desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using ELISA or a multiplex bead-based immunoassay, following the manufacturer's protocols.

NFAT Nuclear Translocation Assay

This assay directly assesses the ability of this compound to prevent the nuclear translocation of NFAT, a key step in its mechanism of action.

Materials:

  • Jurkat T-cells (or other suitable T-cell line)

  • This compound

  • PMA (phorbol 12-myristate 13-acetate) and ionomycin (for T-cell stimulation)

  • Nuclear and cytoplasmic extraction kit

  • Western blotting reagents (primary antibody against NFAT, secondary HRP-conjugated antibody, chemiluminescence substrate)

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Treatment and Stimulation:

    • Culture Jurkat T-cells in appropriate media.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with PMA and ionomycin to induce NFAT activation and nuclear translocation.

  • Cell Fractionation:

    • Following stimulation, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This will separate the nuclear proteins from the cytoplasmic proteins.

  • Western Blotting:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for NFAT.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Compare the intensity of the NFAT band in the nuclear fractions of this compound-treated cells to that of the stimulated, untreated control cells. A decrease in the nuclear NFAT signal in the presence of this compound indicates inhibition of nuclear translocation.

Conclusion

This compound effectively inhibits the production of a broad range of T-cell-derived cytokines by targeting the calcineurin-NFAT signaling pathway. Its enhanced potency allows for effective immunosuppression, which is fundamental to its therapeutic role in autoimmune diseases such as lupus nephritis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other immunomodulatory compounds. Further research to delineate precise IC50 values for specific cytokines will be valuable in refining our understanding of its immunopharmacological profile.

References

Investigating the Antiviral Effects of Voclosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A, engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune condition, a growing body of preclinical and clinical evidence suggests that this compound possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide provides an in-depth overview of the current research into the antiviral effects of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining the experimental protocols used in this research.

Core Mechanism of Action: Calcineurin and Cyclophilin Inhibition

This compound's primary mechanism of action is the inhibition of calcineurin, a calcium-dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an intracellular protein called cyclophilin A, this compound binds to and inhibits calcineurin.[2] This action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby dampening the T-cell-mediated immune response.[1][4]

The antiviral activity of this compound and other cyclophilin-binding CNIs is believed to stem from this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting cyclophilin, this compound is thought to interfere with a critical host-virus interaction necessary for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus, which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]

cluster_1 T-Cell Nucleus VCS This compound Complex This compound-CypA Complex VCS->Complex Binds to CypA Cyclophilin A CypA->Complex CaN Calcineurin (Active) Complex->CaN Inhibits NFAT_P NFAT (Phosphorylated) CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Promotes

Figure 1: this compound's Immunosuppressive Mechanism of Action.

Preclinical Evidence: In Vitro Antiviral Activity

In vitro studies have been crucial in establishing the direct antiviral potential of this compound against SARS-CoV-2. These experiments consistently show that this compound inhibits viral replication more potently than other calcineurin inhibitors.

Quantitative Data Summary: In Vitro Studies
CompoundComparisonFindingCell LineReference
This compound vs. TacrolimusInhibited SARS-CoV-2 replication at an 8-fold lower concentration.Not Specified[5]
This compound vs. Cyclosporine A~10-fold more potent antiviral effect against SARS-CoV-2.Not Specified[2]
This compound vs. Norovirus3 to 4-fold more potent activity than Cyclosporine A.Not Specified[2]
This compound vs. CsA & Tacrolimus>1.5 log reduction in SARS-CoV-2 progeny at 3.2 µM.Calu-3[6]
Cyclosporine A vs. VCS & Tacrolimus~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM.Calu-3[6]
Tacrolimus vs. VCS & CsA~0.5 log reduction in SARS-CoV-2 progeny at 3.2 µM.Calu-3[6]
Experimental Protocols: In Vitro Assays

1. Viral Progeny Yield Reduction Assay in Calu-3 Cells [6]

  • Objective: To quantify the effect of pure compounds of this compound (VCS), Cyclosporine A (CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.

  • Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory virus infection.

  • Methodology:

    • Labware: To circumvent issues with the compound binding to plastic, all experiments were conducted using glass labware.[6][7]

    • Cell Culture: Calu-3 cells were cultured in glass containers until confluent.

    • Treatment: Cells were pre-incubated with specified concentrations of pure this compound, CsA, Tacrolimus, or Remdesivir (as a positive control).

    • Infection: Following pre-incubation, cells were infected with SARS-CoV-2.

    • Incubation: The infected cells were incubated for 24 hours in a medium containing the respective drug.

    • Quantification: Supernatants were collected, and the amount of infectious viral progeny was quantified using a plaque assay on Vero E6 cells.

    • Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds to assess cell viability and ensure the observed antiviral effect was not due to toxicity.[6]

2. Cytopathic Effect (CPE) Reduction Assay [7][8]

  • Objective: To determine the concentration at which pharmaceutical formulations of immunosuppressive drugs inhibit the virus-induced killing of cells.

  • Cell Line: Vero E6 cells.

  • Methodology:

    • Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g., this compound capsules, placebo capsules) were prepared.

    • Cell Treatment: Vero E6 cells were pre-incubated with the drug dilutions.

    • Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium containing the drug.

    • Incubation: The plates were incubated for 3 days.

    • Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then calculated.

    • Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50% cytotoxic concentration (CC50).[8]

start Culture Calu-3 cells in glass labware preincubate Pre-incubate cells with This compound, CsA, Tacrolimus start->preincubate infect Infect cells with SARS-CoV-2 preincubate->infect incubate Incubate for 24 hours in drug-containing medium infect->incubate collect Collect supernatant incubate->collect plaque_assay Quantify viral progeny via plaque assay collect->plaque_assay

Figure 2: Workflow for In Vitro Viral Progeny Yield Reduction Assay.

Clinical Evidence: this compound in Immunocompromised Patients

The antiviral potential of this compound has been investigated in immunocompromised patient populations, who are at high risk for severe and prolonged viral infections.

The VOCOVID Trial in Kidney Transplant Recipients (KTRs)

The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of this compound in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]

MetricThis compound GroupTacrolimus GroupP-valueReference
Median Time to Viral Clearance 12 days (IQR 8–28)12 days (IQR 4–16)Not Significant[2][9]
Viral Load Drop (ΔCt) 7.7 (3.4–10.7)2.7 (2.0-4.3)0.035[2][9]

Note: The significant drop in viral load for the this compound group was observed when trough concentrations were on target (30-60 ng/ml).[2][10]

  • Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]

  • Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive for SARS-CoV-2 with mild to moderate symptoms.[2]

  • Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen or switch to this compound. The treatment duration was 56 days.[2][5]

  • Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]

  • Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety, and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels with viral load changes.[2][5]

pool Pool of 20 KTRs on Tacrolimus with mild/moderate COVID-19 randomize Randomize (1:1) pool->randomize group_vcs Switch to this compound (n=10) randomize->group_vcs Arm 1 group_tac Continue Tacrolimus (n=10) randomize->group_tac Arm 2 followup 56-Day Treatment & Follow-up group_vcs->followup group_tac->followup endpoint Primary Endpoint: Measure SARS-CoV-2 Viral Load (qRT-PCR) followup->endpoint

Figure 3: Experimental Workflow of the VOCOVID Clinical Trial.
Post Hoc Analysis of Lupus Nephritis (LN) Patients

Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19 pandemic.[2]

MetricThis compound Group (n=116)Placebo Group (n=100)Relative Risk (95% CI)Reference
SARS-CoV-2 Infection Rate 6% (7 patients)12% (12 patients)1.4 (0.97–2.06)[2][9]
Death from Severe COVID-19 0% (0 patients)3% (3 patients)2.2 (1.90–2.54)[2][9]
  • Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical trial.[2][9]

  • Participants: 216 patients with active lupus nephritis receiving standard-of-care immunosuppression (mycophenolate mofetil and corticosteroids).[2]

  • Intervention: Patients were randomly assigned to receive either add-on this compound or a placebo.[2]

  • Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including mortality, were retrospectively compared between the two treatment arms.[2]

Conclusion

The available evidence indicates that this compound exhibits a significant antiviral effect, particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating potent inhibition of viral replication and clinical data suggesting a beneficial role in immunocompromised patients.[2][6] Preclinical studies show this compound is a more potent inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical setting with kidney transplant recipients, on-target levels of this compound were associated with a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9] Furthermore, in a cohort of lupus nephritis patients, those receiving this compound had a lower incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral replication, provides a strong rationale for these findings. These results warrant further investigation to fully establish the clinical utility of this compound as a therapeutic agent that provides both immunosuppression and antiviral protection.[2]

References

The Core Interaction: A Technical Guide to Voclosporin and Cyclophilin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between voclosporin, a novel calcineurin inhibitor, and its intracellular receptor, cyclophilin A (CypA). Understanding this primary binding event is fundamental to comprehending this compound's mechanism of action and its downstream immunosuppressive effects. This document summarizes key quantitative data, details the experimental protocols used to derive this data, and visualizes the critical signaling pathways involved.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to cyclophilin A is a critical determinant of its potency as a calcineurin inhibitor. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger binding interaction. This compound, also known as E-ISA247, demonstrates a high affinity for cyclophilin A, comparable to that of cyclosporin A (CsA).[1] The binding affinities of this compound and related compounds to cyclophilin A have been determined using fluorescence spectroscopy.[1]

CompoundDissociation Constant (Kd) [nM]
This compound (E-ISA247)15 ± 4
Z-ISA247 (stereoisomer)61 ± 9
Cyclosporin A (CsA)13 ± 4

Table 1: Binding affinities of this compound and related compounds to Cyclophilin A. Data sourced from Gallay et al. (2011).[1]

The data clearly indicates that this compound binds to cyclophilin A with high affinity, nearly identical to that of cyclosporine A.[1] Its stereoisomer, Z-ISA247, exhibits a significantly weaker interaction, with a fourfold higher dissociation constant.[1] This difference in binding affinity is attributed to superior van der Waals contacts between this compound's unique side chain and cyclophilin A.[1][2]

Experimental Protocol: Fluorescence Titration Assay

The binding affinities presented above were determined using a fluorescence titration assay. This method leverages the intrinsic fluorescence of cyclophilin A, which changes upon ligand binding.

2.1. Protein Production and Purification:

  • The gene for human cyclophilin A was inserted into a pET21a plasmid and overexpressed in Escherichia coli BL21 (DE3) cells.[1]

  • A 20-liter culture was grown in Luria-Bertani (LB) medium at 303 K.[1]

  • Protein expression was induced at an optical density at 600 nm of 0.6 by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

  • Cells were harvested after 6 hours.[1]

  • The biomass was resuspended in a lysis buffer containing 50 mM MES pH 6.5, 10% saccharose, 5% glycerol, 10 mM MgCl₂, 5 mM TCEP, 0.02% NaN₃, DNase I, and a protease-inhibitor cocktail.[1]

2.2. Fluorescence Measurements:

  • Fluorescence measurements were performed on an SLM-Aminco 8100 double-grating spectrofluorometer.[1]

  • The intrinsic fluorescence of cyclophilin A's single tryptophan residue was excited at a wavelength of 280 nm, and the emission was detected at 340 nm.[1]

  • The equilibrium dissociation constant (Kd) was determined by titrating a 200 nM solution of cyclophilin A in 10 mM HEPES pH 7.4, 150 mM NaCl with aliquots of this compound, Z-ISA247, or CsA dissolved in DMSO.[1]

  • The final DMSO concentration was kept constant at 1.7%.[1]

  • The resulting fluorescence intensities were measured after each addition and the data was fitted to a sigmoidal curve to determine the Kd.[1][3]

G Experimental Workflow: Fluorescence Titration Assay cluster_prep Protein Preparation cluster_assay Fluorescence Titration cluster_analysis Data Analysis p1 Overexpression of Cyclophilin A in E. coli p2 Cell Lysis and Protein Purification p1->p2 a1 Prepare 200 nM Cyclophilin A Solution p2->a1 a2 Titrate with this compound/Analogs in DMSO a1->a2 a3 Measure Fluorescence Intensity (Ex: 280nm, Em: 340nm) a2->a3 d1 Plot Fluorescence Intensity vs. Ligand Concentration a3->d1 d2 Fit Data to Sigmoidal Curve d1->d2 d3 Determine Dissociation Constant (Kd) d2->d3

Fluorescence Titration Assay Workflow

Mechanism of Action: The Signaling Pathway

The interaction between this compound and cyclophilin A is the initiating step in a signaling cascade that ultimately leads to immunosuppression. This is achieved through the inhibition of calcineurin, a calcium-dependent phosphatase.[1][4]

  • Complex Formation: this compound, a cyclic undecapeptide, readily enters T-lymphocytes and binds to its cytosolic receptor, cyclophilin A, forming a stable heterodimeric complex.[4][5]

  • Calcineurin Inhibition: The this compound-cyclophilin A complex then binds to and inhibits the enzymatic activity of calcineurin.[1][4] The structural modification at the amino acid-1 position of this compound is thought to alter the binding interface with calcineurin, leading to potent inhibition.[4][6]

  • NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[4][7] By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NFAT.[4][8]

  • Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]

  • Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to activate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][9]

  • Immunosuppression: The blockage of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in the desired immunosuppressive effect.[5][9]

G This compound's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VCS This compound VCS_CypA This compound-CypA Complex VCS->VCS_CypA CypA Cyclophilin A CypA->VCS_CypA Calcineurin Calcineurin VCS_CypA->Calcineurin Inhibits NFAT NFAT (Dephosphorylated) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Phosphorylated) NFAT_P->Calcineurin IL2 IL-2 Gene Transcription NFAT->IL2 Activates cluster_nucleus cluster_nucleus NFAT->cluster_nucleus Translocation DNA DNA

Calcineurin Signaling Pathway Inhibition

Conclusion

The high-affinity interaction between this compound and cyclophilin A is the cornerstone of its mechanism of action. This binding event initiates a cascade that leads to potent and specific inhibition of calcineurin, ultimately resulting in the suppression of T-cell mediated immune responses. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of immunosuppressive therapies.

References

Methodological & Application

Application Notes and Protocols for Voclosporin in In Vitro Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor that demonstrates potent immunosuppressive activity.[1] As an analogue of cyclosporine, this compound inhibits T-cell activation and proliferation by blocking the calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NFAT).[2] This prevents NFAT translocation to the nucleus, thereby inhibiting the transcription of early inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation.[3][4] In vitro studies have indicated that this compound is a more potent inhibitor of lymphocyte proliferation than older calcineurin inhibitors like cyclosporine.[3][5]

These application notes provide detailed protocols for utilizing this compound in common in vitro lymphocyte proliferation assays, a critical tool for studying immune responses and the efficacy of immunosuppressive agents. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development.

Mechanism of Action of this compound

This compound exerts its immunosuppressive effect through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NFAT, a key transcription factor.[6] Dephosphorylated NFAT translocates into the nucleus and induces the transcription of genes encoding various cytokines, most notably IL-2. IL-2 is a potent T-cell growth factor that drives clonal expansion and differentiation of T-cells. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation, leading to a downstream reduction in IL-2 production and consequently, a suppression of T-cell proliferation and activation.[2][3]

G cluster_0 TCR T-Cell Receptor (TCR) Stimulation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene activates IL2_protein IL-2 Production IL2_gene->IL2_protein Proliferation Lymphocyte Proliferation IL2_protein->Proliferation drives This compound This compound This compound->Calcineurin inhibits

This compound's Mechanism of Action on T-Cell Activation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and cyclosporine in in vitro lymphocyte proliferation assays. This data is crucial for designing dose-response experiments and for comparing the potency of different calcineurin inhibitors.

Parameter This compound Cyclosporine Reference
Potency vs. Cyclosporine ≥ 5-fold lower IC50-[5]
CE50 (Immunosuppressive Effect) 50 ng/mL-[7][8]
Typical In Vitro Concentration Range 1 - 100 ng/mL5 - 500 ng/mLDerived from CE50 and potency data
IC50 (T-cell proliferation without CD28 costimulation) Not explicitly reported0.2 - 0.6 ng/mL[9]

Note: The IC50 for this compound can be estimated to be at least five times lower than that of cyclosporine. The provided in vitro concentration range for this compound is a suggested starting point for dose-response studies.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol details a common method for assessing T-cell proliferation by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).[10][11]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash isolated PBMCs twice with PBS.

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

    • Incubate for 10 minutes at 37°C in the dark.

    • Stop the labeling by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 1 to 100 ng/mL.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.

    • Include unstimulated (no anti-CD3/CD28) and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and observing the progressive halving of CFSE fluorescence, which indicates cell division.

G cluster_workflow start Isolate PBMCs label Label with CFSE start->label wash1 Wash Cells label->wash1 stimulate Stimulate with anti-CD3/CD28 wash1->stimulate treat Add this compound (Dose-Response) stimulate->treat incubate Incubate (3-5 days) treat->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze

Experimental Workflow for CFSE Proliferation Assay.
Protocol 2: Mixed Lymphocyte Reaction (MLR)

The MLR is a classical assay to assess the allo-reactivity of T-cells, mimicking the initial stages of graft rejection.[12][13]

Materials:

  • PBMCs from two different healthy, unrelated donors (responder and stimulator)

  • Mitomycin C or irradiation source

  • RPMI-1640 medium (as described in Protocol 1)

  • This compound (stock solution in DMSO)

  • 96-well round-bottom culture plates

  • [³H]-Thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare Stimulator Cells:

    • Isolate PBMCs from the stimulator donor.

    • To prevent proliferation, treat the stimulator cells with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy).

    • Wash the treated cells three times with complete RPMI-1640 medium.

  • Prepare Responder Cells: Isolate PBMCs from the responder donor.

  • Set up the MLR:

    • Resuspend responder cells at 2 x 10^6 cells/mL and stimulator cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound.

    • In a 96-well round-bottom plate, add:

      • 50 µL of responder cells (1 x 10^5 cells).

      • 50 µL of stimulator cells (1 x 10^5 cells).

      • 100 µL of this compound dilutions or vehicle control.

    • Include controls: responder cells alone, stimulator cells alone, and an untreated MLR (responder + stimulator).

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Measure Proliferation:

    • On day 5, add 1 µCi of [³H]-Thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.

Data Analysis and Interpretation

For both protocols, the inhibitory effect of this compound on lymphocyte proliferation should be expressed as a percentage of the maximal proliferation observed in the vehicle-treated control. An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

These protocols provide a framework for the in vitro assessment of this compound's effect on lymphocyte proliferation. Due to its high potency, careful dose-response studies are recommended to accurately determine its inhibitory capacity in different assay systems. The provided information and methodologies will aid researchers in further characterizing the immunosuppressive properties of this compound and its potential applications in various immunological contexts.

References

Establishing Voclosporin Treatment Protocols in Preclinical Lupus Nephritis Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor (CNI) that has demonstrated significant efficacy in the treatment of lupus nephritis (LN) in clinical trials.[1] As a structural analogue of cyclosporine A, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, potentially offering a better safety margin.[2] Its mechanism of action involves the inhibition of calcineurin, which in turn blocks the activation of T-cells and the production of inflammatory cytokines, key drivers in the pathogenesis of LN.[3] Furthermore, this compound has been shown to stabilize podocytes, the specialized cells in the kidney that are crucial for filtration, thereby reducing proteinuria.[4]

While clinical data on this compound is robust, there is a notable absence of publicly available preclinical studies specifically evaluating its efficacy in animal models of lupus nephritis.[5][6] This document aims to bridge that gap by providing a proposed framework for establishing this compound treatment protocols in preclinical LN studies. The methodologies outlined below are synthesized from this compound's known mechanism of action, data from its pivotal clinical trials (AURA-LV and AURORA-1), and established protocols for common murine models of spontaneous lupus nephritis.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2][3] The inhibition of IL-2 production leads to reduced T-cell proliferation and a dampening of the autoimmune response that drives lupus nephritis.

voclosporin_moa cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_in_Nucleus NFAT NFAT->NFAT_in_Nucleus translocation This compound This compound V_C_Complex This compound- Cyclophilin Complex This compound->V_C_Complex Cyclophilin Cyclophilin Cyclophilin->V_C_Complex V_C_Complex->Calcineurin_active inhibits Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_in_Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation experimental_workflow Start Start: Select LN Mouse Model (e.g., NZB/W F1) Monitor Weekly Monitoring: Body Weight & Proteinuria Start->Monitor Disease_Onset Disease Onset? (Proteinuria ≥ 30 mg/dL) Monitor->Disease_Onset Disease_Onset->Monitor No Randomize Randomize into Treatment Groups Disease_Onset->Randomize Yes Treat 8-12 Week Treatment (Oral Gavage) Randomize->Treat In_Life_Monitoring In-Life Monitoring: - Weekly: Proteinuria, Body Weight - Monthly: Serum (BUN, Creatinine) Treat->In_Life_Monitoring Endpoint Terminal Endpoint In_Life_Monitoring->Endpoint Analysis Endpoint Analysis: - Kidney Histopathology - Serum Anti-dsDNA - Spleen Weight Endpoint->Analysis

References

Application Notes and Protocols for In Vivo Imaging to Assess Voclosporin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel calcineurin inhibitor indicated for the treatment of active lupus nephritis (LN), a serious complication of systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the inhibition of calcineurin, which leads to a reduction in T-cell activation and the production of inflammatory cytokines like IL-2.[3][4] Additionally, this compound has been shown to stabilize podocytes, the specialized cells in the kidney that are crucial for filtration, thereby reducing proteinuria.[3] This dual action makes this compound an effective therapeutic agent for LN.

These application notes provide an overview of various in vivo imaging techniques that can be utilized to non-invasively assess the efficacy of this compound in preclinical and clinical research settings. Detailed protocols for key imaging modalities are also provided to facilitate the implementation of these techniques in your research.

This compound's Mechanism of Action

This compound exerts its immunosuppressive effects by binding to cyclophilin A, forming a complex that in turn binds to and inhibits calcineurin.[2] Calcineurin is a calcium-dependent phosphatase that, upon activation, dephosphorylates the nuclear factor of activated T-cells (NFAT).[3] Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is critical for T-cell proliferation and activation.[3] By inhibiting calcineurin, this compound effectively blocks this signaling cascade, leading to a reduction in the autoimmune response that drives the pathogenesis of lupus nephritis.[3][4]

Voclosporin_Mechanism_of_Action cluster_TCell T-Cell Cytoplasm cluster_Nucleus T-Cell Nucleus cluster_Podocyte Kidney Podocyte TCR T-Cell Receptor Activation Ca_Influx ↑ Intracellular Ca2+ TCR->Ca_Influx Calcineurin_active Calcineurin (Active) Ca_Influx->Calcineurin_active Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->Calcineurin_active Ca2+ NFAT NFAT Calcineurin_active->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation This compound This compound Complex This compound- Cyclophilin A Complex This compound->Complex CyclophilinA Cyclophilin A CyclophilinA->Complex Complex->Calcineurin_active Inhibits Gene_Transcription Gene Transcription NFAT_nuc->Gene_Transcription IL2 IL-2 Production Gene_Transcription->IL2 Podocyte_injury Podocyte Injury (from immune attack) Podocyte_stabilization Podocyte Stabilization Podocyte_injury->Podocyte_stabilization Voclosporin_podocyte This compound Voclosporin_podocyte->Podocyte_stabilization Promotes

Caption: this compound's dual mechanism of action.

Quantitative Efficacy Data from Clinical Trials

This compound has demonstrated significant efficacy in phase II and phase III clinical trials for lupus nephritis. The primary endpoint in these studies was typically the complete renal response (CRR), a composite measure including a reduction in the urine protein-to-creatinine ratio (UPCR) and stabilization of renal function (eGFR).[5][6]

Table 1: Complete Renal Response (CRR) in this compound Clinical Trials

Clinical TrialThis compound + Standard of CarePlacebo + Standard of CareOdds Ratio (95% CI)P-valueReference
AURORA 1 (Phase 3) 41% (73/179)23% (40/178)2.65 (1.64-4.27)<0.0001[6]
AURA-LV (Phase 2b) 49% (low-dose this compound)24%-<0.001[7][8]
Pooled Analysis (AURORA 1 & AURA-LV) 43.7% (117/268)23.3% (62/266)2.76 (1.88-4.05)<0.0001[9]

Table 2: Key Secondary Endpoints from the AURORA 1 Trial

EndpointThis compound + Standard of CarePlacebo + Standard of CareOdds Ratio (95% CI)P-valueReference
Complete Renal Response at 24 Weeks 32.4%20.2%2.23 (1.34-3.72)-[5]
Partial Renal Response at 24 Weeks 70.4%56.2%2.02 (1.25-3.26)-[5]
Partial Renal Response at 52 Weeks 69.8%57.9%1.95 (1.21-3.15)-[5]

In Vivo Imaging Techniques and Protocols

While clinical trials have relied on functional readouts like UPCR and eGFR, in vivo imaging offers a powerful, non-invasive approach to visualize and quantify the structural and functional changes in the kidneys in response to this compound treatment.

Magnetic Resonance Imaging (MRI)

MRI provides excellent soft-tissue contrast without the use of ionizing radiation, making it a valuable tool for assessing kidney structure and function.[10] Several advanced MRI techniques can be applied to monitor the efficacy of this compound.

  • Blood Oxygenation Level-Dependent (BOLD) MRI: This technique assesses tissue oxygenation. In LN, inflammation can lead to hypoxia, which can be monitored with BOLD MRI.[10]

  • Arterial Spin Labeling (ASL): ASL is a non-contrast method to measure renal perfusion (blood flow).[10][11] Improved perfusion would be an indicator of reduced inflammation and improved kidney function.

  • Diffusion-Weighted Imaging (DWI) and Diffusion Tensor Imaging (DTI): These techniques measure the diffusion of water molecules in tissue, providing insights into cellularity and microstructural integrity.[10][11][12] A reduction in restricted diffusion could indicate a decrease in inflammatory cell infiltration and edema.

  • Dynamic Contrast-Enhanced (DCE) MRI: Following the administration of a contrast agent, DCE-MRI can provide quantitative information on renal perfusion and filtration.[13][14]

MRI_Workflow cluster_PreClinical Preclinical Model (e.g., Lupus-prone mice) cluster_Imaging MRI Acquisition cluster_Analysis Data Analysis cluster_Outcome Outcome Assessment Animal_Model Induce Lupus Nephritis Treatment_Group Administer this compound Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group MRI_Scan Perform Multi-parametric Renal MRI Scan (BOLD, ASL, DTI/DWI) Treatment_Group->MRI_Scan Control_Group->MRI_Scan Image_Processing Image Processing and ROI Segmentation (Cortex, Medulla) MRI_Scan->Image_Processing Quantification Quantify Parameters: - R2* (BOLD) - Renal Blood Flow (ASL) - ADC/FA (DTI/DWI) Image_Processing->Quantification Comparison Compare Treatment vs. Control Quantification->Comparison Efficacy Assess this compound Efficacy: - Improved Oxygenation - Increased Perfusion - Reduced Cellular Infiltration Comparison->Efficacy

Caption: Workflow for assessing this compound efficacy using MRI.

Protocol: Multi-parametric MRI of the Kidneys

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the MRI scanner. Monitor respiration and body temperature throughout the experiment.

  • Image Acquisition:

    • Acquire anatomical T2-weighted images to localize the kidneys.

    • Perform BOLD MRI using a multi-gradient echo sequence to generate T2* maps.

    • Acquire ASL data to measure renal perfusion.

    • Perform DWI with multiple b-values to calculate the Apparent Diffusion Coefficient (ADC).

    • Acquire DTI data to assess tissue microstructure and calculate Fractional Anisotropy (FA).

  • Image Analysis:

    • Manually or semi-automatically draw regions of interest (ROIs) on the renal cortex and medulla on the anatomical images.

    • Co-register the functional maps (T2*, perfusion, ADC, FA) to the anatomical images.

    • Calculate the mean values for each parameter within the cortical and medullary ROIs.

  • Data Interpretation: Compare the quantitative MRI parameters between this compound-treated and control groups. A significant improvement in these parameters in the treated group would indicate therapeutic efficacy.

Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging technique that can visualize and quantify metabolic processes and inflammation.[15][16]

  • ¹⁸F-FDG PET: 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a glucose analog that is taken up by metabolically active cells, including inflammatory cells.[16] Increased ¹⁸F-FDG uptake in the kidneys is a marker of active inflammation in LN. A reduction in this uptake following this compound treatment would indicate a positive therapeutic response.

  • Fibroblast Activation Protein (FAP) PET: Tracers targeting FAP, such as ⁶⁸Ga-FAPI, can be used to image fibrosis, a key component of chronic kidney damage in LN.[17]

Protocol: ¹⁸F-FDG PET/CT for Renal Inflammation

  • Animal Preparation: Fast the animal for 6-8 hours to reduce background glucose levels. Anesthetize the animal and maintain its body temperature.

  • Radiotracer Injection: Inject a dose of ¹⁸F-FDG (typically 5-10 MBq for a mouse) intravenously.

  • Uptake Period: Allow the radiotracer to distribute for 60 minutes.

  • Image Acquisition: Perform a whole-body PET/CT scan. The CT scan provides anatomical localization.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw ROIs over the kidneys on the co-registered PET/CT images.

    • Calculate the Standardized Uptake Value (SUV) for the kidneys.

  • Data Interpretation: A statistically significant decrease in the mean SUV in the kidneys of the this compound-treated group compared to the control group would suggest a reduction in inflammation.

Intravital Microscopy (IVM)

IVM allows for the real-time visualization of cellular processes within the kidney of a living animal.[18] This technique is particularly useful for studying the dynamic effects of this compound on immune cell trafficking and behavior.

  • Leukocyte Trafficking: Fluorescently labeled antibodies against immune cell markers (e.g., Ly6G for neutrophils) can be used to visualize their infiltration into the glomeruli and interstitium.[19]

  • Vascular Permeability: Intravenously injected fluorescent dextrans can be used to assess changes in vascular leakage, a hallmark of inflammation.

Protocol: Intravital Microscopy of the Kidney

  • Animal Preparation: Anesthetize the animal and perform a surgical procedure to expose the kidney. Place the animal on a specialized microscope stage that minimizes motion artifacts.[18]

  • Fluorescent Labeling: Inject fluorescently labeled antibodies or dextrans intravenously.

  • Image Acquisition: Use a multiphoton or confocal microscope to acquire time-lapse images of the kidney cortex.

  • Image Analysis:

    • Quantify the number of infiltrating immune cells in the glomeruli and peritubular capillaries.

    • Measure the extravasation of fluorescent dextrans to assess vascular permeability.

  • Data Interpretation: A reduction in immune cell infiltration and vascular leakage in this compound-treated animals would provide direct visual evidence of its anti-inflammatory effects.

Optical Coherence Tomography (OCT)

OCT is a non-invasive, high-resolution imaging modality that can provide cross-sectional images of tissue morphology, similar to ultrasound but with much higher resolution.[20][21] In the context of LN, OCT can be used to visualize microstructural changes in the kidney cortex.[20][22]

  • Glomerular and Tubular Morphology: OCT can be used to assess the size and structure of glomeruli and renal tubules.[21] Changes in these structures due to inflammation and fibrosis can be monitored.

Protocol: OCT of the Kidney

  • Animal Preparation: Anesthetize the animal and surgically expose the kidney.

  • Image Acquisition: Place the OCT probe directly on the surface of the kidney and acquire 2D or 3D images of the cortex.

  • Image Analysis:

    • Segment and quantify the dimensions of glomeruli and tubules.

    • Assess tissue scattering properties, which can be altered by inflammation and fibrosis.

  • Data Interpretation: Preservation of normal glomerular and tubular morphology in the this compound-treated group compared to the control group would indicate a protective effect of the drug.

Conclusion

The use of advanced in vivo imaging techniques provides a powerful and multifaceted approach to evaluating the efficacy of this compound in the treatment of lupus nephritis. By combining traditional functional readouts with non-invasive imaging biomarkers of inflammation, perfusion, and microstructural integrity, researchers can gain a more comprehensive understanding of this compound's therapeutic effects and accelerate the development of improved treatments for this debilitating disease.

References

Application Notes and Protocols: Biomarker Assays to Measure the Immunosuppressive Effect of Voclosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin is a novel, potent calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN), a serious complication of systemic lupus erythematosus (SLE).[1] As a structural analog of cyclosporine A, this compound exerts its immunosuppressive effect by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway.[2][3][4] This inhibition prevents the activation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[2][5] The subsequent reduction in cytokine production dampens the autoimmune response.[2]

Unlike older CNIs, this compound exhibits a more predictable pharmacokinetic-pharmacodynamic relationship, which eliminates the need for routine therapeutic drug monitoring.[5][6] However, robust and reproducible biomarker assays are essential during drug development, pre-clinical studies, and clinical trials to quantify its biological activity, confirm its mechanism of action, and assess its immunosuppressive potency.

These application notes provide detailed protocols for key in vitro assays designed to measure the immunosuppressive effects of this compound by targeting different stages of the T-cell activation pathway.

This compound's Mechanism of Action: The Calcineurin-NFAT Pathway

This compound's primary mechanism involves the disruption of T-cell signaling. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT activates the transcription of genes encoding IL-2 and other inflammatory cytokines, leading to T-cell proliferation and activation. This compound binds to an intracellular protein (cyclophilin A) and this complex then inhibits calcineurin's phosphatase activity, halting the entire cascade.[1][2][5]

G This compound Mechanism of Action in T-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Stimulation Ca ↑ Ca²⁺ PLCg->Ca Calcineurin_inactive Calcineurin (Inactive) Ca->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFATp NFAT-P (Inactive) Calcineurin_active->NFATp Dephosphorylation NFAT NFAT (Active) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation This compound This compound VCS_Complex This compound- Cyclophilin Complex This compound->VCS_Complex Cyclophilin Cyclophilin A Cyclophilin->VCS_Complex VCS_Complex->Calcineurin_active INHIBITION IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Binds Promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL-2 Protein\n(Secretion) IL-2 Protein (Secretion) IL2_mRNA->IL-2 Protein\n(Secretion)

Caption: this compound inhibits calcineurin, blocking NFAT translocation and IL-2 production.

Application Note 1: Calcineurin Phosphatase Activity Assay

Principle: This assay directly measures the enzymatic activity of calcineurin in cell lysates. It quantifies the dephosphorylation of a specific substrate by calcineurin. The amount of phosphate released is measured colorimetrically and is inversely proportional to the inhibitory effect of this compound. This assay is ideal for determining the direct target engagement and potency (IC50) of the compound.

Data Presentation:

This compound ConcentrationCalcineurin Activity (% of Control)Standard Deviation
0 nM (Control)100%± 5.2
1 nM85%± 4.8
10 nM55%± 3.9
50 nM25%± 2.1
100 nM12%± 1.5
500 nM5%± 0.8

Note: Data are representative. Actual results may vary based on experimental conditions.

Experimental Protocol:

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound stock solution (in DMSO)

  • T-cell stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Cell lysis buffer

  • Calcineurin Phosphatase Assay Kit (containing RII phosphopeptide substrate, reaction buffer, and malachite green reagent for phosphate detection)

  • 96-well microplate

  • Microplate reader (620-650 nm)

2. Cell Culture and Treatment:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1x10⁶ cells/mL.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0 to 1000 nM) for 1 hour at 37°C.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes at 37°C to activate calcineurin.

  • Harvest cells by centrifugation.

3. Lysate Preparation:

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant (cell lysate).

4. Phosphatase Assay:

  • Add 25 µg of cell lysate to each well of a 96-well plate.

  • Initiate the reaction by adding the RII phosphopeptide substrate and reaction buffer.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction and measure the released free phosphate by adding the malachite green reagent.

  • After a 15-minute color development incubation, measure the absorbance at ~630 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using the provided phosphate standards.

  • Calculate the amount of phosphate released in each sample.

  • Express calcineurin activity as a percentage of the untreated (vehicle) control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

G Workflow: Calcineurin Activity Assay A Isolate PBMCs B Pre-incubate with this compound (1 hr, 37°C) A->B C Stimulate Cells (PMA/Ionomycin, 30 min) B->C D Harvest & Lyse Cells C->D E Perform Phosphatase Reaction (Add Lysate + Substrate) D->E F Measure Free Phosphate (Malachite Green) E->F G Read Absorbance (~630 nm) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for measuring direct calcineurin inhibition by this compound.

Application Note 2: NFAT Nuclear Translocation Assay

Principle: This imaging-based assay visualizes the effect of this compound on the subcellular localization of NFAT. In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm. Upon stimulation, activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal and causing it to move into the nucleus. This compound's inhibition of calcineurin will prevent this translocation. The assay uses immunofluorescence microscopy to quantify the ratio of nuclear to cytoplasmic NFAT.

Data Presentation:

This compound ConcentrationCells with Nuclear NFAT (%)Standard Deviation
0 nM (Unstimulated)5%± 1.1
0 nM (Stimulated)88%± 6.3
10 nM62%± 5.5
50 nM31%± 3.4
100 nM15%± 2.0
500 nM7%± 1.3

Note: Data are representative. Actual results may vary based on cell type and conditions.

Experimental Protocol:

1. Materials:

  • Jurkat T-cells or primary human T-cells

  • This compound stock solution (in DMSO)

  • Stimulants (e.g., PMA and Ionomycin or anti-CD3/CD28 beads)

  • Poly-L-lysine coated coverslips or 96-well imaging plates

  • Fixative: 4% Paraformaldehyde (PFA)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-NFATc1 (or other relevant NFAT isoform)

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (or other appropriate conjugate)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope with image analysis software

2. Cell Culture and Treatment:

  • Seed Jurkat cells onto poly-L-lysine coated coverslips in a 24-well plate at 2x10⁵ cells/well and allow them to adhere.

  • Pre-incubate cells with varying concentrations of this compound for 1 hour at 37°C.

  • Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 1 hour at 37°C. Include unstimulated and stimulated vehicle controls.

3. Immunofluorescence Staining:

  • Wash cells gently with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with primary anti-NFAT antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips onto slides with mounting medium.

4. Imaging and Analysis:

  • Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and NFAT (green) channels.

  • Using image analysis software, define nuclear regions based on the DAPI signal.

  • Quantify the fluorescence intensity of NFAT staining within the nucleus and the cytoplasm for at least 100 cells per condition.

  • A cell is considered positive for nuclear translocation if the nuclear NFAT intensity is significantly higher than the cytoplasmic intensity.

  • Calculate the percentage of positive cells for each treatment condition.

G Workflow: NFAT Nuclear Translocation Assay A Seed Cells on Coverslips B Pre-treat with this compound A->B C Stimulate T-Cells B->C D Fix & Permeabilize Cells C->D E Immunostain: 1. Primary Ab (Anti-NFAT) 2. Secondary Ab (Fluorophore) 3. Nuclear Stain (DAPI) D->E F Acquire Images (Fluorescence Microscope) E->F G Analyze Images: Quantify Nuclear vs. Cytoplasmic NFAT Signal F->G

Caption: Workflow for visualizing this compound's effect on NFAT localization.

Application Note 3: IL-2 Secretion Assay (ELISA)

Principle: This assay measures the downstream functional consequence of calcineurin inhibition—the reduction in T-cell cytokine production. IL-2 is a primary cytokine produced by activated T-cells and is a sensitive biomarker of T-cell activation status.[2] Following T-cell stimulation in the presence of this compound, the amount of IL-2 secreted into the culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation:

This compound Concentration (nM)IL-2 Secreted (pg/mL)% Inhibition
0 (Unstimulated)< 10N/A
0 (Stimulated)12500%
198021.6%
1055056.0%
5018085.6%
1006594.8%

Note: Data are representative. IC50 can be calculated from this data.

Experimental Protocol:

1. Materials:

  • Human PBMCs or isolated CD4+ T-cells

  • This compound stock solution (in DMSO)

  • T-cell stimulants (e.g., anti-CD3/CD28 coated plates or beads)

  • Human IL-2 ELISA Kit

  • 96-well culture plates

  • CO2 incubator

  • Microplate reader (450 nm)

2. Cell Culture and Treatment:

  • Isolate PBMCs or purify CD4+ T-cells.

  • Plate 2x10⁵ cells per well in a 96-well plate pre-coated with anti-CD3 antibody (or use anti-CD3/CD28 beads).

  • Add varying concentrations of this compound to the wells. Include appropriate controls (unstimulated, stimulated vehicle).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. ELISA Procedure:

  • Centrifuge the culture plate to pellet the cells.

  • Carefully collect the cell-free supernatant for analysis.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and supernatants to the antibody-coated ELISA plate.

    • Incubating to allow IL-2 to bind.

    • Washing the plate.

    • Adding a biotinylated detection antibody.

    • Incubating and washing.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate (e.g., TMB) and incubating for color development.

    • Stopping the reaction with a stop solution.

4. Data Analysis:

  • Measure the absorbance at 450 nm.

  • Generate a standard curve by plotting the absorbance versus the concentration of the IL-2 standards.

  • Use the standard curve to determine the concentration of IL-2 (pg/mL) in each sample.

  • Calculate the percentage of inhibition of IL-2 production for each this compound concentration relative to the stimulated vehicle control.

G Workflow: IL-2 Secretion Assay (ELISA) A Isolate PBMCs or T-Cells B Culture Cells with this compound & T-Cell Stimulants (e.g., anti-CD3/CD28) A->B C Incubate for 24-48 hours B->C D Collect Culture Supernatant C->D E Perform IL-2 ELISA (Bind, Wash, Detect) D->E F Read Absorbance (450 nm) E->F G Calculate IL-2 Concentration & % Inhibition F->G

Caption: Workflow for measuring this compound's effect on T-cell cytokine production.

Summary of Clinical Biomarkers for this compound in Lupus Nephritis

While the assays above measure the direct immunosuppressive effect of this compound in vitro, clinical trials have utilized a different set of biomarkers to assess drug efficacy and safety in patients with lupus nephritis. These are crucial for drug development professionals to understand the clinical context.

Biomarker CategoryBiomarkerDescription & Relevance
Efficacy (Kidney Function) Urinary Protein Creatinine Ratio (UPCR)A key indicator of proteinuria and kidney damage in LN. A rapid reduction in UPCR is a primary endpoint in clinical trials and predicts long-term positive outcomes.[7]
Estimated Glomerular Filtration Rate (eGFR)Measures the kidney's filtering capacity. Stabilization or improvement of eGFR is a critical goal. Dose adjustments for this compound may be required based on eGFR changes.[1]
Disease Activity Complement Proteins (C3, C4)Levels of C3 and C4 are often low in active LN. Normalization of these proteins can indicate a reduction in disease activity.[7]
Anti-dsDNA AntibodiesTiters of these autoantibodies are often elevated in active SLE. However, they were not found to be a valuable predictor of long-term response in one this compound study.[7]
Safety (Nephrotoxicity) KIM-1, TGF-β1, MCP-1, NGALThese are urinary biomarkers associated with kidney injury and fibrosis. Studies have shown that this compound treatment did not significantly increase these markers, suggesting an improved safety profile over traditional CNIs.[8][9]

References

Utilizing Voclosporin in Studies of Autoimmune Glomerulonephritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voclosporin, a novel calcineurin inhibitor (CNI), has emerged as a significant therapeutic agent in the management of autoimmune glomerulonephritis, particularly lupus nephritis (LN).[1][2] As a structural analogue of cyclosporine A, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, potentially eliminating the need for therapeutic drug monitoring.[3][4] Its dual mechanism of action involves the suppression of T-cell activation and the stabilization of podocytes, the specialized cells of the kidney's filtration barrier.[3][5] This document provides detailed application notes, summarizing key clinical trial data, and offers comprehensive protocols for preclinical and clinical research on this compound in the context of autoimmune glomerulonephritis.

Mechanism of Action

This compound exerts its immunosuppressive and anti-proteinuric effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6][7] In T-lymphocytes, this inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus.[3][8] This, in turn, suppresses the transcription of pro-inflammatory cytokines such as IL-2, leading to reduced T-cell proliferation and activation.[8][9] In kidney podocytes, calcineurin inhibition is believed to stabilize the actin cytoskeleton by preventing the dephosphorylation of synaptopodin, a key structural protein, thereby reducing proteinuria.[1][10]

Voclosporin_Mechanism_of_Action cluster_tcell T-Cell cluster_podocyte Podocyte TCR_Activation TCR Activation Ca_Increase ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Increase Calcineurin_T Calcineurin Ca_Increase->Calcineurin_T activates NFAT NFAT Calcineurin_T->NFAT dephosphorylates NFATp NFAT-P NFATp->Calcineurin_T Gene_Transcription Cytokine Gene Transcription (IL-2) NFAT->Gene_Transcription translocates to Nucleus_T Nucleus Inflammation Inflammation Gene_Transcription->Inflammation leads to Calcineurin_P Calcineurin Synaptopodin Synaptopodin Calcineurin_P->Synaptopodin dephosphorylates Synaptopodin_P Synaptopodin-P Synaptopodin_P->Calcineurin_P Actin_Destabilization Actin Cytoskeleton Destabilization Synaptopodin->Actin_Destabilization leads to Proteinuria Proteinuria Actin_Destabilization->Proteinuria This compound This compound This compound->Calcineurin_T inhibits This compound->Calcineurin_P inhibits

Caption: Dual mechanism of action of this compound.

Data Presentation: Clinical Trial Summaries

This compound has been extensively studied in large-scale clinical trials for lupus nephritis, primarily the Phase 2 AURA-LV and the Phase 3 AURORA 1 and 2 studies. These trials evaluated this compound as an add-on therapy to mycophenolate mofetil (MMF) and low-dose corticosteroids.

Table 1: Efficacy of this compound in the AURA-LV and AURORA 1 Trials
EndpointAURA-LV (Phase 2)[1][5][11]AURORA 1 (Phase 3)[12][13][14]
Treatment Groups Low-Dose this compound (23.7 mg BID) + MMF/Steroids vs. Placebo + MMF/SteroidsThis compound (23.7 mg BID) + MMF/Steroids vs. Placebo + MMF/Steroids
Number of Patients 265357
Primary Endpoint Complete Renal Response (CRR) at 24 WeeksComplete Renal Response (CRR) at 52 Weeks
CRR Rate (this compound) 32.6%40.8%[12]
CRR Rate (Placebo) 19.3%22.5%[12]
Odds Ratio (95% CI) 2.032.65 (1.64-4.27)[13]
p-value <0.05<0.001[12]
CRR at 48/52 Weeks (this compound) 49% (at 48 weeks)[15]40.8% (at 52 weeks)[12]
CRR at 48/52 Weeks (Placebo) 24% (at 48 weeks)[15]22.5% (at 52 weeks)[12]
Time to 50% Reduction in UPCR (Median) 29 days (Integrated analysis)[16]Not explicitly stated, but significant
Time to 50% Reduction in UPCR (Placebo - Median) 58 days (Integrated analysis)[16]Not explicitly stated, but significant

CRR Definition: Composite of urine protein creatinine ratio (UPCR) of ≤0.5 mg/mg, stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%), no administration of rescue medication, and low-dose steroid use.[13][17]

Table 2: Long-Term Efficacy and Safety from the AURORA 2 Extension Study[18][19]
EndpointThis compound + MMF/SteroidsPlacebo + MMF/Steroids
Study Duration Additional 2 years (3 years total)Additional 2 years (3 years total)
Number of Patients 116100
CRR at 3 Years 50.9%39.0%
Odds Ratio (95% CI) 1.74 (1.00-3.03)-
eGFR Slope (mL/min/1.73 m² over 2 years) -0.2-5.4
Adverse Events (AEs) 86%80%
Serious Adverse Events (SAEs) 19.0%[18]24.0%[18]
Deaths in AURORA 2 0[18]4[18]
AEs of GFR Decrease 10.3%5.0%
AEs of Hypertension 8.6%7.0%

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on T-Cell Activation (Mixed Lymphocyte Reaction)

This protocol outlines a one-way mixed lymphocyte reaction (MLR) to assess the inhibitory effect of this compound on T-cell proliferation.

1. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (and vehicle control, e.g., DMSO).

  • Mitomycin C (for inactivating stimulator cells).

  • Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye.

  • 96-well U-bottom culture plates.

  • Flow cytometer.

2. Procedure:

  • Isolate PBMCs: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.

  • Prepare Stimulator Cells: Resuspend PBMCs from Donor A (stimulator) at 1x10⁷ cells/mL in RPMI. Add Mitomycin C to a final concentration of 50 µg/mL and incubate for 30 minutes at 37°C. Wash the cells three times with RPMI to remove residual Mitomycin C.

  • Prepare Responder Cells: Resuspend PBMCs from Donor B (responder) at 1x10⁷ cells/mL. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash the cells twice.

  • Set up Co-culture:

    • Plate 1x10⁵ CFSE-labeled responder cells per well in a 96-well plate.

    • Add 1x10⁵ Mitomycin C-treated stimulator cells to each well (1:1 ratio).

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) or vehicle control.

    • Include controls: responder cells alone (unstimulated) and responder cells with a positive control mitogen (e.g., PHA).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Analysis: Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.

Protocol 2: In Vitro Assessment of this compound on Podocyte Viability and Integrity

This protocol describes methods to evaluate this compound's protective effects on podocytes in vitro.

1. Materials:

  • Conditionally immortalized human or mouse podocyte cell line.

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and ITS supplement).

  • Reagents for inducing podocyte injury (e.g., puromycin aminonucleoside (PAN), high glucose).

  • This compound.

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit for viability.[3]

  • Antibodies for Western Blot: anti-synaptopodin, anti-nephrin, anti-β-actin.

  • RIPA buffer with protease inhibitors.

  • BCA Protein Assay Kit.

2. Procedure:

  • Podocyte Culture and Differentiation: Culture podocytes under permissive conditions (e.g., 33°C with IFN-γ). To differentiate, switch to non-permissive conditions (37°C without IFN-γ) for 10-14 days.

  • Treatment:

    • Seed differentiated podocytes in 96-well plates (for viability) or 6-well plates (for protein analysis).

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Introduce the injury-inducing agent (e.g., 30 µg/mL PAN) and co-incubate for 24-48 hours.

  • Cell Viability Assay (CCK-8/MTT):

    • After treatment, add 10 µL of CCK-8 reagent to each well of the 96-well plate.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Western Blot for Podocyte-Specific Proteins:

    • Lyse cells from 6-well plates with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-synaptopodin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system and quantify band intensity relative to a loading control (β-actin).

Protocol 3: In Vivo Evaluation of this compound in an MRL/lpr Mouse Model of Lupus Nephritis

This protocol provides a framework for testing this compound in a spontaneous model of autoimmune glomerulonephritis.[10][19]

1. Animals and Treatment:

  • Female MRL/lpr mice, aged 8-10 weeks.

  • This compound prepared for oral gavage (e.g., in a vehicle of 3% ethanol in sunflower oil).

  • Treatment groups: Vehicle control, this compound (e.g., 5-10 mg/kg/day).

2. Procedure:

  • Initiation of Treatment: Begin daily oral gavage at 10 weeks of age, before the onset of severe disease.[19]

  • Monitoring:

    • Weekly: Monitor body weight and proteinuria (using metabolic cages for 24-hour urine collection or urine test strips).

    • Bi-weekly/Monthly: Collect blood via tail or retro-orbital bleed to measure serum anti-dsDNA antibody levels by ELISA and blood urea nitrogen (BUN).

  • Study Termination: Terminate the study at a predetermined endpoint (e.g., 20-24 weeks of age) or when control mice exhibit severe disease.

  • Endpoint Analysis:

    • Organ Collection: At termination, collect blood, weigh kidneys and spleen.

    • Histopathology: Fix one kidney in 10% formalin for paraffin embedding. Stain sections with H&E and PAS to score glomerulonephritis severity (e.g., cellularity, crescent formation, matrix expansion). Perform immunofluorescence for IgG and C3 deposition.

    • Flow Cytometry: Use the spleen to analyze lymphocyte populations (e.g., T-cell and B-cell subsets) by flow cytometry.

Visualizations

Clinical Trial Workflow (AURORA 1)

Clinical_Trial_Workflow Screening Patient Screening (Biopsy-proven LN Class III, IV, or V) Randomization Randomization (1:1) Screening->Randomization Group_VCS This compound (23.7 mg BID) + MMF (1g BID) + Low-Dose Steroids Randomization->Group_VCS Group_PBO Placebo + MMF (1g BID) + Low-Dose Steroids Randomization->Group_PBO Treatment_Phase 52-Week Treatment Period Group_VCS->Treatment_Phase Group_PBO->Treatment_Phase Assessments Regular Assessments: - UPCR - eGFR - Safety Labs Treatment_Phase->Assessments Primary_Endpoint Primary Endpoint Analysis (Complete Renal Response at Week 52) Treatment_Phase->Primary_Endpoint

Caption: Workflow of the AURORA 1 Phase 3 clinical trial.
Preclinical Experimental Workflow (MRL/lpr Mouse Model)

Preclinical_Workflow Start MRL/lpr Mice (8-10 weeks old) Grouping Group Allocation Start->Grouping Group_VCS This compound Treatment (Daily Oral Gavage) Grouping->Group_VCS Group_Vehicle Vehicle Control Grouping->Group_Vehicle Monitoring Weekly Monitoring (Proteinuria, Body Weight) Group_VCS->Monitoring Group_Vehicle->Monitoring Blood_Sampling Bi-weekly Blood Sampling (Anti-dsDNA, BUN) Monitoring->Blood_Sampling Termination Study Termination (20-24 weeks of age) Monitoring->Termination Analysis Endpoint Analysis: - Kidney Histopathology - Spleen Flow Cytometry - Serum Markers Termination->Analysis

Caption: Workflow for preclinical evaluation in MRL/lpr mice.

References

Voclosporin: A Potent and Selective Tool for Interrogating Calcineurin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Voclosporin, a novel calcineurin inhibitor (CNI), offers researchers a powerful tool for the elucidation of calcineurin-mediated signaling pathways. As an analogue of cyclosporine A (CsA), this compound exhibits a more predictable pharmacokinetic and pharmacodynamic profile, higher potency, and an improved metabolic profile, making it an advantageous compound for in vitro and in vivo studies.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in calcineurin signaling research.

Introduction to this compound

This compound is a second-generation calcineurin inhibitor that, like other members of its class such as cyclosporine A and tacrolimus, exerts its immunosuppressive effects by inhibiting calcineurin.[2] Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a critical role in T-cell activation.[3] Upon T-cell receptor stimulation and the subsequent rise in intracellular calcium, calcineurin is activated and dephosphorylates the nuclear factor of activated T-cells (NFAT).[4] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of various genes, including those for cytokines like interleukin-2 (IL-2), leading to T-cell proliferation and an inflammatory response.[4][5]

This compound's mechanism of action involves forming a heterodimeric complex with an intracellular protein, cyclophilin A.[6] This this compound-cyclophilin A complex then binds to calcineurin, competitively inhibiting its phosphatase activity.[6][7] A key structural modification at the amino acid 1 position of this compound enhances its binding to calcineurin, resulting in more potent inhibition compared to older CNIs.[7] Beyond its immunological role, this compound also has a direct stabilizing effect on podocytes, the specialized cells in the kidney's glomerulus, by preventing the dephosphorylation of synaptopodin, which helps maintain the integrity of the actin cytoskeleton.[7] This dual mechanism of action—immunosuppression and podocyte stabilization—underpins its clinical efficacy in conditions like lupus nephritis.[5][7]

Advantages of this compound as a Tool Compound

Researchers may prefer this compound over other calcineurin inhibitors for several reasons:

  • High Potency: In vitro studies have demonstrated that this compound is a potent inhibitor of various immune functions, including lymphocyte proliferation and T-cell cytokine production, often showing greater potency than cyclosporine.[5]

  • Predictable Pharmacokinetics: this compound exhibits a more consistent and predictable pharmacokinetic-pharmacodynamic relationship, which can lead to more reliable and reproducible experimental outcomes.[5][8] This consistency may also reduce the need for therapeutic drug monitoring in preclinical and clinical research settings.[9]

  • Improved Metabolic Profile: Compared to traditional CNIs, this compound has a more favorable metabolic profile, which can be advantageous in long-term studies or in experimental models where metabolic side effects are a concern.[1][9]

  • Dual Mechanism of Action: For researchers studying kidney diseases, this compound's ability to both suppress the immune response and stabilize podocytes provides a unique tool to investigate the interplay between these two processes.[5][7]

Quantitative Data

The following tables summarize key quantitative data for this compound and other commonly used calcineurin inhibitors.

Table 1: In Vitro Potency of Calcineurin Inhibitors

CompoundTargetAssay TypeIC50Reference
This compoundCalcineurinCalcineurin Inhibition AssayNot explicitly stated, but tacrolimus IC50 is ~4-fold lower[10]
TacrolimusCalcineurinCalcineurin Inhibition Assay~4-fold lower than this compound[10]
Cyclosporine ACalcineurinN/AThis compound is more potent[5]

Table 2: Pharmacokinetic Properties of Calcineurin Inhibitors in Humans

ParameterThis compoundCyclosporine ATacrolimus
Protein Binding ~97%HighHigh
Metabolism Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4
Renal Clearance (CLr) 7.82 mL/min1.48 mL/min0.014 mL/min
Renal Handling Significant tubular secretion>90% renal reabsorption>90% renal reabsorption

Data compiled from multiple sources.[1][9]

Experimental Protocols

Here are detailed protocols for key experiments using this compound to study calcineurin signaling.

Protocol 1: Calcineurin Phosphatase Activity Assay

This assay directly measures the inhibitory effect of this compound on calcineurin's phosphatase activity.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 1 µM calmodulin)

  • Malachite Green Phosphate Detection Kit

  • This compound stock solution (in DMSO)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the this compound dilutions.

  • Add recombinant calcineurin to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: NFAT Reporter Assay

This cell-based assay measures the effect of this compound on NFAT-dependent gene transcription.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • NFAT-luciferase reporter plasmid

  • Control luciferase plasmid (e.g., Renilla)

  • Transfection reagent

  • Cell culture medium

  • PMA (phorbol 12-myristate 13-acetate) and ionomycin

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plate

Procedure:

  • Co-transfect Jurkat T-cells with the NFAT-luciferase reporter plasmid and the control luciferase plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover overnight.

  • Pre-treat the cells with serial dilutions of this compound (or DMSO control) for 1 hour.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) to activate the calcineurin-NFAT pathway.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Normalize the NFAT-luciferase activity to the control luciferase activity for each well.

  • Calculate the percentage of inhibition of NFAT activity for each this compound concentration relative to the stimulated DMSO control.

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: Cytokine Expression Analysis by qPCR

This protocol assesses the effect of this compound on the expression of NFAT-target genes, such as IL-2.

Materials:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IL-2 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Culture T-cells and pre-treat with serial dilutions of this compound (or DMSO control) for 1 hour.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies.

  • Incubate for a time sufficient to induce IL-2 expression (e.g., 6-24 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for IL-2 and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IL-2 mRNA in this compound-treated cells compared to the stimulated control.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its use in research.

Calcineurin_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound TCR T-Cell Receptor Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca2+/Calmodulin Binding NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription This compound This compound Complex This compound-Cyclophilin Complex This compound->Complex Cyclophilin Cyclophilin A Cyclophilin->Complex Complex->Calcineurin_active Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Studies start Start: Hypothesis on Calcineurin Involvement protocol1 Protocol 1: Calcineurin Activity Assay start->protocol1 protocol2 Protocol 2: NFAT Reporter Assay start->protocol2 protocol3 Protocol 3: Cytokine Expression (qPCR) start->protocol3 animal_model Disease Animal Model (e.g., Lupus Nephritis) start->animal_model data_analysis Data Analysis and Interpretation protocol1->data_analysis protocol2->data_analysis protocol3->data_analysis treatment This compound Treatment animal_model->treatment analysis Analysis: - Histology - Biomarkers - Immune Cell Profiling treatment->analysis analysis->data_analysis conclusion Conclusion on Calcineurin Pathway Role data_analysis->conclusion CNI_Comparison Title Comparison of Calcineurin Inhibitors as Tool Compounds This compound This compound + High Potency + Predictable PK/PD + Favorable Metabolic Profile + Dual Action (Immune/Podocyte) - Newer, potentially less literature CyclosporineA Cyclosporine A + Well-established + Extensive literature - Variable PK/PD - Metabolic side effects Tacrolimus Tacrolimus + High Potency + Well-established - Narrow therapeutic index - Risk of nephrotoxicity and NODAT

References

Application Notes and Protocols: Experimental Design for Phase II and Phase III Clinical Trials of Voclosporin in Lupus Nephritis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the experimental design, protocols, and data from the pivotal Phase II (AURA-LV) and Phase III (AURORA 1 and AURORA 2) clinical trials of voclosporin for the treatment of lupus nephritis (LN). This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a novel calcineurin inhibitor (CNI) that has demonstrated efficacy in the treatment of lupus nephritis, a serious complication of systemic lupus erythematosus (SLE).[1] Its mechanism of action involves the inhibition of calcineurin, a protein phosphatase crucial for the activation of T cells. By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[2][3] This blockage prevents NFAT from translocating to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines such as interleukin-2 (IL-2).[2][3] This ultimately leads to a reduction in T-cell mediated immune responses that drive the renal inflammation and damage characteristic of lupus nephritis.[3] Additionally, this compound has been shown to stabilize podocytes, the cells in the kidney's filtration barrier that are often damaged in LN, which contributes to the reduction of proteinuria.[2]

Signaling Pathway of this compound

Caption: this compound's mechanism of action in T-cells.

Phase II Clinical Trial: AURA-LV (Aurinia Urinary Protein Reduction in Active Lupus with this compound)

The AURA-LV study was a Phase II, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of two doses of this compound in combination with standard of care for the treatment of active lupus nephritis.[4]

Experimental Design and Patient Population
  • Objective: To assess the efficacy and safety of this compound in achieving complete renal remission in patients with active LN.[4]

  • Patient Population: 265 patients with a diagnosis of SLE and biopsy-proven active LN (Class III, IV, or V) were enrolled across 79 centers in 20 countries.[4]

  • Inclusion Criteria: Patients were required to have active nephritis with significant proteinuria (≥1.5 mg/mg for Class III/IV or ≥2.0 mg/mg for Class V).[5]

  • Exclusion Criteria: Patients with an estimated glomerular filtration rate (eGFR) of <45 mL/min/1.73 m² were excluded.[6]

Treatment Arms and Protocol

Patients were randomized into one of three treatment arms:[4]

  • Low-Dose this compound: 23.7 mg this compound twice daily.

  • High-Dose this compound: 39.5 mg this compound twice daily.

  • Placebo: Matching placebo twice daily.

All patients received background therapy with mycophenolate mofetil (MMF) at a target dose of 2 g/day and a rapid taper of oral corticosteroids.[4] The treatment duration was 48 weeks.[4]

Endpoints
  • Primary Endpoint: The primary efficacy endpoint was the rate of complete renal response (CRR) at 24 weeks.[4]

  • Secondary Endpoint: The key secondary endpoint was the rate of CRR at 48 weeks.[4]

Efficacy and Safety Data
Endpoint/Adverse EventLow-Dose this compound (23.7 mg BID) (n=89)High-Dose this compound (39.5 mg BID) (n=88)Placebo (n=88)
Complete Renal Response (CRR) at 24 Weeks 32.6%27.3%19.3%
Complete Renal Response (CRR) at 48 Weeks Statistically significant vs. placeboStatistically significant vs. placebo-
Serious Adverse Events Higher than placeboHigher than placebo-
Deaths 11.2%2.3%1.1%

Data sourced from the AURA-LV trial results.[4]

Phase III Clinical Trial: AURORA 1

The AURORA 1 study was a pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial that built upon the findings of the AURA-LV study to confirm the efficacy and safety of this compound for the treatment of lupus nephritis.[7][8]

Experimental Design and Patient Population
  • Objective: To evaluate the efficacy and safety of this compound (23.7 mg twice daily) compared to placebo when added to standard of care in patients with active LN.[7][9]

  • Patient Population: 357 patients with a diagnosis of SLE and biopsy-proven active LN (Class III, IV, or V) were enrolled across 142 sites in 27 countries.[6][7]

  • Inclusion Criteria: Similar to the AURA-LV trial, patients had active nephritis with significant proteinuria.[2]

  • Exclusion Criteria: Patients with an eGFR <45 mL/min/1.73 m² were excluded.[6]

Treatment Arms and Protocol

Patients were randomized 1:1 to receive either:[7]

  • This compound: 23.7 mg twice daily.

  • Placebo: Matching placebo twice daily.

Both groups received background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral corticosteroids.[7] The treatment duration was 52 weeks.[7][8]

Endpoints
  • Primary Endpoint: The primary endpoint was the complete renal response (CRR) rate at 52 weeks.[7] CRR was defined as a composite of:

    • Urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg.

    • Stable renal function (eGFR ≥60 mL/min/1.73m² or no confirmed decrease from baseline in eGFR of >20%).

    • No administration of rescue medication.

    • No more than 10 mg prednisone equivalent per day for 3 or more consecutive days or 7 or more days during weeks 44 through 52.[7]

  • Secondary Endpoints: Hierarchically tested secondary endpoints included CRR at 24 weeks, partial renal response at 24 and 52 weeks, and time to achieve a UPCR of ≤0.5 mg/mg.[10]

Efficacy and Safety Data
Endpoint/Adverse EventThis compound (23.7 mg BID) (n=179)Placebo (n=178)
Complete Renal Response (CRR) at 52 Weeks 41%23%
Odds Ratio for CRR (95% CI) 2.65 (1.64-4.27)-
p-value <0.0001-
Serious Adverse Events 21%21%
Deaths 15

Data sourced from the AURORA 1 trial results.[6][7][10]

Phase III Extension Study: AURORA 2

The AURORA 2 study was a two-year, double-blind, placebo-controlled extension of the AURORA 1 trial, designed to evaluate the long-term safety, tolerability, and efficacy of this compound.[11]

Experimental Design and Patient Population
  • Objective: To assess the long-term safety and efficacy of this compound in patients who completed the AURORA 1 study.[11]

  • Patient Population: 216 patients who completed AURORA 1 enrolled in AURORA 2, with 116 in the this compound arm and 100 in the control arm.[11][12]

  • Protocol: Patients continued their assigned treatment from AURORA 1 in a blinded manner for an additional two years.[11]

Long-Term Efficacy and Safety Data
  • Efficacy: The improvements in proteinuria observed in AURORA 1 were sustained over the three-year treatment period.[11] A higher proportion of patients in the this compound group achieved a complete renal response at three years (50.9% vs. 39.0%).[11]

  • Safety: The long-term safety profile of this compound was consistent with that observed in AURORA 1, with no new unexpected safety signals.[11] The rates of adverse events were similar between the this compound and control groups.[11]

Adverse Event (AURORA 2)This compound (n=116)Placebo (n=100)
Any Adverse Event 86%80%
Glomerular Filtration Rate Decrease 10.3%5.0%
Hypertension 8.6%7.0%

Data sourced from the AURORA 2 trial results.[11]

Experimental Protocols

Assessment of Renal Response

Objective: To determine the patient's response to treatment based on proteinuria and renal function.

Protocol:

  • Urine Protein-to-Creatinine Ratio (UPCR) Measurement:

    • Collect a first-morning-void urine sample at baseline and at specified follow-up visits.

    • Measure urine protein concentration (mg/dL) and urine creatinine concentration (g/dL) using standard laboratory methods (e.g., immunoturbidimetric assay for protein and an enzymatic method for creatinine).

    • Calculate the UPCR by dividing the urine protein concentration by the urine creatinine concentration.

  • Estimated Glomerular Filtration Rate (eGFR) Calculation:

    • Collect a blood sample at baseline and at specified follow-up visits.

    • Measure serum creatinine using a standardized assay.

    • Calculate eGFR using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

  • Complete Renal Response (CRR) and Partial Renal Response (PRR) Assessment:

    • CRR: Defined as a UPCR of ≤0.5 mg/mg, stable eGFR, no rescue medication, and adherence to the steroid taper protocol.[7]

    • PRR: Typically defined as a ≥50% reduction in UPCR from baseline.

Safety and Tolerability Monitoring

Objective: To monitor and document any adverse events (AEs) and serious adverse events (SAEs) throughout the trial.

Protocol:

  • Adverse Event Monitoring:

    • At each study visit, systematically query the patient for the occurrence of any new or worsening medical conditions.

    • Record all AEs, including the onset, duration, severity, and the investigator's assessment of its relationship to the study drug.

    • Grade the severity of AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Serious Adverse Event Reporting:

    • Immediately report any SAEs (e.g., death, life-threatening events, hospitalization) to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee (EC) according to regulatory requirements.

  • Laboratory Monitoring:

    • Conduct regular hematology and clinical chemistry tests to monitor for any drug-related toxicities.

  • Vital Signs and Physical Examinations:

    • Measure blood pressure, heart rate, and temperature at each study visit.

    • Perform a complete physical examination at baseline and at specified intervals.

Experimental Workflows

Phase II (AURA-LV) and Phase III (AURORA 1) Trial Workflow

Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1 for AURORA 1) Enrollment->Randomization Treatment_Voc This compound + Standard of Care (MMF + Corticosteroids) Randomization->Treatment_Voc Arm 1 Treatment_Pbo Placebo + Standard of Care (MMF + Corticosteroids) Randomization->Treatment_Pbo Arm 2 FollowUp Follow-up Visits (Efficacy & Safety Assessments) Treatment_Voc->FollowUp Treatment_Pbo->FollowUp PrimaryEndpoint Primary Endpoint Assessment (24 weeks for AURA-LV, 52 weeks for AURORA 1) FollowUp->PrimaryEndpoint DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis Results Results Reporting DataAnalysis->Results

Caption: General workflow for the AURA-LV and AURORA 1 clinical trials.
AURORA 2 Extension Study Workflow

Extension_Workflow AURORA1_Completion Completion of AURORA 1 Study Eligibility Eligibility for Extension Study AURORA1_Completion->Eligibility Consent Informed Consent for AURORA 2 Eligibility->Consent Continued_Treatment Continued Blinded Treatment (this compound or Placebo) Consent->Continued_Treatment LongTerm_FollowUp Long-Term Follow-up (2 years) Continued_Treatment->LongTerm_FollowUp Final_Assessment Final Efficacy & Safety Assessment LongTerm_FollowUp->Final_Assessment Final_Analysis Final Data Analysis Final_Assessment->Final_Analysis

Caption: Workflow for the AURORA 2 extension study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Voclosporin Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing voclosporin, achieving consistent and reliable solubility in aqueous solutions is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic, cyclic peptide that is practically insoluble in water[1][2]. However, it is freely soluble in several organic solvents. For ease of comparison, the solubility of this compound in various solvents is summarized in the table below.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (41.17 mM)[3]
EthanolFreely Soluble[1][4]
MethanolFreely Soluble / Soluble[1][4][5][6]
AcetonitrileFreely Soluble[1][4]
AcetoneFreely Soluble[1][4]
Water< 0.1 g/L (Practically Insoluble)[1][2][7]
HeptanePractically Insoluble[1][4]
BenzeneSlightly Soluble[8]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: Given its high solubility, DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can lead to precipitation.

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium or buffer. What can I do to prevent this?

A3: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps to prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5%, as most cell lines can tolerate this level with minimal cytotoxicity[9]. For sensitive primary cells, a final DMSO concentration of 0.1% or lower is recommended[9].

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous media. Instead, perform a stepwise or serial dilution. You can first dilute the stock into a smaller volume of media or phosphate-buffered saline (PBS), and then add this intermediate dilution to the final volume[9][10].

  • Vortexing/Mixing: When diluting, add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion[11].

  • Temperature: Warming the aqueous medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Use of a Co-solvent: In some cases, the use of a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 in the final solution can help to maintain the solubility of hydrophobic compounds[12]. However, the compatibility of these co-solvents with your specific experimental system must be validated.

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, sonication can be used to help dissolve this compound in the initial solvent, particularly if you observe any particulate matter[9]. However, be cautious with the duration and power of sonication to avoid heating the sample, which could potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 1214.6 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.2146 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for In Vitro Assays

Objective: To prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm your aqueous medium or buffer to the desired experimental temperature (e.g., 37°C for cell culture).

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed aqueous medium. This will give you a 100 µM this compound solution in 1% DMSO.

    • Vortex or gently flick the tube to mix immediately after adding the stock solution.

    • Add 100 µL of this 100 µM intermediate solution to 900 µL of the pre-warmed aqueous medium to achieve the final 10 µM concentration of this compound in 0.1% DMSO.

  • Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.

Visualization of Key Processes

This compound's Mechanism of Action: Calcineurin Inhibition

This compound exerts its immunosuppressive effects by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway[7][13][14]. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines like IL-2, thus dampening the immune response[13][14]. In the context of lupus nephritis, this compound also helps to stabilize podocytes in the kidney, reducing proteinuria[15][16].

Voclosporin_Mechanism This compound Signaling Pathway Inhibition TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Translocation IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene Activates IL2_production IL-2 Production & T-Cell Activation IL2_gene->IL2_production This compound This compound This compound->Calcineurin_active Inhibits

Caption: this compound inhibits calcineurin, blocking NFAT translocation and IL-2 production.

Experimental Workflow for Solubilizing this compound

The following diagram outlines the recommended workflow for preparing a this compound working solution for in vitro experiments, designed to minimize the risk of precipitation.

Voclosporin_Workflow Workflow for Preparing this compound Working Solution start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot & Store at -20°C/-80°C stock->aliquot thaw 5. Thaw Single-Use Aliquot aliquot->thaw dilute 7. Perform Stepwise Dilution into Medium thaw->dilute warm_medium 6. Pre-warm Aqueous Medium to 37°C warm_medium->dilute vortex 8. Mix Thoroughly During Dilution dilute->vortex end Ready for Experiment vortex->end

Caption: Recommended lab workflow for solubilizing this compound for in vitro use.

References

Optimizing Voclosporin for In Vitro T-Cell Suppression: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing voclosporin for in vitro T-cell suppression experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in T-cell suppression?

This compound is a calcineurin inhibitor.[1][2] It forms a complex with cyclophilin A within the T-cell, which then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1][3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for inflammatory cytokines like IL-2 and TNF-α, which are crucial for T-cell proliferation and activation.[3][4]

Q2: How does this compound differ from other calcineurin inhibitors like cyclosporine?

This compound is a structural analog of cyclosporine A with a modification at the amino acid-1 position.[2][5] This structural change results in a more potent inhibition of calcineurin.[4][5] In nonclinical studies, this compound has demonstrated greater potency than cyclosporine.[4] Additionally, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic relationship, which may reduce the need for therapeutic drug monitoring in clinical settings.[6]

Q3: What is a recommended starting concentration range for this compound in an in vitro T-cell proliferation assay?

Based on its pharmacodynamic profile, a concentration with a half-maximum immunosuppressive effect (CE50) is observed at 50 ng/mL.[7] For initial in vitro experiments, it is advisable to test a range of concentrations spanning this value. A broad range from 1 ng/mL to 1000 ng/mL is recommended to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.

Q4: Can this compound be used in combination with other immunosuppressive agents in vitro?

Yes, this compound can be studied in combination with other agents. For instance, it has been used with mycophenolate mofetil (MMF) without pharmacokinetic interactions.[4][6] However, its use with cyclophosphamide has not been well-established and is not recommended without further investigation.[8] When combining drugs in vitro, it is essential to perform dose-response curves for each compound alone and in combination to assess for synergistic, additive, or antagonistic effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors when adding this compound or stimuli. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consider using a multi-channel pipette for additions. - Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Incomplete T-cell suppression at high this compound concentrations. - Suboptimal T-cell activation. - this compound degradation. - Cell density is too high.- Confirm the potency of your T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA). - Prepare fresh this compound dilutions from a stock solution for each experiment. - Optimize the cell seeding density; a typical range is 1-2x10^6 cells/mL.[9]
Significant T-cell death observed across all concentrations. - this compound toxicity at the tested concentrations. - Issues with the cell culture medium or supplements. - Contamination.- Perform a cell viability assay (e.g., Trypan Blue, PI staining) in parallel with the proliferation assay to determine the cytotoxic threshold. - Use fresh, pre-warmed complete medium. - Regularly check for signs of contamination.
No T-cell proliferation in control (no this compound) wells. - Inadequate T-cell stimulation. - Poor cell health. - Incorrect assay setup.- Titrate the concentration of the T-cell stimulus. - Ensure cells are healthy and have a high viability before starting the experiment. - Review the experimental protocol for any deviations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: this compound Pharmacodynamic and Pharmacokinetic Parameters

Parameter Value Reference
Half-Maximum Immunosuppressive Effect (CE50)50 ng/mL[7]
Target Peak Concentration (in vivo)50 - 70 ng/mL[7]
Target Trough Concentration (in vivo)10 - 20 ng/mL[7]
Protein Binding~97%[2]
Primary MetabolismCYP3A4[2]

Table 2: In Vivo Calcineurin Inhibition at Therapeutic Dose (23.7 mg BID)

Condition Estimated Calcineurin Inhibition Reference
At Trough this compound Concentration15.7%[4]
At Maximal this compound Concentration58.1%[4]

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Suppression Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell proliferation using a dye dilution method and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • T-cell proliferation dye (e.g., CFSE, CellTrace™ Violet)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • 96-well U-bottom plates

  • FACS buffer (PBS with 1-2% FBS)

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs or T-cells from whole blood.

    • Assess cell viability and count.

    • Label the cells with a proliferation dye according to the manufacturer's instructions.

    • Resuspend the labeled cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.[9]

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete RPMI-1640.

    • Add 50 µL of the this compound dilutions to the appropriate wells of a 96-well plate. Include vehicle-only controls.

    • Add 100 µL of the labeled cell suspension to each well.

    • Prepare a master mix of T-cell activation stimuli (e.g., soluble anti-CD28 at 2 µg/mL and pre-coated anti-CD3).[9]

    • Add 50 µL of the activation stimuli to all wells except for the unstimulated controls.

    • Bring the final volume in each well to 200 µL with complete RPMI-1640.

  • Incubation:

    • Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.[10]

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Wash the cells with FACS buffer.

    • Analyze the cells using a flow cytometer to measure the dilution of the proliferation dye. Proliferating cells will exhibit successive peaks of halved fluorescence intensity.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Quantify the percentage of proliferated cells and the proliferation index for each this compound concentration.

    • Plot the percentage of proliferation against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in T-Cells

Voclosporin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT_D NFAT NFAT_P->NFAT_D Cyclophilin Cyclophilin A Voc_Cyc_Complex This compound- Cyclophilin A Complex Cyclophilin->Voc_Cyc_Complex This compound This compound This compound->Voc_Cyc_Complex Voc_Cyc_Complex->Calcineurin Inhibits Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_D->Gene_Transcription Translocates to Nucleus T_Cell_Proliferation T-Cell Proliferation Gene_Transcription->T_Cell_Proliferation Leads to

Caption: this compound's mechanism of T-cell suppression via calcineurin inhibition.

Experimental Workflow for T-Cell Suppression Assay

TCell_Assay_Workflow start Start: Isolate T-Cells stain Label T-Cells with Proliferation Dye start->stain plate_cells Plate Labeled T-Cells in 96-well Plate stain->plate_cells prepare_voc Prepare this compound Serial Dilutions add_voc Add this compound Dilutions prepare_voc->add_voc plate_cells->add_voc add_stim Add T-Cell Stimuli (e.g., anti-CD3/CD28) add_voc->add_stim incubate Incubate for 3-5 Days (37°C, 5% CO₂) add_stim->incubate harvest Harvest and Wash Cells incubate->harvest acquire Acquire Data on Flow Cytometer harvest->acquire analyze Analyze Proliferation (Calculate % Suppression, IC50) acquire->analyze end End: Report Results analyze->end

References

Voclosporin Nephrotoxicity Management: A Technical Support Center for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the nephrotoxic potential of voclosporin in long-term animal studies. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it lead to potential nephrotoxicity?

This compound is a calcineurin inhibitor (CNI) that suppresses the immune system by binding to cyclophilin A.[1] This complex then inhibits calcineurin, a phosphatase enzyme crucial for the activation of T-cells.[1][2] By blocking calcineurin, this compound prevents the transcription of inflammatory cytokines like Interleukin-2 (IL-2), thereby reducing the immune response.[2][3] This mechanism is beneficial in treating autoimmune conditions like lupus nephritis.[3][4]

However, like other CNIs, this mechanism can also induce nephrotoxicity. The primary adverse effects on the kidney are believed to stem from:

  • Vasoconstriction: this compound can cause constriction of the afferent pre-glomerular arterioles, leading to reduced renal blood flow and a decrease in the glomerular filtration rate (GFR).[4] This can manifest as acute, and often reversible, renal dysfunction.[5]

  • Direct Tubular Injury: CNIs can cause direct damage to kidney tubules. A characteristic, though nonspecific, finding is isometric tubular vacuolization, particularly in the proximal tubules.[6][7]

  • Chronic Fibrosis: Long-term CNI administration can lead to chronic kidney damage, characterized by tubulointerstitial fibrosis and striped fibrosis.[8][9] This may be partly mediated by the stimulation of transforming growth factor-beta (TGF-β).[8]

Q2: How does the nephrotoxicity profile of this compound compare to older calcineurin inhibitors like cyclosporine A (CsA) and tacrolimus in animal models?

This compound was developed as an analog of cyclosporine A with structural modifications intended to create a more favorable efficacy and safety profile.[1][10] While direct, extensive long-term comparative animal studies are not widely available in the public domain, the key differences are understood from its chemical properties and clinical observations.[11]

  • Metabolite Profile: this compound's metabolism primarily results in a major metabolite that is eight times less potent than the parent drug.[1][3] In contrast, cyclosporine produces metabolites (like AM1 and AM19) that are linked to nephrotoxicity and are found in concentrations comparable to or higher than the parent drug.[1] This difference suggests a lower risk of metabolite-driven kidney damage with this compound.

  • Potency and Dosing: this compound is more potent than cyclosporine, allowing for lower administrative doses.[10] This lower dose may lead to reduced systemic exposure and consequently, fewer off-target effects, including nephrotoxicity.[10]

  • Distinct CNI-Specific Damage: Studies comparing CsA and tacrolimus in rodent models show distinct patterns of injury. Tacrolimus tends to affect the glomerular filtration barrier more significantly, while CsA causes more severe damage to the proximal tubule epithelia.[12][13] While this compound's specific pattern is less defined in preclinical models, its structural similarity to CsA suggests a need for careful monitoring of tubular health.[3]

Q3: What are the key biomarkers to monitor for early detection of this compound-induced nephrotoxicity in animal studies?

Early and sensitive detection of kidney injury is crucial. Relying solely on traditional markers like serum creatinine (sCr) is often insufficient, as sCr levels may not rise until significant renal function is lost.[14][15] A multi-biomarker approach is recommended.

Biomarker CategorySpecific MarkerSampleUtility in Detecting CNI Nephrotoxicity
Renal Function Serum Creatinine (sCr)Serum/PlasmaStandard, but insensitive marker of GFR reduction.[14][16]
Symmetric Dimethylarginine (SDMA)Serum/PlasmaAn earlier marker of GFR decline compared to creatinine; less influenced by muscle mass.[16][17]
Tubular Injury Kidney Injury Molecule-1 (KIM-1)Urine, SerumA sensitive and specific marker for proximal tubule injury.[8] Increased expression is associated with CNI-induced nephrotoxicity in animal models.[8]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Urine, SerumAn early indicator of acute kidney injury (AKI) from various causes, including drug-induced toxicity.[8][17] Urinary NGAL is often more sensitive than serum NGAL in dogs.[16]
Gamma-Glutamyl Transpeptidase (GGT)UrineAn enzyme from the brush border of proximal tubules; its presence in urine indicates tubular damage. It has been used as an early marker in gentamicin-induced nephrotoxicity.[15]
Inflammation & Fibrosis Monocyte Chemoattractant Protein-1 (MCP-1)UrineA chemokine linked to inflammation and subsequent fibrosis in the kidney.[8]
Transforming Growth Factor-beta (TGF-β)Urine, TissueA pro-fibrotic cytokine implicated in the development of chronic CNI-induced interstitial fibrosis.[8]

Troubleshooting Guides

Problem 1: A rapid increase in serum creatinine (>30% from baseline) is observed within the first month of a long-term study.

This scenario likely indicates acute nephrotoxicity, which is often related to the hemodynamic effects of CNIs.[5]

Immediate Steps & Troubleshooting Workflow:

G start Significant Creatinine Rise (>30% from baseline) check_dose Step 1: Verify Dosing - Check dose calculations - Confirm correct administration - Review animal body weights start->check_dose assess_hydration Step 2: Assess Animal Health - Check for dehydration or illness - Monitor water intake check_dose->assess_hydration reduce_dose Step 3: Consider Dose Reduction - Temporarily reduce this compound dose (e.g., by 25-50%) - Per FDA guidance for clinical use, a >30% eGFR reduction prompts discontinuation or dose reduction assess_hydration->reduce_dose monitor_closely Step 4: Increase Monitoring Frequency - Measure sCr/SDMA every 2-3 days - Collect urine for KIM-1/NGAL analysis reduce_dose->monitor_closely decision Did Creatinine Return to <20% of Baseline within 1-2 weeks? monitor_closely->decision resume_dose Yes: Gradually re-escalate dose while monitoring closely decision->resume_dose Yes investigate_further No: Maintain lower dose or pause treatment. Proceed to histopathological assessment in a subset of animals. decision->investigate_further No

Caption: Troubleshooting workflow for acute creatinine elevation.

Problem 2: How can I differentiate between disease-related kidney damage and this compound-induced nephrotoxicity in my autoimmune disease model (e.g., lupus nephritis)?

This is a significant challenge, as both the underlying disease and the drug can cause renal injury. The key is to look for patterns in biomarkers and histology that are more characteristic of CNI toxicity.

Strategy for Differentiation:

  • Establish Robust Baselines: Ensure you have comprehensive baseline data before starting treatment, including renal function markers and, if possible, baseline kidney histology from a subset of animals.

  • Include a Vehicle Control Group: This group, which has the disease but receives no this compound, is essential to understand the progression of disease-related nephropathy.

  • Analyze Biomarker Profiles: While there is overlap, some patterns may be suggestive. For example, a sharp rise in tubular injury markers (KIM-1, NGAL) without a concurrent surge in autoimmune activity markers (e.g., anti-dsDNA antibodies in a lupus model) might point towards drug toxicity.[8]

  • Histopathological Examination: This is the most definitive method. Look for specific lesions associated with CNI toxicity.

Histological FindingAssociated with Disease (e.g., LN)Associated with CNI Toxicity
Glomerular Lesions Immune complex deposition, endocapillary proliferation, crescents.[18]Generally mild or absent in early stages.[6]
Tubular Lesions Immune deposits, inflammation.Isometric tubular vacuolization.[7]
Interstitial Lesions Infiltrates of inflammatory cells."Striped" pattern of fibrosis and tubular atrophy (chronic).[9]
Vascular Lesions Immune complex vasculopathy.Arteriolar hyalinosis, especially affecting afferent arterioles.[7][9]

Experimental Protocols

Protocol 1: Histopathological Evaluation of CNI-Induced Nephrotoxicity

This protocol outlines the steps for preparing and scoring kidney tissue to assess this compound-induced damage.

Methodology:

  • Tissue Collection: At the designated study endpoint, perfuse animals with saline followed by 10% neutral buffered formalin. Harvest kidneys and bisect them longitudinally.

  • Fixation and Processing: Fix the tissue in 10% formalin for 24 hours. Process through graded alcohols and xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm sections. Stain slides with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to highlight basement membranes, and Masson's Trichrome to assess fibrosis.

  • Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides.

  • Scoring: Use a semi-quantitative scoring system to assess the severity of lesions.

Sample Histopathological Scoring Table:

LesionScoreDescription
Tubular Vacuolization 0None
1<10% of tubules affected
210-25% of tubules affected
3>25% of tubules affected
Arteriolar Hyalinosis 0None
11-2 arterioles with hyalinosis
2>2 arterioles with hyalinosis
3Widespread hyalinosis
Interstitial Fibrosis 0None
1Mild, focal fibrosis
2Moderate, multifocal fibrosis
3Severe, widespread fibrosis

This table is adapted from general principles of renal histopathology scoring.[19]

Protocol 2: Monitoring Workflow for Long-Term this compound Studies

This protocol provides a logical workflow for routine monitoring in a long-term (e.g., 6-month) animal study.

G cluster_0 Baseline (Week 0) cluster_1 Routine Monitoring (Bi-weekly for Month 1, then Monthly) cluster_2 Endpoint (e.g., Week 24) b_body_weight Record Body Weight m_body_weight Record Body Weight b_body_weight->m_body_weight b_blood_sample Collect Blood: - sCr, SDMA, BUN m_blood_sample Collect Blood (Monthly) - sCr, SDMA, BUN b_blood_sample->m_blood_sample b_urine_sample Collect Urine: - KIM-1, NGAL, MCP-1 - Urine Protein:Creatinine Ratio m_urine_sample Collect Urine (Bi-weekly) - KIM-1, NGAL b_urine_sample->m_urine_sample e_body_weight Record Final Body Weight m_body_weight->e_body_weight m_blood_pressure Measure Blood Pressure (if feasible) e_blood_sample Terminal Blood Collection - Full panel m_blood_sample->e_blood_sample e_urine_sample Terminal Urine Collection - Full panel m_urine_sample->e_urine_sample e_histology Kidney Harvest - Histopathology e_blood_sample->e_histology

Caption: Suggested monitoring schedule for a long-term study.

Signaling Pathway

Calcineurin Inhibitor Mechanism of Action and Nephrotoxicity Pathway

This diagram illustrates the dual role of calcineurin inhibition in achieving immunosuppression while also potentially causing kidney damage.

G cluster_0 T-Cell (Immunosuppression) cluster_1 Kidney (Nephrotoxicity) tcr T-Cell Receptor Activation ca_t ↑ Intracellular Ca++ tcr->ca_t calcin_t Calcineurin ca_t->calcin_t nfat NFAT calcin_t->nfat Dephosphorylates nfat_p NFAT-P nfat_p->calcin_t il2 IL-2 Gene Transcription nfat->il2 imm_response T-Cell Proliferation & Inflammatory Response il2->imm_response inhibition_t IMMUNOSUPPRESSION afferent Afferent Arteriole Smooth Muscle Cell ca_k ↑ Intracellular Ca++ afferent->ca_k vasocon Vasoconstriction ca_k->vasocon gfr ↓ Renal Blood Flow ↓ GFR vasocon->gfr toxicity_k NEPHROTOXICITY tubule Proximal Tubule Cell tgf ↑ TGF-β Production tubule->tgf fibrosis Interstitial Fibrosis tgf->fibrosis This compound This compound This compound->calcin_t Inhibits This compound->afferent Direct Effect? This compound->tubule Direct Effect?

Caption: Dual pathways of calcineurin inhibition by this compound.

References

Addressing Voclosporin and glucocorticoid interactions in co-treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between voclosporin and glucocorticoids in co-treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and glucocorticoids?

A1: The primary mechanism of interaction is pharmacokinetic, occurring at the level of drug metabolism. This compound is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and an inhibitor of P-glycoprotein (P-gp).[1][2][3] Many glucocorticoids, such as dexamethasone, are also substrates of CYP3A4.[4] This creates a potential for drug-drug interactions (DDIs) where co-administration can alter the plasma concentrations of either drug, potentially affecting both efficacy and toxicity. For instance, dexamethasone has the potential to increase the metabolism of this compound.[5]

Q2: Can this compound's inhibition of P-glycoprotein affect glucocorticoid activity?

A2: Yes, this is a potential pharmacodynamic interaction. P-glycoprotein is an efflux transporter that can pump glucocorticoids out of cells. By inhibiting P-gp, this compound may increase the intracellular concentration of glucocorticoids in target tissues, potentially enhancing their therapeutic effect or increasing the risk of glucocorticoid-related side effects.[1] This has been suggested as a mechanism for re-establishing intracellular glucocorticoid action in refractory T-helper 17.1 (Th17.1) lymphocytes.[1]

Q3: Are there any known points of crosstalk between the this compound and glucocorticoid signaling pathways?

A3: While this compound and glucocorticoids have distinct primary signaling pathways, there is potential for crosstalk. This compound inhibits calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus to activate gene transcription.[6][7] Glucocorticoids bind to the glucocorticoid receptor (GR), which also translocates to the nucleus and can modulate gene expression.[8][9][10] Crosstalk can occur through the modulation of shared downstream target genes or through interactions between NFAT and GR or their associated co-regulatory proteins in the nucleus. Further research is needed to fully elucidate the specific points of interaction in different cell types.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent results in cell viability/synergy assays - Inaccurate drug concentrations.- Cell line variability.- Issues with assay reagents or protocol.- Verify the stock concentrations and stability of this compound and glucocorticoids.- Perform regular cell line authentication and mycoplasma testing.- Optimize cell seeding density and incubation times.- Include appropriate positive and negative controls in each experiment.
Unexpectedly high or low drug efficacy in co-treatment - Unaccounted for pharmacokinetic interactions.- Cell line expresses high or low levels of CYP3A4 or P-gp.- Measure the concentrations of both drugs in the cell culture supernatant over time to assess stability and metabolism.- Characterize the expression levels of CYP3A4 and P-gp in your cell model.- Consider using a cell line with a known metabolic profile.
Difficulty in interpreting Combination Index (CI) values - Inappropriate experimental design for CI calculation.- Mathematical errors in calculation.- Ensure that the dose-response curves for each individual drug are well-characterized before performing combination studies.- Use a constant-ratio combination design for synergy experiments.- Utilize validated software for CI calculation, such as CompuSyn.[11]
High variability in in vivo animal studies - Inconsistent drug formulation or administration.- Genetic variability in animal models.- Differences in animal handling and environmental conditions.- Ensure consistent and validated methods for drug formulation and administration.- Use a sufficient number of animals per group to achieve statistical power.- Standardize animal housing, diet, and light-dark cycles.

Quantitative Data

Table 1: Summary of this compound Pharmacokinetic Drug-Drug Interactions

Co-administered Drug Effect on this compound Magnitude of Change Mechanism
Ketoconazole (Strong CYP3A4 inhibitor)Increased exposureCmax: ↑ 6.4-foldAUC: ↑ 18-foldInhibition of CYP3A4-mediated metabolism
Rifampin (Strong CYP3A4 inducer)Decreased exposureAUC: ↓ 0.9-foldInduction of CYP3A4-mediated metabolism
Verapamil (Moderate CYP3A4/P-gp inhibitor)Increased exposureCmax: ↑ 2.1-foldAUC: ↑ 2.7-foldInhibition of CYP3A4 and P-gp
Digoxin (P-gp substrate)Increased digoxin exposureCmax: ↑ 0.5-foldAUC: ↑ 0.25-foldInhibition of P-gp by this compound

Data compiled from a study assessing this compound's drug-drug interactions.[12]

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method

Objective: To determine if the combination of this compound and a glucocorticoid (e.g., dexamethasone) results in a synergistic, additive, or antagonistic effect on cell viability.

Materials:

  • Target cell line (e.g., activated T-cells, podocytes)

  • This compound

  • Dexamethasone

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn software or other software for CI calculation

Methodology:

  • Determine the IC50 of each drug individually:

    • Seed cells in 96-well plates at an optimized density.

    • Treat cells with a serial dilution of this compound and dexamethasone in separate plates.

    • Incubate for a predetermined time (e.g., 48-72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 value for each drug (the concentration that inhibits 50% of cell growth).

  • Perform the combination study:

    • Prepare stock solutions of this compound and dexamethasone at a constant molar ratio based on their individual IC50 values.

    • Create a serial dilution of the drug combination.

    • Treat cells with the serial dilutions of the combination.

    • Include wells with each drug alone at the corresponding concentrations in the combination as controls.

    • Incubate for the same duration as the single-drug experiment.

    • Measure cell viability.

  • Calculate the Combination Index (CI):

    • Input the dose-response data for the individual drugs and the combination into CompuSyn software.

    • The software will calculate the CI value based on the Chou-Talalay method.

    • Interpretation of CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the potential of this compound to inhibit the CYP3A4-mediated metabolism of a glucocorticoid.

Materials:

  • Human liver microsomes (HLMs)

  • Glucocorticoid substrate of CYP3A4 (e.g., dexamethasone)

  • This compound

  • CYP3A4-specific inhibitor (e.g., ketoconazole) as a positive control

  • NADPH regenerating system

  • Incubation buffer

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Prepare the incubation mixture:

    • In a microcentrifuge tube, combine HLMs, the glucocorticoid substrate, and either this compound (at various concentrations), ketoconazole, or vehicle control in the incubation buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiate the reaction:

    • Add the NADPH regenerating system to start the metabolic reaction.

    • Incubate for a specific time at 37°C with shaking.

  • Stop the reaction:

    • Add a stop solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

  • Analyze the samples:

    • Transfer the supernatant to a new plate or vials.

    • Quantify the formation of the glucocorticoid's metabolite using a validated LC-MS/MS method.

  • Data analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for CYP3A4 inhibition.

Visualizations

Signaling_Pathways cluster_this compound This compound Pathway cluster_glucocorticoid Glucocorticoid Pathway This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin binds Calcineurin Calcineurin (active) Cyclophilin->Calcineurin inhibits NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (nucleus) NFAT->NFAT_nuc translocates Gene_Transcription_V Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_Transcription_V activates Gene_Transcription_G Gene Transcription NFAT_nuc->Gene_Transcription_G co-regulation Glucocorticoid Glucocorticoid GR_complex GR-Hsp90 complex (cytoplasm) Glucocorticoid->GR_complex binds GR GR (active) GR_complex->GR dissociates GR_nuc GR (nucleus) GR->GR_nuc translocates GR_nuc->Gene_Transcription_V co-regulation GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE binds GRE->Gene_Transcription_G modulates

Caption: Signaling pathways of this compound and glucocorticoids with potential crosstalk.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_pk Pharmacokinetic Interaction Study cluster_invivo In Vivo Co-Treatment Study A 1. Determine IC50 of individual drugs B 2. Perform combination study at constant ratio A->B C 3. Measure cell viability B->C D 4. Calculate Combination Index (CI) C->D E Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) D->E F 1. Incubate drugs with liver microsomes G 2. Quantify metabolite formation (LC-MS/MS) F->G H 3. Calculate % inhibition and IC50 G->H I 1. Administer drugs to animal model J 2. Monitor disease progression I->J K 3. Assess pharmacokinetic parameters I->K L 4. Evaluate efficacy and toxicity J->L K->L

Caption: General workflow for co-treatment studies of this compound and glucocorticoids.

References

Voclosporin Pharmacokinetic Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic (PK) profiles of voclosporin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a calcineurin inhibitor, structurally an analog of cyclosporine A, used as an immunosuppressant medication.[1][2] Its primary mechanism of action is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. By inhibiting calcineurin, this compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage prevents NFAT's translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines like IL-2 and ultimately suppressing T-cell mediated immune responses.[1][3]

Q2: We are observing significant inter-individual variability in this compound exposure in our study subjects. What are the common factors that can contribute to this?

A2: Variability in this compound's pharmacokinetic profile can be influenced by several factors. Key considerations include:

  • Genetic Polymorphisms: While specific pharmacogenetic studies on this compound are not as extensive as for older calcineurin inhibitors, the metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] Genetic variations in the CYP3A5 gene, which influences CYP3A activity, have been shown to affect the clearance of other calcineurin inhibitors like tacrolimus and may play a role in this compound exposure variability.[5][6][7]

  • Drug-Drug Interactions: Co-administration of this compound with other drugs can significantly alter its plasma concentrations. Strong and moderate inhibitors of CYP3A4 will increase this compound exposure, while CYP3A4 inducers will decrease it.[8] this compound is also a substrate and inhibitor of P-glycoprotein (P-gp), leading to potential interactions with other P-gp substrates or inhibitors.[8]

  • Food Intake: The absorption of this compound is affected by food. Administration with food, particularly a high-fat meal, can decrease the maximum concentration (Cmax) and the total exposure (AUC) of the drug.[9][10] It is recommended to administer this compound on an empty stomach to ensure adequate absorption.[8]

  • Hepatic and Renal Impairment: Both liver and kidney dysfunction can impact this compound pharmacokinetics. Mild to moderate hepatic impairment can lead to a 1.5- to 2-fold increase in this compound exposure.[11][12][13] Severe renal impairment can result in a 1.5-fold increase in AUC without a significant change in Cmax.[11][12][13]

Q3: Is therapeutic drug monitoring (TDM) necessary for this compound?

A3: Unlike older calcineurin inhibitors such as cyclosporine and tacrolimus, routine therapeutic drug monitoring is generally not required for this compound.[14] This is attributed to its more predictable pharmacokinetic and pharmacodynamic relationship.[1] However, monitoring may be considered in specific situations, such as in patients with severe renal or hepatic impairment, or when co-administered with drugs that have a known potential for significant interaction.

Troubleshooting Guides

Issue 1: Higher-than-Expected this compound Plasma Concentrations

Possible Cause 1: Co-administration with a CYP3A4 Inhibitor.

  • Troubleshooting Steps:

    • Review the subject's concomitant medications for any known strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, verapamil, fluconazole, diltiazem).[8]

    • If a CYP3A4 inhibitor is identified, assess the temporal relationship between its administration and the observed high this compound levels.

    • If clinically feasible, consider discontinuing the interacting medication or switching to an alternative that does not inhibit CYP3A4. If the inhibitor cannot be discontinued, a dose reduction of this compound may be necessary.

Possible Cause 2: Hepatic Impairment.

  • Troubleshooting Steps:

    • Assess the subject's liver function through standard clinical laboratory tests (e.g., ALT, AST, bilirubin).

    • In subjects with mild to moderate hepatic impairment, a 1.5- to 2-fold increase in this compound exposure can be expected.[11][12][13]

    • Consider a dose adjustment for patients with pre-existing or developing hepatic dysfunction.

Issue 2: Lower-than-Expected this compound Plasma Concentrations

Possible Cause 1: Co-administration with a CYP3A4 Inducer.

  • Troubleshooting Steps:

    • Review the subject's concomitant medications for any known strong or moderate CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort).

    • If a CYP3A4 inducer is present, it may be increasing the metabolism of this compound, leading to lower plasma levels.

    • Avoid co-administration with strong CYP3A4 inducers.

Possible Cause 2: Food Effect.

  • Troubleshooting Steps:

    • Confirm that the subject is taking this compound on an empty stomach (at least 1 hour before or 2 hours after a meal).[8]

    • Educate the study subjects on the importance of consistent administration with respect to meals to minimize variability. A high-fat meal can decrease Cmax by up to 53% and AUC by up to 25%.[9][10]

Possible Cause 3: Poor Adherence.

  • Troubleshooting Steps:

    • If other causes are ruled out, consider the possibility of non-adherence to the dosing regimen.

    • Implement measures to monitor and encourage adherence, such as pill counts or electronic monitoring.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Time to Maximum Concentration (Tmax) 1.5 hours (median)[15]
Protein Binding 97%[1][15]
Apparent Volume of Distribution (Vd/F) 2,154 L[4][15]
Apparent Clearance (CL/F) 60 L/h[4]
Terminal Half-life (t1/2) ~30 hours[1]

Table 2: Effect of Food on this compound Pharmacokinetics (Single 1.5 mg/kg dose)

ConditionCmax ReductionAUC ReductionReference
Low-Fat Meal 29%15%[9][10]
High-Fat Meal 53%25%[9][10]

Table 3: Effect of Renal and Hepatic Impairment on this compound Pharmacokinetics

Impairment LevelChange in CmaxChange in AUCReference
Mild to Moderate Renal Impairment No significant changeNo significant change[11][12]
Severe Renal Impairment No significant change1.5-fold increase[11][12][13]
Mild to Moderate Hepatic Impairment 1.5-fold increase1.5 to 2-fold increase[11][12][13]

Experimental Protocols

Bioanalytical Method for this compound in Human Whole Blood using LC-MS/MS

This protocol is a summary of a validated method for the quantification of this compound in human whole blood.

1. Sample Preparation:

  • To a 100 µL aliquot of human whole blood, add a protein precipitation solution containing methanol, 0.2M zinc sulfate, and a deuterated this compound internal standard.[16][17]
  • Vortex the mixture to ensure complete protein precipitation.
  • Centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.[16][17]

2. Chromatographic Conditions:

  • LC System: A standard high-performance liquid chromatography (HPLC) system.
  • Column: A Zorbax SB-C8, 2.1x12.5mm column maintained at 60°C is suitable.[16][17]
  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, supplemented with 0.02% glacial acetic acid and 0.02mM sodium acetate.[16][17]
  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[16]
  • Ionization Mode: Positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions of this compound and its internal standard for quantification.

Calcineurin Activity Assay

This protocol outlines a general procedure for measuring calcineurin activity, which can be adapted for use with this compound.

1. Sample Preparation:

  • Prepare tissue or cell extracts by homogenization in a suitable lysis buffer containing protease inhibitors.[18][19][20]
  • Centrifuge the homogenate to obtain a clear supernatant containing the cellular proteins, including calcineurin.[19]
  • Desalt the sample to remove interfering substances like phosphate.[18][19][20]

2. Assay Procedure:

  • In a 96-well plate, combine the prepared sample with a reaction buffer containing a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide).[19][21]
  • The reaction buffer should also contain calmodulin, a necessary cofactor for calcineurin activity.[18][19]
  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[19][22]
  • Stop the reaction and measure the amount of dephosphorylated substrate. This can be done colorimetrically by measuring the released free phosphate using a reagent like Malachite Green, or fluorimetrically using a fluorescently labeled substrate.[19][22]

3. Data Analysis:

  • Generate a standard curve using known concentrations of phosphate to quantify the amount released in the samples.
  • Calcineurin activity is expressed as the amount of phosphate released per unit of time per amount of protein in the sample.

Mandatory Visualizations

Voclosporin_Signaling_Pathway This compound Mechanism of Action in T-Cells TCR T-Cell Receptor (TCR) PLCg Phospholipase Cγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin activates NFATp NFAT (phosphorylated, inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated, active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene activates IL2 IL-2 Production IL2_Gene->IL2 TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation This compound This compound This compound->Calcineurin inhibits

Caption: this compound's inhibition of the calcineurin signaling pathway in T-cells.

Experimental_Workflow General Workflow for this compound PK Analysis cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect_Blood Collect Whole Blood Samples Protein_Precipitation Protein Precipitation (Methanol, ZnSO₄) Collect_Blood->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC Column Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: A typical experimental workflow for pharmacokinetic analysis of this compound.

References

Strategies to minimize off-target effects of Voclosporin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of Voclosporin in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a calcineurin inhibitor. It forms a complex with cyclophilin A, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like IL-2.[1][3] By blocking this pathway, this compound suppresses T-cell activation and proliferation.[1][3]

Q2: What are the known off-target effects of this compound?

Q3: How can I select an appropriate concentration of this compound for my cell-based assay?

A3: The optimal concentration of this compound should be determined by performing a dose-response curve in your specific assay. The goal is to identify the lowest concentration that achieves maximal inhibition of the target pathway (e.g., NFAT activation) without causing significant cytotoxicity. It is recommended to start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and then narrow down to a more defined range around the IC50 (the concentration that causes 50% inhibition) for your assay.

Q4: Should I be concerned about this compound's stability in cell culture medium?

A4: this compound is a relatively stable small molecule. However, as with any compound, it is best practice to prepare fresh dilutions from a stock solution for each experiment to ensure consistent activity. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

NFAT Reporter Assay

Q: I am not seeing any inhibition of NFAT activity with this compound in my luciferase reporter assay.

A:

  • Verify Cell Stimulation: Ensure that your positive control (e.g., PMA and ionomycin) is effectively stimulating NFAT activation. Without proper stimulation, there will be no signal to inhibit.

  • Check this compound Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the IC50 in your cell line.

  • Compound Integrity: Confirm that your this compound stock solution is not degraded. Prepare a fresh dilution from a new stock if necessary.

  • Luciferase Interference: Some compounds can directly inhibit luciferase activity, which could mask the biological effect.[7][8] To test for this, you can perform a control experiment where you add this compound to cell lysate from stimulated cells just before reading the luciferase signal. If the signal is reduced, this compound may be directly inhibiting the luciferase enzyme.

Q: I am observing high background luminescence in my NFAT reporter assay.

A:

  • Cell Health: Poor cell health can lead to leaky membranes and aberrant reporter gene expression. Ensure your cells are healthy and not overgrown.

  • Promoter Leakiness: The NFAT-responsive promoter in your reporter construct may have some basal activity. This can be addressed by including proper negative controls (unstimulated cells) and subtracting the background signal.

  • Reagent Quality: Use high-quality luciferase assay reagents and ensure they are prepared according to the manufacturer's instructions.

Cytokine Release Assay

Q: My cytokine release assay shows high variability between replicates when using this compound.

A:

  • Cell Plating Uniformity: Ensure that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variable cytokine production.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of cells, stimuli, and this compound.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. Consider not using the outer wells for critical experiments or ensure proper humidification during incubation.

Q: I am seeing an unexpected increase in some cytokines after treatment with high concentrations of this compound.

A:

  • Cytotoxicity: High concentrations of this compound may induce cytotoxicity, leading to the release of pre-formed cytokines or inflammatory mediators from dying cells. It is crucial to perform a concurrent cell viability assay to distinguish between immunosuppressive effects and cytotoxicity.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects on other signaling pathways that could paradoxically lead to the activation of certain inflammatory responses. A lower, more specific concentration should be used.

Cell Viability and Apoptosis Assays

Q: My cell viability assay (e.g., MTT, WST-1) results are inconsistent when using this compound.

A:

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for viability. Run a cell-free control with media, the assay reagent, and this compound to check for direct chemical reactions.

  • Metabolic Effects: this compound, like other immunosuppressants, may alter the metabolic state of the cells, which can affect the readout of metabolic-based viability assays. Consider using a viability assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release or a dye exclusion assay).

Q: I am trying to measure this compound-induced apoptosis using a Caspase-3/7 assay, but the results are unclear.

A:

  • Time Course: Apoptosis is a dynamic process. The peak of caspase activation can vary depending on the cell type and the stimulus. Perform a time-course experiment to identify the optimal time point for measuring caspase activity.

  • Apoptosis Pathway: this compound may not be a strong inducer of apoptosis in your cell type at the concentrations that inhibit calcineurin. It primarily acts as an immunosuppressant. If you are expecting to see apoptosis, you may need to use much higher concentrations, which may not be physiologically relevant, or co-treat with another agent.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in caspase activity. Use a positive control for apoptosis (e.g., staurosporine) to confirm that the assay is working correctly.

Data Presentation

Comparison of this compound with other Calcineurin Inhibitors

Disclaimer: A comprehensive, quantitative off-target kinase or phosphatase screening panel for this compound is not publicly available. The following table provides a qualitative and semi-quantitative comparison based on published literature.

FeatureThis compoundCyclosporine ATacrolimus
Primary Target CalcineurinCalcineurinCalcineurin
Binding Protein Cyclophilin ACyclophilin AFKBP12
Potency against Calcineurin Higher than Cyclosporine A[4][5]StandardHigh
In Vitro Cytotoxicity (HEK293 cells) Less cytotoxic than Cyclosporine A at 20 and 40 µM[6]More cytotoxic than this compound at 20 and 40 µM[6]Not directly compared in the same study
IC50 in HEK293 cells (48hr) 42.3 µM[6]21.6 µM[6]Not reported in this study
Effect on Nephrotoxicity-related genes Less pro-nephrotic gene upregulation than Cyclosporine A[6]Induces pro-nephrotic genesKnown to be nephrotoxic
Clinical Profile Improved safety profile, especially regarding metabolic disturbances[1][2]Associated with nephrotoxicity and metabolic alterations[1][2]Associated with nephrotoxicity and a higher risk of new-onset diabetes

Experimental Protocols

NFAT Luciferase Reporter Assay

Objective: To determine the IC50 of this compound on NFAT-driven luciferase expression in a reporter cell line.

Materials:

  • Jurkat-Lucia™ NFAT reporter cell line (or similar)

  • Complete cell culture medium

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Luciferase assay reagent

  • White, opaque 96-well microplates

Procedure:

  • Cell Plating: Seed the NFAT reporter cells in a white, opaque 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM.

  • Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete medium. Add 50 µL of the stimulation cocktail to all wells except the unstimulated control wells. To the unstimulated wells, add 50 µL of complete medium.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background luminescence from the unstimulated control wells. Plot the luminescence signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.

General Cytokine Release Assay

Objective: To measure the effect of this compound on the release of a specific cytokine (e.g., IL-2) from stimulated primary T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • This compound

  • T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • ELISA kit for the cytokine of interest

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate 2 x 10^5 PBMCs or T-cells per well in 100 µL of complete RPMI medium in a 96-well plate.

  • Compound Addition: Add 50 µL of this compound at various concentrations to the wells. Include appropriate vehicle controls.

  • Pre-incubation: Incubate for 1 hour at 37°C and 5% CO2.

  • Stimulation: Add 50 µL of the T-cell stimulation reagent to the appropriate wells. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.

Caspase-3/7 Apoptosis Assay

Objective: To assess whether high concentrations of this compound induce apoptosis in a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Staurosporine (as a positive control for apoptosis)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White, opaque 96-well microplates

Procedure:

  • Cell Plating: Seed cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Addition: The next day, treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM). Include wells treated with a known apoptosis inducer like staurosporine (e.g., 1 µM) as a positive control, and vehicle-treated wells as a negative control.

  • Incubation: Incubate for a predetermined time (e.g., 24 hours). A time-course experiment may be necessary to determine the optimal incubation period.

  • Caspase Assay: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Compare the luminescence signal from the this compound-treated wells to the negative and positive controls to determine if this compound induces caspase-3/7 activity.

Visualizations

Voclosporin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ca2+ Ca2+ TCR->Ca2+ T-cell Activation Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active binds NFAT NFAT Calcineurin_active->NFAT Dephosphorylates Cyclophilin_A Cyclophilin A VCS_CypA_Complex This compound- Cyclophilin A Complex Cyclophilin_A->VCS_CypA_Complex This compound This compound This compound->VCS_CypA_Complex NFATp NFAT-P NFATp->Calcineurin_active Gene_Expression IL-2 Gene Transcription NFAT->Gene_Expression Translocates to Nucleus VCS_CypA_Complex->Calcineurin_active Inhibits

Caption: this compound's mechanism of action in T-cells.

Experimental_Workflow start Start dose_response 1. Dose-Response Curve in Primary Assay (e.g., NFAT) start->dose_response determine_ic50 2. Determine On-Target IC50 dose_response->determine_ic50 viability_assay 3. Cell Viability Assay (at relevant concentrations) determine_ic50->viability_assay check_cytotoxicity Cytotoxicity Observed? viability_assay->check_cytotoxicity secondary_assay 4. Secondary/Orthogonal Assay (e.g., Cytokine Release) check_cytotoxicity->secondary_assay No adjust_concentration Adjust Concentration Range check_cytotoxicity->adjust_concentration Yes off_target_panel 5. Off-Target Panel Screen (e.g., Kinase Panel) (If available) secondary_assay->off_target_panel analyze_data 6. Analyze & Compare Data off_target_panel->analyze_data conclusion Conclusion: Determine Therapeutic Window analyze_data->conclusion adjust_concentration->dose_response

Caption: Workflow for assessing off-target effects.

Troubleshooting_Tree start Unexpected Assay Result question1 Is the positive control working? start->question1 check_reagents Check reagent preparation and cell stimulation protocol. question1->check_reagents No question2 Is the negative control flat? question1->question2 Yes check_cells Check for cell contamination or high background. question2->check_cells No question3 Is there high variability? question2->question3 Yes check_technique Review pipetting technique and cell plating uniformity. question3->check_technique Yes question4 Is there evidence of cytotoxicity? question3->question4 No run_viability Run a concurrent cell viability assay. question4->run_viability Yes final_check Consider compound interference with assay components. question4->final_check No check_concentration Lower this compound concentration. run_viability->check_concentration

Caption: Troubleshooting decision tree for cell-based assays.

References

Navigating Voclosporin Dosing with CYP3A4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for adjusting voclosporin dosage when co-administered with cytochrome P450 3A4 (CYP3A4) inhibitors. Understanding these drug-drug interactions is critical for maintaining therapeutic efficacy and ensuring patient safety during clinical research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The pharmacological activity of this compound is mainly attributed to the parent molecule.[1]

Q2: Why is it necessary to adjust the this compound dose when administered with a CYP3A4 inhibitor?

A2: Co-administration with a CYP3A4 inhibitor can significantly increase this compound exposure in the body, which may elevate the risk of adverse reactions, including nephrotoxicity.[4][5][6] Dosage adjustments are crucial to mitigate these risks.

Q3: What are the specific dosage recommendations for this compound when used with different strengths of CYP3A4 inhibitors?

A3: The dosage adjustments depend on the strength of the CYP3A4 inhibitor. Co-administration with strong CYP3A4 inhibitors is contraindicated.[4][7][8][9] For moderate inhibitors, a dose reduction is required, and for mild inhibitors, no adjustment is necessary.[7][8] Please refer to the detailed dosage adjustment table below.

Q4: Are there any other substances that should be avoided during this compound treatment?

A4: Yes, grapefruit and grapefruit juice should be avoided as they are moderate CYP3A4 inhibitors and can increase this compound levels.[4][7][10]

Q5: What should I do if a patient misses a dose of this compound?

A5: If a dose is missed, it should be taken as soon as possible within 4 hours. If more than 4 hours have passed, the patient should wait until the next scheduled dose. Patients should not take a double dose to make up for a missed one.[8][11]

This compound Dosage Adjustment with CYP3A4 Inhibitors

This table summarizes the recommended dosage adjustments for this compound when co-administered with CYP3A4 inhibitors, based on the inhibitor's strength.

CYP3A4 Inhibitor Strength Recommended this compound Dosage Adjustment Examples of Inhibitors
Strong Contraindicated.[4][7][8][9]Ketoconazole, itraconazole, clarithromycin.[9][12][13]
Moderate Reduce daily dosage to 15.8 mg in the morning and 7.9 mg in the evening.[4][7][8][10][14]Verapamil, fluconazole, diltiazem.[9][12][14]
Mild No dosage adjustment is necessary.[7][8](Examples not specifically listed in provided context)

Experimental Protocols

While specific, detailed protocols from individual studies are proprietary, a general methodology for a clinical trial assessing the drug-drug interaction between this compound and a CYP3A4 inhibitor would typically involve the following phases:

A General Protocol for a this compound Drug-Drug Interaction Study

  • Subject Recruitment: Healthy adult volunteers are recruited for the study. Participants undergo a thorough screening process, including medical history, physical examination, and laboratory tests to ensure they meet the inclusion criteria.

  • Study Design: An open-label, multi-arm, sequential study design is often employed.[15][16]

  • Pharmacokinetic Assessment (Baseline):

    • Subjects receive a standard dose of this compound (e.g., 0.4 mg/kg) every 12 hours.[16]

    • Serial blood samples are collected over a 12-hour dosing interval to determine the pharmacokinetic profile of this compound alone.

    • Key pharmacokinetic parameters measured include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[15][16]

  • Co-administration Phase:

    • Following a washout period, subjects are administered the CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) until it reaches a steady state.[16]

    • This compound is then co-administered with the CYP3A4 inhibitor.

    • Serial blood samples are collected again to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.

  • Data Analysis:

    • The Cmax and AUC of this compound when administered alone are compared to the values obtained during co-administration with the CYP3A4 inhibitor.

    • Statistical analyses are performed to determine the significance of any changes in this compound exposure. For instance, a study found that the strong CYP3A4 inhibitor ketoconazole increased this compound Cmax by 6.4-fold and AUC by 18-fold.[15][16] In contrast, the moderate inhibitor verapamil increased this compound Cmax by 2.1-fold and AUC by 2.7-fold.[15][16]

Visualizing the Interaction: Metabolic Pathway and Dosing Logic

To further clarify the mechanism of interaction and the necessary adjustments, the following diagrams illustrate the metabolic pathway of this compound and the decision-making process for dosage modification.

Voclosporin_Metabolism cluster_ingestion Oral Administration cluster_metabolism Liver Metabolism cluster_inhibition Inhibition This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by Metabolites Metabolites CYP3A4->Metabolites Produces CYP3A4_Inhibitor CYP3A4 Inhibitor CYP3A4_Inhibitor->CYP3A4 Blocks

Caption: this compound metabolic pathway via CYP3A4 and the blocking effect of a CYP3A4 inhibitor.

Dosage_Adjustment_Workflow Start Patient on This compound Decision_Inhibitor Co-administer CYP3A4 Inhibitor? Start->Decision_Inhibitor Decision_Strength Inhibitor Strength? Decision_Inhibitor->Decision_Strength Yes Result_No_Change No Dosage Adjustment Decision_Inhibitor->Result_No_Change No Decision_Strength->Result_No_Change Mild Result_Reduce_Dose Reduce Dose: 15.8mg AM 7.9mg PM Decision_Strength->Result_Reduce_Dose Moderate Result_Contraindicated Contraindicated Decision_Strength->Result_Contraindicated Strong

Caption: Decision workflow for adjusting this compound dosage with CYP3A4 inhibitors.

References

Technical Support Center: HPLC Purification of Voclosporin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on HPLC purification methods for separating Voclosporin isomers. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that require separation?

A1: The primary isomers of this compound are the cis and trans geometric isomers, which differ in the spatial arrangement around a double bond in an amino acid side chain.[1][2] The trans-isomer is the therapeutically more potent form of the drug.[1]

Q2: What is the most common approach for purifying this compound isomers?

A2: The most frequently cited method for the purification of this compound isomers on a preparative scale is column chromatography using a silica gel stationary phase.[1][3] For analytical and smaller-scale preparative work, High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q3: Can reversed-phase HPLC be used to separate this compound isomers?

A3: Yes, reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound and its isomers.[4][5] Columns such as C18 and C8 are typically employed.[4] While analytical methods are well-documented, adapting these for preparative purification is feasible, though challenges like column overloading need to be addressed.

Q4: What are the key factors influencing the separation of this compound isomers?

A4: The key factors influencing the HPLC separation of this compound isomers include the choice of stationary phase, the composition of the mobile phase (including organic modifiers, buffers, and pH), column temperature, and flow rate.[6][7][8]

HPLC Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound isomers.

Problem 1: Poor resolution between cis and trans isomer peaks.

  • Potential Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: The selectivity between the isomers is highly dependent on the mobile phase. For normal-phase chromatography on silica, adjusting the ratio of non-polar and polar solvents (e.g., toluene and acetone, or toluene and methylisobutylketone) can significantly impact resolution.[1][3] For reversed-phase HPLC, systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous component. Small changes in the mobile phase composition can lead to significant differences in retention and selectivity.

  • Potential Cause 2: Unsuitable Stationary Phase.

    • Solution: If optimizing the mobile phase is insufficient, consider a different stationary phase. While silica gel is effective for normal-phase separation, other phases might offer different selectivity. For reversed-phase, if a C18 column provides poor resolution, a C8 or a phenyl-based column could provide the necessary difference in interaction to improve separation.

  • Potential Cause 3: High Column Temperature.

    • Solution: While higher temperatures can improve peak efficiency, they can also sometimes reduce selectivity. Try reducing the column temperature in increments of 5-10°C to see if resolution improves.

Problem 2: Peak tailing, particularly for the more retained isomer peak.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: In reversed-phase HPLC, peak tailing for amine-containing compounds like this compound can occur due to interactions with acidic silanol groups on the silica support. Using a modern, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can reduce tailing. Adjusting the mobile phase pH to suppress the ionization of silanols (e.g., pH < 4) can also be effective.

  • Potential Cause 2: Column Overload.

    • Solution: This is common in preparative chromatography. If the peak shape is symmetrical at low concentrations but tails at higher concentrations, you are likely overloading the column. Reduce the injection volume or the sample concentration. For preparative work, you may need to switch to a larger diameter column.[9]

Problem 3: Inconsistent or drifting retention times.

  • Potential Cause 1: Poor Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient elution and when using mobile phases containing additives. Flushing the column with at least 10-20 column volumes of the mobile phase is a good starting point.[10]

  • Potential Cause 2: Changes in Mobile Phase Composition.

    • Solution: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an on-line mixer, ensure it is functioning correctly.

  • Potential Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[11]

Experimental Protocols

Analytical Method for this compound Isomer Separation

This protocol is based on methods described for the analysis of this compound and its related substances.

  • Column: Zorbax SB C18, 1.8 µm, 100 x 2.1 mm (or equivalent high-performance C18 column).

  • Mobile Phase A: 55% Water, 38% Acetonitrile, 7% tert-Butyl methyl ether, 0.02% Phosphoric Acid.

  • Mobile Phase B: 23% Water, 70% Acetonitrile, 7% tert-Butyl methyl ether, 0.02% Phosphoric Acid.

  • Gradient: A suitable gradient will need to be developed to resolve the cis and trans isomers from the main peak and other impurities. A starting point could be a linear gradient from 100% A to 100% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 90 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 3.0 µL.

  • Diluent: Ethanol.

Preparative Purification of this compound Isomers (Based on Column Chromatography)

This protocol outlines a general approach for scaling up the separation using preparative HPLC with a silica-based stationary phase.

  • Column: A preparative column packed with silica gel, 5-10 µm particle size. The dimensions will depend on the amount of material to be purified.

  • Mobile Phase: A mixture of toluene and methylisobutylketone, with the ratio optimized for the best separation. A starting point could be a ratio of 38:62 (v/v).[3]

  • Elution Mode: Isocratic elution is often used in preparative chromatography for simplicity and scalability.

  • Flow Rate: The flow rate will depend on the column dimensions. It should be scaled appropriately to maintain the optimal linear velocity from the analytical separation.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase at a concentration that avoids on-column precipitation.

  • Injection: Inject a sample volume that does not exceed the loading capacity of the column to avoid peak distortion and loss of resolution.

  • Fraction Collection: Collect fractions as the peaks elute. Use a fraction collector triggered by the UV detector signal.

  • Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to determine the purity of the separated isomers.

  • Post-Purification: Combine the fractions containing the pure desired isomer and evaporate the solvent.

Quantitative Data

The following table summarizes the reported purity of this compound before and after purification by column chromatography on silica gel, demonstrating the effectiveness of this technique in separating the trans (this compound) and cis isomers.

Sample Stage% trans-Voclosporin% cis-Voclosporin% Cyclosporin AReference
Crude Product42.6%40.2%2.9%[1][3]
After Toluene/Acetone Purification85.7%3.6%2.6%[1][3]
Final Product after Crystallization90.6%0.4%3.7%[1][3]

Visualizations

This compound's Mechanism of Action: Calcineurin Signaling Pathway

Voclosporin_Signaling_Pathway cluster_nucleus Inside Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Activates NFATp Phosphorylated NFAT (NFAT-P) CaN->NFATp Dephosphorylates NFAT Dephosphorylated NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to NFAT_in_nucleus NFAT Transcription Gene Transcription Cytokines Inflammatory Cytokines (e.g., IL-2) Transcription->Cytokines Leads to This compound This compound This compound->CaN Inhibits NFAT_in_nucleus->Transcription

Caption: Calcineurin inhibition pathway by this compound.

General Experimental Workflow for HPLC Purification

HPLC_Purification_Workflow start Start: Crude This compound Mixture prep Sample Preparation (Dissolve in mobile phase) start->prep inject Inject onto Preparative HPLC Column prep->inject separate Isocratic/Gradient Elution (Separation of Isomers) inject->separate detect UV Detection separate->detect collect Fraction Collection (Based on UV signal) detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze analyze->collect Re-process impure fractions pool Pool Pure Fractions (trans-isomer) analyze->pool If pure evap Solvent Evaporation pool->evap end End: Purified This compound Isomer evap->end

Caption: HPLC purification workflow for this compound isomers.

Logical Troubleshooting Diagram for Poor Resolution

Troubleshooting_Logic problem Problem: Poor Resolution cause1 Potential Cause 1: Suboptimal Mobile Phase problem->cause1 cause2 Potential Cause 2: Inefficient Column problem->cause2 cause3 Potential Cause 3: Incorrect Temperature problem->cause3 solution1a Adjust organic solvent ratio cause1->solution1a Action solution1b Change organic modifier (e.g., ACN to MeOH) cause1->solution1b Action solution1c Modify pH or additives cause1->solution1c Action solution2a Use a new column of the same type cause2->solution2a Action solution2b Switch to a different stationary phase (e.g., C8, Phenyl) cause2->solution2b Action solution3a Decrease column temperature cause3->solution3a Action

References

Voclosporin Animal Models: Technical Support Center for Mitigating Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypertension as a side effect in animal models treated with voclosporin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: My this compound-treated rats/mice are exhibiting a significant increase in blood pressure. How can I confirm this is a drug-related effect and what are the immediate steps?

A1: First, ensure your blood pressure measurements are accurate and reproducible. Both tail-cuff plethysmography and telemetry are standard methods, with telemetry being the gold standard for continuous and stress-free monitoring.[1][2][3][4] If a significant and consistent elevation in blood pressure correlates with this compound administration, it is likely a drug-induced effect, a known class effect of calcineurin inhibitors.[5]

Immediate Steps:

  • Verify Dosage: Double-check your this compound dosage calculations and administration protocol to rule out accidental overdose.

  • Monitor Animal Welfare: Closely observe the animals for any signs of distress, such as lethargy, reduced food and water intake, or neurological symptoms.

  • Consider Dose Reduction: If the hypertension is severe and compromising animal health, a temporary dose reduction of this compound may be necessary. Note that this may impact the primary outcomes of your study.

  • Implement a Mitigation Strategy: Based on the proposed mechanisms of calcineurin inhibitor-induced hypertension, consider introducing an antihypertensive agent. Potential options are detailed in the FAQs below.

Q2: I am planning a long-term study with this compound in a hypertensive animal model. What baseline measurements should I establish?

A2: For studies involving hypertensive models, such as Spontaneously Hypertensive Rats (SHR), it is crucial to establish a stable baseline before this compound administration.

Recommended Baseline Measurements:

  • Blood Pressure: Record blood pressure for at least 7-10 days prior to the start of the experiment to acclimate the animals to the measurement procedure and to obtain a stable baseline.[6]

  • Renal Function: Measure baseline serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.

  • Electrolytes: Assess baseline serum levels of magnesium and potassium, as calcineurin inhibitors can cause disturbances.

  • Body Weight and Food/Water Intake: Monitor these parameters daily as significant changes can indicate adverse effects.

Q3: The antihypertensive agent I'm co-administering with this compound is not effectively controlling the hypertension. What could be the issue?

A3: Several factors could contribute to the lack of efficacy of the co-administered antihypertensive agent:

  • Inappropriate Mechanism of Action: this compound-induced hypertension is multifactorial. The chosen antihypertensive may not target the primary mechanism driving the hypertension in your specific model. For example, if the hypertension is primarily driven by endothelin-1, a beta-blocker may be less effective than an endothelin receptor antagonist.

  • Insufficient Dosage: The dosage of the antihypertensive may be too low to counteract the hypertensive effects of this compound. A dose-response study may be necessary to determine the optimal dose.

  • Pharmacokinetic Interactions: While less common with this compound compared to older calcineurin inhibitors, potential drug-drug interactions affecting the metabolism of either this compound or the antihypertensive agent should be considered.[7]

  • Model-Specific Resistance: The specific animal strain you are using may have a different sensitivity to the chosen antihypertensive.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hypertension?

A1: this compound, as a calcineurin inhibitor, is thought to induce hypertension through several mechanisms, primarily related to its effects on the vasculature and the kidneys[8]:

  • Afferent Arteriole Vasoconstriction: Inhibition of calcineurin in the smooth muscle cells of the afferent arterioles in the kidney leads to vasoconstriction, increased renal vascular resistance, and a decrease in the glomerular filtration rate (GFR).[5]

  • Endothelin-1 Upregulation: Calcineurin inhibitors can increase the production of the potent vasoconstrictor, endothelin-1.

  • Nitric Oxide (NO) Reduction: They may also decrease the production of the vasodilator nitric oxide.

  • Renin-Angiotensin System (RAS) Activation: Some studies suggest an activation of the RAS, leading to increased angiotensin II levels and subsequent vasoconstriction and sodium retention.[8]

  • Increased Sympathetic Nervous System Activity: An increase in sympathetic outflow can contribute to systemic vasoconstriction.[9]

  • Sodium Retention: Calcineurin inhibitors can increase the activity of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, leading to sodium and water retention.[8]

Q2: What are the potential pharmacological strategies to mitigate this compound-induced hypertension in animal models?

A2: Based on the proposed mechanisms, several classes of drugs have been investigated, primarily in studies with cyclosporine and tacrolimus, which can be extrapolated to this compound with caution.

  • Endothelin Receptor Antagonists (e.g., Bosentan): By blocking the action of endothelin-1, these agents can counteract vasoconstriction.[10][11]

  • Nitric Oxide Donors/Enhancers (e.g., L-arginine): Supplementation with L-arginine, the precursor to nitric oxide, may help restore the balance between vasoconstriction and vasodilation.[12][13][14]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): These drugs block the sodium-chloride cotransporter in the distal tubule, promoting sodium and water excretion and thereby lowering blood pressure.[15][16][17]

  • Renin-Angiotensin System (RAS) Inhibitors (e.g., ACE inhibitors, ARBs): These are effective in counteracting the effects of angiotensin II.[18]

Q3: Are there any non-pharmacological approaches to consider?

A3: While pharmacological interventions are the primary approach, some general laboratory practices can help manage blood pressure:

  • Low-Sodium Diet: A low-sodium diet can help mitigate the sodium-retaining effects of calcineurin inhibitors.[13]

  • Stress Reduction: Minimizing stress in the animal's environment is crucial, as stress can independently raise blood pressure. This includes proper handling, housing, and acclimatization to procedures.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from studies on calcineurin inhibitor-induced hypertension and its mitigation in animal models. Note that most of the available data is for cyclosporine and tacrolimus.

Table 1: Cyclosporine-Induced Hypertension in Rodent Models

Animal ModelCyclosporine Dose & RouteDurationBlood Pressure MeasurementSystolic Blood Pressure Increase (mmHg)Reference
Wistar Rats10 mg/kg/day SC30 daysTail-cuff~20[10]
Sprague-Dawley Rats25 mg/kg/day IP7 daysNot specified~13.4[19]
Sprague-Dawley Rats25 mg/kg/day IP7 daysMean Arterial Pressure~42% increase[20]
Fawn-Hooded Hypertensive Rats12 mg/kg/day in dietNot specifiedNot specifiedto ~198[18]

Table 2: Mitigation of Calcineurin Inhibitor-Induced Hypertension in Rodent Models

Animal ModelCalcineurin InhibitorMitigating Agent & DoseDurationEffect on Systolic Blood Pressure (mmHg)Reference
Wistar RatsCyclosporineBosentan (100 mg/kg/day gavage)5 daysDecrease from 134 to 122[10][11]
MarmosetsCyclosporineBosentan (100 mg/kg/day gavage)7 daysDecrease from 156 to 139[10][11]
Sprague-Dawley RatsCyclosporineL-arginine (2 g/kg/day)Not specifiedSignificant protection[12]
Fawn-Hooded Hypertensive RatsTacrolimusPerindopril (5 mg/kg/day) + Losartan (50 mg/kg/day)Not specifiedDecrease from 198 to 153[18]
Spontaneously Hypertensive RatsOvariectomizedHydrochlorothiazide (3 mg/kg)8 weeksAttenuated blood pressure variability[15]

Experimental Protocols

Protocol 1: Induction of Hypertension with a Calcineurin Inhibitor (Example with Cyclosporine)

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Preparation: Dissolve Cyclosporine A in olive oil to a final concentration for a dose of 25 mg/kg.

  • Administration: Administer the cyclosporine solution via intraperitoneal (IP) injection daily for 7 days. A control group should receive vehicle (olive oil) only.[20][21]

  • Blood Pressure Monitoring: Measure blood pressure daily using either tail-cuff plethysmography or telemetry. For tail-cuff, ensure proper acclimatization of the animals to the restraining device.[6][22]

  • Endpoint: After 7 days, a significant increase in blood pressure should be observed in the cyclosporine-treated group compared to the vehicle control group.

Protocol 2: Mitigation of Hypertension with an Endothelin Receptor Antagonist (Bosentan)

  • Induction of Hypertension: Induce hypertension as described in Protocol 1.

  • Mitigation Agent Preparation: Prepare a suspension of Bosentan in gum arabic.

  • Administration: On day 3 or 4 of cyclosporine treatment, begin co-administration of Bosentan (e.g., 100 mg/kg) via oral gavage daily for the remainder of the study.[10] A control group should receive the vehicle for Bosentan (gum arabic).

  • Blood Pressure Monitoring: Continue daily blood pressure measurements.

  • Endpoint: A significant reduction in blood pressure should be observed in the group receiving Bosentan compared to the group receiving cyclosporine alone.

Protocol 3: Mitigation of Hypertension with a Nitric Oxide Precursor (L-arginine)

  • Induction of Hypertension: Induce hypertension as described in Protocol 1.

  • Mitigation Agent Preparation: Dissolve L-arginine in the drinking water or prepare for daily injection.

  • Administration: Provide L-arginine supplemented drinking water (e.g., 4 g/L) or administer L-arginine via IP injection (e.g., 200 mg/kg) concurrently with cyclosporine administration.[23][24]

  • Blood Pressure Monitoring: Monitor blood pressure daily.

  • Endpoint: The L-arginine treated group should show a significantly lower blood pressure compared to the group treated with cyclosporine alone.

Visualizations

Voclosporin_Hypertension_Pathway This compound This compound Calcineurin Calcineurin Inhibition This compound->Calcineurin AfferentArteriole Afferent Arteriole Vasoconstriction Calcineurin->AfferentArteriole Endothelin1 ↑ Endothelin-1 Calcineurin->Endothelin1 NitricOxide ↓ Nitric Oxide Calcineurin->NitricOxide RAS ↑ Renin-Angiotensin System Activity Calcineurin->RAS SNS ↑ Sympathetic Nervous System Activity Calcineurin->SNS NCC ↑ Sodium-Chloride Cotransporter (NCC) Activity Calcineurin->NCC Hypertension Hypertension AfferentArteriole->Hypertension GFR ↓ GFR AfferentArteriole->GFR Endothelin1->Hypertension NitricOxide->Hypertension RAS->Hypertension SNS->Hypertension SodiumRetention ↑ Sodium & Water Retention NCC->SodiumRetention GFR->SodiumRetention SodiumRetention->Hypertension

Caption: Proposed signaling pathways of this compound-induced hypertension.

Mitigation_Strategies_Workflow Start This compound-Induced Hypertension Model Mitigation Co-administration of Mitigating Agent Start->Mitigation Bosentan Bosentan (Endothelin Receptor Antagonist) Mitigation->Bosentan LArginine L-arginine (Nitric Oxide Precursor) Mitigation->LArginine HCTZ Hydrochlorothiazide (Thiazide Diuretic) Mitigation->HCTZ RASi RAS Inhibitors (ACEi/ARB) Mitigation->RASi Monitoring Continuous Blood Pressure & Renal Function Monitoring Bosentan->Monitoring LArginine->Monitoring HCTZ->Monitoring RASi->Monitoring Outcome Assessment of Hypertension Mitigation Monitoring->Outcome

Caption: Experimental workflow for testing hypertension mitigation strategies.

References

Improving the bioavailability of Voclosporin in oral formulations for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Voclosporin for research purposes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that hinder its oral bioavailability?

This compound is a complex cyclic peptide with properties that present significant challenges for oral formulation. Its high molecular weight and, most critically, its poor aqueous solubility are the primary barriers to effective absorption from the gastrointestinal (GI) tract.[1][2][3] It is practically insoluble in water, which is a rate-limiting step for its dissolution and subsequent absorption.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Implication for Bioavailability
Molecular Weight 1214.6 g/mol [1][3] Large size can limit passive diffusion across the intestinal membrane.
Aqueous Solubility Practically insoluble (<0.1 g/L)[2][3] Major hurdle; the drug must dissolve to be absorbed. This is the primary reason for low bioavailability.
Chemical Class Cyclosporine A analog, Calcineurin Inhibitor[4][5] Lipophilic and hydrophobic nature contributes to poor water solubility.[1]
Metabolism Primarily metabolized by CYP3A4 in the liver.[4][6] Susceptible to first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.

| Food Effect | Administration with food decreases Cmax and AUC.[7][8] | Absorption is optimal on an empty stomach, suggesting that food components or GI fluid changes interfere with the formulation's performance.[6][9][10] |

Q2: My in-vivo animal study is showing low and highly variable this compound plasma concentrations. What are the likely causes?

Low and erratic absorption in preclinical studies is a common issue for poorly soluble compounds like this compound. The primary causes often revolve around formulation-dependent dissolution and in-vivo precipitation.

  • Inadequate Formulation: Simply suspending the crystalline drug in an aqueous vehicle is often insufficient. The drug may not dissolve adequately in the GI tract, leading to poor absorption.

  • Drug Precipitation: Even if a solubility-enhancing formulation is used (like a lipid-based or amorphous system), the drug can precipitate out into its less soluble, crystalline form upon dilution with aqueous GI fluids. This dramatically reduces the concentration gradient needed for absorption.

  • High First-Pass Metabolism: this compound is a substrate for the CYP3A4 enzyme, which is abundant in the liver and intestinal wall.[4][6] Significant metabolism before the drug reaches systemic circulation can lower its bioavailability.

  • P-glycoprotein (P-gp) Efflux: this compound is also an inhibitor of P-gp, a transporter protein that can pump drugs out of intestinal cells back into the lumen, thereby reducing net absorption.[3] While it's an inhibitor, interactions at this level can be complex.

Q3: What are the most promising formulation strategies to improve this compound's oral bioavailability for research?

Given that this compound's absorption is dissolution-rate limited, the most effective strategies focus on increasing its solubility and maintaining a dissolved state within the GI tract. The following approaches are highly recommended.

Table 2: Comparison of Key Bioavailability Enhancement Strategies

Strategy Principle Advantages for this compound Common Challenges
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the gut, keeping the drug solubilized.[11][12] Highly effective for lipophilic drugs. Can bypass the dissolution step and utilize lipid absorption pathways. The parent drug, cyclosporine, was successfully reformulated this way (Neoral®).[11][13] Formulation complexity; potential for drug precipitation upon dilution in the GI tract if not optimized.[11]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state.[14][15] This state has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[16] Can achieve significant supersaturation in the gut, driving absorption.[15] Well-established manufacturing techniques like spray drying and hot-melt extrusion are scalable.[15] The amorphous form is thermodynamically unstable and can revert to the crystalline state during storage or in the GI tract, especially in the presence of water.[15][17]

| Particle Size Reduction (Nanonization) | Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[18][19] | Increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation.[18] | May not be sufficient on its own to overcome very low intrinsic solubility. Can be challenging to prevent particle aggregation. |

Q4: How does food impact this compound absorption, and what does this imply for my experiments?

Clinical data shows that taking this compound with food, particularly high-fat meals, significantly reduces its peak concentration (Cmax) and overall exposure (AUC).[7] For research, this means:

  • Standardize Dosing Conditions: Always administer oral formulations to fasted animals to ensure consistency and maximize exposure. A typical fasting period is overnight for rodents.

  • Formulation Insight: The negative food effect suggests that the formulation's ability to be diluted and absorbed is altered by the presence of food, which changes GI motility, pH, and fluid composition. This underscores the importance of developing a robust formulation (like a Self-Emulsifying Drug Delivery System - SEDDS) that is less susceptible to these variations.

Q5: What is the fundamental mechanism of action for this compound?

This compound is a calcineurin inhibitor.[4][20] Its primary mechanism involves suppressing the immune system, particularly T-cell activation.[20][21] When a T-cell is activated, intracellular calcium levels rise, which in turn activates an enzyme called calcineurin.[21] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[21][22] This allows NFAT to move into the nucleus and trigger the production of inflammatory cytokines like Interleukin-2 (IL-2), leading to T-cell proliferation and an immune response.[21][22] this compound binds to an intracellular protein (cyclophilin) and this complex inhibits calcineurin's activity, blocking NFAT dephosphorylation and halting the entire downstream signaling cascade.[1][23]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation (Antigen) Ca ↑ Intracellular Ca2+ TCR->Ca leads to Calcineurin Calcineurin (Active) Ca->Calcineurin activates NFATP NFAT-P (Inactive) Calcineurin->NFATP dephosphorylates NFAT NFAT (Active) NFATP->NFAT translocates to This compound This compound This compound->Calcineurin INHIBITS Transcription Gene Transcription (e.g., IL-2) NFAT->Transcription Activation T-Cell Proliferation & Immune Response Transcription->Activation

Caption: this compound inhibits calcineurin, blocking NFAT activation and T-cell response.

Section 2: Troubleshooting Guide for Low Bioavailability

Table 3: Common Issues and Solutions in this compound Formulation Development

Problem Potential Cause(s) Recommended Solution(s)
Poor/Incomplete Dissolution - Formulation is a simple suspension of crystalline drug.- Insufficient amount of solubilizing excipients (lipids, surfactants). - Adopt an enabling formulation: Develop a lipid-based system (LBDDS) or an amorphous solid dispersion (ASD).- Increase excipient ratio: In LBDDS, increase the surfactant-to-oil ratio. In ASDs, increase the polymer-to-drug ratio.
High Inter-Subject Variability in PK Data - Formulation performance is highly sensitive to GI conditions (pH, dilution).- Drug precipitation in the stomach or intestine. - Develop a robust LBDDS: Use self-microemulsifying drug delivery systems (SMEDDS), which form smaller, more stable droplets upon dilution.- Incorporate precipitation inhibitors: Add polymers like HPMC or PVP to ASD formulations to help maintain supersaturation in the gut.
Low Overall Exposure (Low AUC) - Poor solubility and dissolution (see above).- Significant first-pass metabolism by CYP3A4. - Maximize dissolution: Use a formulation that achieves supersaturation (e.g., ASD).- Consider co-administration (for mechanistic studies only): In animal models, co-dosing with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. This is not for therapeutic development but to understand absorption limitations.

| Formulation Instability | - Amorphous drug in an ASD is recrystallizing over time.- Lipid-based formulation shows phase separation. | - Screen for stabilizing polymers: Select a polymer for your ASD that has strong interactions (e.g., hydrogen bonding) with this compound and a high glass transition temperature (Tg).- Optimize LBDDS components: Ensure all excipients (oil, surfactant, co-solvent) are fully miscible at the intended storage temperature. |

G Start Start: Low or Variable This compound Bioavailability CheckDissolution Is in-vitro dissolution rapid and complete? Start->CheckDissolution CheckPrecipitation Does drug precipitate upon dilution in buffer? CheckDissolution->CheckPrecipitation Yes Sol_Formulation Action: Develop enabling formulation (LBDDS or ASD) CheckDissolution->Sol_Formulation No CheckMetabolism Is first-pass metabolism a significant factor? CheckPrecipitation->CheckMetabolism No Sol_Precipitation Action: Add precipitation inhibitor (e.g., HPMC) or optimize LBDDS to form stable microemulsion CheckPrecipitation->Sol_Precipitation Yes Sol_Metabolism This is an intrinsic property. Focus on maximizing absorption to overcome it. CheckMetabolism->Sol_Metabolism Yes End Outcome: Optimized Formulation for In-Vivo Testing CheckMetabolism->End No Sol_Formulation->CheckDissolution Re-evaluate Sol_Precipitation->CheckPrecipitation Re-evaluate Sol_Metabolism->End

Caption: Troubleshooting workflow for addressing low this compound bioavailability.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SMEDDS)

This protocol describes a lab-scale method for preparing a SMEDDS formulation, similar in principle to the vehicle used in reported animal studies.[24]

  • Materials & Equipment:

    • This compound active pharmaceutical ingredient (API)

    • Lipid/Oil: Medium-chain triglycerides (e.g., Capryol™ 90)

    • Surfactant: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40) or Vitamin E TPGS[24]

    • Co-solvent/Co-surfactant: Transcutol® HP or Ethanol

    • Glass vials, magnetic stirrer and stir bars, analytical balance, water bath.

  • Methodology:

    • Screening Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best candidates.

    • Constructing a Ternary Phase Diagram: To identify the optimal ratio of components, mix the oil, surfactant, and co-solvent in various proportions. Titrate each mixture with water and observe the formation of emulsions. The goal is to find a region that forms a clear, stable microemulsion upon gentle agitation.

    • Preparing the Drug-Loaded SMEDDS: a. Weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial based on the optimized ratio from the phase diagram. b. Heat the mixture in a water bath (e.g., 40°C) to reduce viscosity. c. Add the pre-weighed this compound API to the excipient mixture. d. Stir using a magnetic stirrer until the drug is completely dissolved and the solution is clear. This is your SMEDDS pre-concentrate.

    • Characterization: a. Emulsification Study: Add a small amount (e.g., 1 mL) of the SMEDDS pre-concentrate to a larger volume (e.g., 250 mL) of aqueous media (e.g., water or simulated gastric fluid) with gentle stirring. b. Analysis: Measure the time it takes to emulsify, the resulting droplet size (using a particle size analyzer), and visually inspect for any drug precipitation. An ideal SMEDDS will emulsify quickly (< 2 minutes) to form droplets < 200 nm in diameter.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common and straightforward laboratory method for screening ASD formulations.

  • Materials & Equipment:

    • This compound API

    • Polymer: Povidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

    • Solvent: A common solvent that dissolves both this compound and the polymer (e.g., methanol, acetone, or a mixture).[5][25]

    • Rotary evaporator (Rotovap) or vacuum oven, round-bottom flask, analytical balance.

  • Methodology:

    • Preparation of the Solution: a. Weigh the desired amounts of this compound and polymer (e.g., in a 1:3 or 1:4 drug-to-polymer ratio) into a round-bottom flask. b. Add a sufficient amount of the selected solvent to completely dissolve both components. Sonicate briefly if needed.

    • Solvent Removal: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure. The water bath temperature should be kept relatively low (e.g., 40-50°C) to minimize thermal degradation. c. Continue evaporation until a thin, solid film is formed on the inside of the flask.

    • Drying and Collection: a. Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent. b. Carefully scrape the solid ASD material from the flask. c. Gently grind the material into a fine powder using a mortar and pestle.

    • Characterization: a. Confirm Amorphous Nature: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg). b. Perform Dissolution Testing: Compare the dissolution profile of the ASD powder to the crystalline API.

G cluster_LBDDS Strategy 1: LBDDS cluster_ASD Strategy 2: ASD Start Start: this compound API (Poorly Soluble) Strategy Select Formulation Strategy Start->Strategy Screen_L Screen Excipients (Oils, Surfactants) Strategy->Screen_L Screen_A Screen Polymer & Solvent Strategy->Screen_A Prepare_L Prepare Formulation (Dissolve drug in excipients) Screen_L->Prepare_L Characterize In-Vitro Characterization (Dissolution, Stability, Particle Size) Prepare_L->Characterize Prepare_A Prepare Formulation (Co-dissolve & Evaporate) Screen_A->Prepare_A Prepare_A->Characterize Select Lead Formulation Candidate(s) Selected? Characterize->Select Optimize Optimize & Reformulate Select->Optimize No Invivo In-Vivo Pharmacokinetic Study (Animal Model) Select->Invivo Yes Optimize->Strategy

References

Validation & Comparative

Voclosporin and Tacrolimus: A Preclinical Comparative Analysis of Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive therapies, particularly for autoimmune diseases such as lupus nephritis, calcineurin inhibitors (CNIs) remain a cornerstone of treatment. This guide provides a detailed preclinical comparison of two prominent CNIs: voclosporin, a novel agent, and tacrolimus, a well-established therapeutic. The focus is on their differential efficacy and mechanisms of action as elucidated in in vitro and preclinical animal models, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Mechanism of Action: A Tale of Two Immunophilins

Both this compound and tacrolimus exert their immunosuppressive effects by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1][2][3] Calcineurin activation, triggered by an increase in intracellular calcium, leads to the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[2][3] Dephosphorylated NFAT then translocates to the nucleus, where it upregulates the transcription of key pro-inflammatory cytokines like Interleukin-2 (IL-2), driving T-cell proliferation and the subsequent inflammatory cascade.[2][3]

While their ultimate target is the same, this compound and tacrolimus engage with calcineurin through different intracellular proteins known as immunophilins. This compound binds to cyclophilin, whereas tacrolimus binds to FK-binding protein 12 (FKBP12).[1][4] This initial binding event forms a drug-immunophilin complex that then inhibits calcineurin's phosphatase activity.[1]

cluster_cell T-Cell Cytoplasm cluster_drugs Drug Action cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocation This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin Binds to Cyclophilin->Calcineurin Complex inhibits Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to FKBP12->Calcineurin Complex inhibits Gene IL-2 Gene Transcription NFAT_N->Gene TCell_Activation T-Cell Activation & Proliferation Gene->TCell_Activation cluster_prep Sample Preparation cluster_assay Assay PBMC Isolate PBMCs from whole blood Stimulate Stimulate with PMA/Ionomycin PBMC->Stimulate Lyse Lyse cells and collect supernatant Stimulate->Lyse Incubate Incubate lysate with ³²P-labeled RII peptide substrate +/- inhibitor Lyse->Incubate Stop Stop reaction Incubate->Stop Measure Measure released ³²P (scintillation counting) Stop->Measure

References

Voclosporin Demonstrates Superior Metabolic Stability Over Older Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of voclosporin versus cyclosporine and tacrolimus reveals key metabolic advantages for the newer calcineurin inhibitor (CNI), primarily driven by its unique chemical structure. This guide provides an in-depth comparison supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

This compound, a novel CNI, has been engineered to overcome some of the limitations associated with its predecessors, cyclosporine and tacrolimus. A key area of improvement lies in its metabolic profile, leading to more predictable pharmacokinetics and a potentially better safety profile. This enhanced metabolic stability is a critical factor for researchers, scientists, and drug development professionals in the evaluation of immunosuppressive therapies.

Enhanced Metabolic Profile of this compound

This compound is a structural analog of cyclosporine with a modification at the amino acid-1 position. This single alteration is fundamental to its improved metabolic stability. While cyclosporine has a "metabolic soft spot" at this position, making it susceptible to extensive metabolism by cytochrome P450 3A4 (CYP3A4) into numerous metabolites, this compound's modification shifts the primary site of metabolism. This results in the formation of fewer and less active metabolites.[1][2]

In contrast to cyclosporine, which is primarily metabolized by CYP3A4, tacrolimus metabolism is predominantly mediated by CYP3A5, with a smaller contribution from CYP3A4.[3] The intrinsic clearance of tacrolimus in human liver microsomes has been shown to be dependent on CYP3A5 genotype.[4] this compound is also a substrate for CYP3A4, but its altered metabolic pathway contributes to its more predictable pharmacokinetic profile.[5][6]

The practical implication of this enhanced metabolic stability is a more consistent drug exposure with this compound, reducing the need for therapeutic drug monitoring that is essential for cyclosporine and tacrolimus to maintain efficacy and avoid toxicity.[7]

Comparative In Vitro Metabolic Stability

The superior metabolic stability of this compound can be quantitatively assessed through in vitro studies using human liver microsomes. These studies measure key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly a drug is metabolized by liver enzymes.

DrugIn Vitro ParameterValuePrimary Metabolizing Enzyme
This compound Data not available in searched literature-CYP3A4[5]
Cyclosporine Intrinsic Clearance (CLint)0.050 ± 0.002 µL/min/pmol CYP3A4.1CYP3A4[3][8]
Tacrolimus Intrinsic Clearance (CLint)15.9 ± 9.8 µL/min/mg protein (CYP3A51/3)CYP3A5 > CYP3A4[3][4]
6.1 ± 3.6 µL/min/mg protein (CYP3A53/*3)

*Note: The units for cyclosporine intrinsic clearance are different from those for tacrolimus, precluding a direct numerical comparison without conversion. The data highlights the key metabolizing enzyme and provides a reference point for its metabolic rate.

The lack of publicly available, directly comparable in vitro metabolic stability data for this compound is a notable gap in the current literature. However, the consistent reports of its predictable pharmacokinetic profile in clinical settings indirectly support its enhanced metabolic stability.[7]

Experimental Protocols

The determination of in vitro metabolic stability is a standard procedure in drug development. Below is a detailed methodology for a typical human liver microsome stability assay.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., this compound, Cyclosporine, Tacrolimus) in human liver microsomes.

2. Materials:

  • Test compound
  • Pooled human liver microsomes (HLM)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standard (for analytical quantification)
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a working solution of the test compound and internal standard in a suitable solvent. Prepare the NADPH regenerating system according to the manufacturer's instructions.
  • Incubation: In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Immunophilin Immunophilin (Cyclophilin or FKBP) Calcineurin Calcineurin Immunophilin->Calcineurin Complex inhibits CNI Calcineurin Inhibitor (this compound, Cyclosporine, Tacrolimus) CNI->Immunophilin Binds NFATp NFAT (phosphorylated) Inactive Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Translocates and activates

Calcineurin Signaling Pathway Inhibition

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Test Compound Stock Solution D Combine HLM and Test Compound A->D B Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: t½ and CLint Calculation I->J

In Vitro Metabolic Stability Assay Workflow

G Cyclosporine Cyclosporine CYP3A4_C CYP3A4 Cyclosporine->CYP3A4_C Metabolites_C Multiple Metabolites (e.g., AM1, AM9, AM4N) Some with significant activity/toxicity CYP3A4_C->Metabolites_C This compound This compound (Modified at Amino Acid-1) CYP3A4_V CYP3A4 This compound->CYP3A4_V Metabolites_V Fewer Metabolites (Primarily at Amino Acid-9) Less active CYP3A4_V->Metabolites_V Tacrolimus Tacrolimus CYP3A5 CYP3A5 > CYP3A4 Tacrolimus->CYP3A5 Metabolites_T Multiple Metabolites (e.g., 13-O-desmethyl) CYP3A5->Metabolites_T

Comparative Metabolic Pathways of CNIs

References

Voclosporin Demonstrates Superior Renal Response in Lupus Nephritis Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pivotal clinical trial data reveals that Voclosporin, a novel calcineurin inhibitor, when added to standard-of-care, leads to statistically superior and faster complete renal response rates in patients with active lupus nephritis compared to standard-of-care alone. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating experimental data, protocols, and mechanistic pathways.

Comparative Efficacy and Safety Data

Renal Response and Proteinuria Reduction

Data from the AURORA 1 trial demonstrated that a significantly higher proportion of patients receiving this compound achieved a complete renal response (CRR) at 52 weeks compared to those receiving placebo with standard-of-care.[1] The median time to achieve a urinary protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg was also significantly shorter in the this compound arm.[2]

Table 1: Key Efficacy Outcomes from the AURORA 1 and AURA-LV Trials

OutcomeThis compound + Standard-of-CareStandard-of-Care AloneTrial
Complete Renal Response (CRR) at 52 weeks 40.8%22.5%AURORA 1
Odds Ratio for CRR at 52 weeks (95% CI) 2.65 (1.64-4.27)-AURORA 1
Median Time to UPCR ≤0.5 mg/mg 169 days372 daysAURORA 1
Complete Renal Response (CRR) at 24 weeks 32.6% (low-dose)19.3%AURA-LV
Odds Ratio for CRR at 24 weeks (low-dose) 2.03-AURA-LV

Source: AURORA 1 and AURA-LV Clinical Trial Data[1][2][3]

Safety and Tolerability

The overall safety profile of this compound in combination with standard-of-care was comparable to that of standard-of-care alone.[1] The incidence of serious adverse events was similar between the two groups in the AURORA 1 trial.[1][2] While calcineurin inhibitors as a class are associated with potential nephrotoxicity, the this compound arm in the AURORA 1 trial did not show a significant decrease in estimated glomerular filtration rate (eGFR) at 52 weeks.[4]

Table 2: Overview of Safety Profile from the AURORA 1 Trial

Adverse Event CategoryThis compound + Standard-of-CareStandard-of-Care Alone
Serious Adverse Events 20.8%21.3%
Infection (Most Common SAE) 10.1%11.2%
Deaths 15

Source: AURORA 1 Clinical Trial Data[2]

Experimental Protocols

The evidence for this compound's efficacy and safety is primarily derived from two key multicenter, randomized, double-blind, placebo-controlled studies: the AURA-LV (Phase 2) and AURORA 1 (Phase 3) trials.

AURORA 1 Trial Protocol
  • Objective: To evaluate the efficacy and safety of this compound in combination with MMF and low-dose corticosteroids for the treatment of active lupus nephritis.[2]

  • Study Design: A 52-week, multicenter, double-blind, randomized, placebo-controlled, Phase 3 trial conducted in 142 hospitals across 27 countries.[1]

  • Patient Population: 357 patients with a diagnosis of systemic lupus erythematosus with active lupus nephritis (Class III, IV, or V) confirmed by a kidney biopsy within the previous two years.[1][5]

  • Treatment Arms:

    • This compound Group: Oral this compound (23.7 mg twice daily) in addition to background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[1]

    • Control Group: Placebo twice daily in addition to background therapy of MMF (1 g twice daily) and rapidly tapered low-dose oral steroids.[1]

  • Primary Endpoint: Complete Renal Response (CRR) at 52 weeks, defined as a composite of:

    • Urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg.

    • Stable renal function (eGFR ≥60 mL/min/1.73 m² or no confirmed decrease from baseline in eGFR of >20%).

    • No administration of rescue medication.

    • No more than 10 mg prednisone equivalent per day for 3 or more consecutive days or for 7 or more days during weeks 44 through 52.[1]

  • Key Secondary Endpoints: Time to UPCR ≤0.5 mg/mg, partial renal response at 24 and 52 weeks, and time to 50% reduction in UPCR from baseline.[6]

AURA-LV Trial Protocol
  • Objective: To assess the efficacy and safety of two different doses of this compound compared to placebo in achieving complete remission in patients with active lupus nephritis.[3]

  • Study Design: A 48-week, Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][7]

  • Patient Population: 265 patients from 79 centers in 20 countries with active lupus nephritis.[3]

  • Treatment Arms:

    • Low-Dose this compound Group: 23.7 mg twice daily plus MMF and corticosteroids.[3]

    • High-Dose this compound Group: 39.5 mg twice daily plus MMF and corticosteroids.[3]

    • Placebo Group: Placebo plus MMF and corticosteroids.[3]

  • Primary Endpoint: Complete Renal Response (CRR) at 24 weeks.[3]

  • Secondary Endpoint: Complete Renal Response (CRR) at 48 weeks.[3]

Mechanism of Action: this compound in Lupus Nephritis

This compound is a calcineurin inhibitor that exerts a dual mechanism of action in lupus nephritis: immunosuppression and podocyte stabilization.[8] It is a structural analogue of cyclosporine with a modification that enhances its action against calcineurin and provides greater metabolic stability.[4]

By inhibiting calcineurin, this compound blocks the dephosphorylation of the nuclear factor of activated T-cells (NFAT). This prevention of NFAT activation leads to a downstream reduction in the transcription of pro-inflammatory cytokines, including Interleukin-2 (IL-2). The suppression of IL-2 production ultimately dampens the T-cell-mediated immune response that drives inflammation in the kidneys.[9]

In addition to its immunomodulatory effects, this compound has been shown to stabilize podocytes, the specialized cells in the kidney's filtration barrier that are damaged in lupus nephritis.[8] This stabilization helps to reduce proteinuria, a hallmark of the disease.[8]

Visualizing the Pathways and Processes

To further elucidate the experimental workflow and the molecular mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (52 Weeks) cluster_endpoint Primary Endpoint Assessment s1 Patient with Active Lupus Nephritis s2 Inclusion/Exclusion Criteria Met (Biopsy Confirmed Class III, IV, or V) s1->s2 r1 This compound + Standard-of-Care (MMF + Low-Dose Steroids) s2->r1 r2 Placebo + Standard-of-Care (MMF + Low-Dose Steroids) s2->r2 t1 Oral this compound (23.7 mg BID) or Placebo r1->t1 r2->t1 e1 Complete Renal Response at Week 52 (UPCR, eGFR, No Rescue Meds, Low Steroid Dose) t1->e1

Figure 1: Simplified workflow of the AURORA 1 Phase 3 clinical trial.

signaling_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus TCR T-Cell Receptor Activation Ca Increased Intracellular Calcium (Ca2+) TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Transcription Gene Transcription NFAT->Transcription IL2 IL-2 Production Transcription->IL2 Inflammation T-Cell Proliferation & Inflammation IL2->Inflammation This compound This compound This compound->Calcineurin Inhibits

Figure 2: this compound's mechanism of action in inhibiting T-cell activation.

Conclusion

The addition of this compound to standard-of-care represents a significant advancement in the treatment of lupus nephritis. The robust data from the AURORA 1 and AURA-LV trials demonstrate superior efficacy in achieving complete renal response and a faster reduction in proteinuria, with a comparable safety profile to standard-of-care alone. The dual mechanism of immunosuppression and podocyte stabilization provides a targeted approach to mitigating the kidney damage associated with this severe manifestation of systemic lupus erythematosus. These findings suggest that this compound is a valuable therapeutic option for this patient population.

References

Navigating Calcineurin Inhibition in Lupus Nephritis: A Comparative Guide to Voclosporin and Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of lupus nephritis, a severe manifestation of systemic lupus erythematosus (SLE), has been significantly advanced by the introduction of calcineurin inhibitors (CNIs). While traditional CNIs like cyclosporine and tacrolimus have been pivotal, their use is complicated by a narrow therapeutic window and significant pharmacokinetic variability, mandating intensive therapeutic drug monitoring (TDM). Voclosporin, a novel CNI, has emerged as a promising alternative, engineered to provide a more predictable pharmacokinetic and pharmacodynamic profile, thus questioning the necessity of routine TDM. This guide provides an in-depth comparison of this compound with tacrolimus and cyclosporine, focusing on the evidence that supports a reduced need for TDM with this newer agent.

The Advantage of Predictability: A Pharmacokinetic Comparison

The core rationale for the reduced need for TDM with this compound lies in its consistent and predictable pharmacokinetic behavior. Unlike its predecessors, this compound exhibits a more linear and less variable exposure-response relationship.[1][2]

A population pharmacokinetic analysis of this compound in patients with lupus nephritis demonstrated that factors such as sex, body weight, age, serum albumin, and renal function did not have a clinically significant effect on its pharmacokinetic parameters.[3] This contrasts sharply with the known pharmacokinetic variability of tacrolimus and cyclosporine, which are influenced by a multitude of factors including genetic polymorphisms (e.g., in CYP3A5), food intake, and drug-drug interactions, necessitating individualized dosing and frequent monitoring.[4][5][6]

ParameterThis compoundTacrolimusCyclosporine
Bioavailability ~50% (Conventional formulation equivalent)Highly variable (5-67%)Highly variable (20-50%)
Time to Peak (Tmax) ~1.5 hours (fasting)[7]0.5-2 hours1-8 hours
Half-life (t½) ~7 hours (effective)[8][9]~12-36 hours (variable)~10-27 hours (variable)
Metabolism Primarily CYP3A4[7]Primarily CYP3A4/5[5]Primarily CYP3A4[4]
Inter-individual Variability Low[2][10]High[6]High[4][11]
Intra-patient Variability LowHigh[12][13][14]High[15]

Table 1: Comparative Pharmacokinetic Parameters of Calcineurin Inhibitors

The lower inter- and intra-patient variability of this compound translates to a more predictable drug exposure, allowing for a fixed-dosing regimen without the need for routine concentration monitoring to ensure efficacy and avoid toxicity.[2][3][10]

The Calcineurin Inhibition Pathway

All three drugs share a common mechanism of action: the inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. By inhibiting calcineurin, these drugs prevent the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like interleukin-2 (IL-2). This ultimately suppresses T-cell activation and proliferation.[16]

TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif CNI Calcineurin Inhibitors (this compound, Tacrolimus, Cyclosporine) CNI->Calcineurin_active Inhibits

Figure 1: Calcineurin Signaling Pathway Inhibition

Experimental Protocols

The assessment of pharmacokinetic profiles and the need for TDM are established through rigorous clinical trials. Below are outlines of the methodologies employed in key studies for each drug.

This compound: The AURORA Clinical Trial Program

The efficacy and safety of this compound, and its predictable dosing, were established in the AURA-LV (Phase 2) and AURORA 1 (Phase 3) and AURORA 2 (extension) studies.[12][17][18]

Experimental Workflow for AURORA Trials

cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_endpoints Efficacy & Safety Assessment Screening Patient Screening (Biopsy-proven LN, Proteinuria) Randomization Randomization (1:1) Screening->Randomization Voclosporin_Arm This compound (23.7 mg BID) + MMF + Low-dose Steroids Randomization->Voclosporin_Arm Placebo_Arm Placebo + MMF + Low-dose Steroids Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Complete Renal Response at 52 weeks Voclosporin_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Renal response at 24 weeks - Partial renal response - Time to proteinuria reduction Voclosporin_Arm->Secondary_Endpoints Safety_Monitoring Safety Monitoring: - Adverse events - eGFR, blood pressure, - lipids, glucose Voclosporin_Arm->Safety_Monitoring Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Placebo_Arm->Safety_Monitoring

Figure 2: AURORA Trial Workflow
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12][17]

  • Participants: Patients with active, biopsy-proven lupus nephritis (Class III, IV, or V).[12][17]

  • Intervention: Patients were randomized to receive either this compound (23.7 mg twice daily) or placebo, in combination with mycophenolate mofetil (MMF) and a rapid taper of oral corticosteroids.[12][17]

  • Pharmacokinetic Sampling: While intensive pharmacokinetic sampling was conducted in earlier phase studies to establish the profile, the pivotal Phase 3 trials did not require TDM for dose adjustments, underscoring the confidence in its predictable exposure.

  • Efficacy Assessment: The primary endpoint was complete renal response at 52 weeks, a composite of urine protein-to-creatinine ratio (UPCR), stable estimated glomerular filtration rate (eGFR), no rescue medication, and low-dose steroid use.[12][17]

  • Safety Assessment: Comprehensive monitoring of adverse events, including changes in eGFR, blood pressure, lipids, and glucose.[12][17]

Tacrolimus and Cyclosporine: TDM-Guided Therapy

Clinical trials and real-world use of tacrolimus and cyclosporine in lupus nephritis rely on TDM to guide dosing.[3][19][20]

  • Study Design: Varied, including open-label trials, and retrospective and prospective cohort studies.[20][21][22]

  • Participants: Patients with lupus nephritis, often those refractory to other treatments.[5][22]

  • Intervention: Tacrolimus or cyclosporine is administered with the dose adjusted to achieve target trough blood concentrations.[19][20]

  • Therapeutic Drug Monitoring Protocol:

    • Initial Dosing: Started at a weight-based or fixed dose.

    • Trough Level Monitoring: Whole blood trough concentrations (C0) are measured frequently at the start of therapy and then periodically once a stable dose is achieved.[6][23] For tacrolimus in lupus nephritis, target trough levels are often maintained between 5 and 7 ng/mL.[19] For cyclosporine, target trough levels can range from 80 to 150 ng/mL.[5]

    • Dose Adjustments: Doses are titrated based on the measured trough levels to maintain them within the therapeutic range, balancing efficacy and toxicity.

  • Blood Sampling and Analysis:

    • Sample Matrix: Whole blood is the preferred matrix for both tacrolimus and cyclosporine.[4][23]

    • Analytical Methods: Immunoassays (e.g., ELISA, CMIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for measuring drug concentrations.[4][23][24]

  • Efficacy and Safety Assessment: Similar to this compound trials, efficacy is assessed by improvements in proteinuria and renal function, while safety monitoring includes renal function, blood pressure, and metabolic parameters.[20][22]

Workflow for TDM of Tacrolimus/Cyclosporine

Start_Therapy Initiate Therapy (Tacrolimus or Cyclosporine) Measure_Trough Measure Trough Blood Concentration (C0) Start_Therapy->Measure_Trough Assess_Level Assess C0 Level Measure_Trough->Assess_Level Adjust_Dose Adjust Dose Assess_Level->Adjust_Dose Outside Therapeutic Range Maintain_Dose Maintain Current Dose Assess_Level->Maintain_Dose Within Therapeutic Range Adjust_Dose->Measure_Trough Monitor_Patient Monitor Clinical Response & Safety Maintain_Dose->Monitor_Patient Monitor_Patient->Measure_Trough Periodic Re-assessment

Figure 3: Therapeutic Drug Monitoring Workflow

Conclusion

The development of this compound marks a significant step forward in the management of lupus nephritis. Its predictable pharmacokinetic profile and consistent exposure-response relationship obviate the need for the intensive therapeutic drug monitoring that is a cornerstone of therapy with traditional calcineurin inhibitors like tacrolimus and cyclosporine.[2][3][10] This not only simplifies treatment for both patients and clinicians but also potentially reduces the risk of adverse events associated with fluctuations in drug levels. The data from robust clinical trials support a fixed-dosing strategy for this compound, highlighting its potential to become a new standard of care in a multitarget therapy approach for lupus nephritis.

References

A Comparative Analysis of Voclosporin: Cross-Reactivity with Traditional Calcineurin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of voclosporin with other leading immunosuppressants, specifically the calcineurin inhibitors (CNIs) cyclosporine and tacrolimus. We will delve into their mechanisms of action, comparative potency, metabolic pathways, and potential for analytical cross-reactivity, supported by experimental data and detailed protocols for key assays.

Mechanism of Action: The Calcineurin Pathway

This compound, like cyclosporine and tacrolimus, exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] Calcineurin activation is a critical step in the T-cell activation cascade. Upon antigen presentation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3] IL-2 is a potent T-cell growth factor that drives lymphocyte proliferation and the subsequent inflammatory response.

By inhibiting calcineurin, these drugs prevent NFAT dephosphorylation, blocking its nuclear translocation and ultimately suppressing T-cell mediated immune responses.[1][4] this compound is a structural analog of cyclosporine, with a modification at a single amino acid position that results in a more predictable pharmacokinetic and pharmacodynamic profile.[5][6] While both this compound and cyclosporine bind to cyclophilin to form the active inhibitory complex, tacrolimus binds to a different immunophilin, FKBP12.[7]

Calcineurin_Pathway Calcineurin Signaling Pathway and CNI Inhibition cluster_cell T-Cell cluster_nucleus Nucleus cluster_drugs Calcineurin Inhibitors TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Signal Calcineurin Calcineurin (CaN) Ca_ion->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates & Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Secretion & T-Cell Proliferation IL2_mRNA->IL2_Protein Translation This compound This compound This compound->Calcineurin Inhibit Cyclosporine Cyclosporine Cyclosporine->Calcineurin Inhibit Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibit Calcineurin_Assay_Workflow Workflow for Calcineurin Activity Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Dilutions B Add Buffer, Enzyme & Inhibitor to 96-well plate A->B C Equilibrate at 30°C (10 min) B->C D Initiate with Substrate C->D E Incubate at 30°C (20-30 min) D->E F Terminate reaction & develop color with Green Assay Reagent E->F G Read Absorbance (~620 nm) F->G H Calculate % Inhibition and IC50 values G->H CMIA_Workflow Workflow for Tacrolimus CMIA cluster_manual Manual Pretreatment cluster_auto Automated Analyzer Steps A Mix 150 µL Whole Blood with 300 µL Precipitation Reagent B Vortex Vigorously (10 sec) A->B Load on Analyzer C Centrifuge (≥13,000 x g, 5 min) B->C Load on Analyzer D Transfer Supernatant to Analyzer Tube C->D Load on Analyzer E Sample + Microparticles (Binding) D->E Load on Analyzer F Add Labeled Conjugate (Competition) E->F G Magnetic Wash F->G H Add Trigger Solutions & Measure Light (RLU) G->H I Calculate Concentration (Inverse relationship to RLU) H->I

References

Evaluating the safety profile of Voclosporin in comparison to other calcineurin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of voclosporin with legacy calcineurin inhibitors (CNIs), tacrolimus and cyclosporine, reveals a distinct and often more favorable safety profile for this compound, particularly concerning renal function and metabolic disturbances. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

This compound, a novel CNI, has demonstrated comparable efficacy to its predecessors but with an improved safety and tolerability profile, most notably in the treatment of lupus nephritis.[1] Unlike traditional CNIs, this compound exhibits a more predictable pharmacokinetic and pharmacodynamic relationship, which mitigates the need for therapeutic drug monitoring.[2]

Comparative Safety Analysis

Clinical trial data, particularly from head-to-head studies in kidney transplant recipients, provides valuable insights into the comparative safety of this compound. The following tables summarize key safety findings.

Table 1: this compound vs. Tacrolimus in De Novo Kidney Transplant Recipients (PROMISE Study)[3]
Adverse EventThis compound (Low-Dose)Tacrolimusp-value
New-Onset Diabetes After Transplantation (NODAT)1.6%16.4%0.03
Biopsy-Proven Acute Rejection (BPAR)10.7%5.8%Non-inferior
HypertensionNo significant differenceNo significant difference-
eGFR (mL/min)7169Not statistically different
Table 2: General Safety Profile Comparison of Calcineurin Inhibitors[2]
Adverse EffectThis compoundTacrolimusCyclosporine
Nephrotoxicity Less severe than cyclosporine, comparable to tacrolimus at higher doses[3]Known risk, may be less nephrotoxic than cyclosporine[4][5]More pronounced nephrotoxicity[2]
New-Onset Diabetes Lower incidence compared to tacrolimus[6][7]Higher incidence than cyclosporine and this compound[8][9]Lower incidence than tacrolimus[9]
Hypertension Common, but potentially lower incidence than cyclosporine[10]Common[5]More pronounced than tacrolimus and this compound[2]
Hyperlipidemia Not observed as a significant adverse effect[2]Known risk[5]More pronounced than tacrolimus and this compound[2]
Gingival Hyperplasia Not observed[2]Not a characteristic side effectKnown adverse effect[11]
Hirsutism Not a characteristic side effectNot a characteristic side effectMore pronounced[2]

Experimental Protocols

PROMISE Study: this compound vs. Tacrolimus in Kidney Transplantation[3]

This phase 2b, multicenter, randomized, open-label study aimed to evaluate the efficacy and safety of this compound compared to tacrolimus in de novo kidney transplant recipients.

  • Population: 334 low-risk adult patients undergoing their first or second renal transplant.

  • Intervention: Patients were randomized to one of three concentration-controlled groups of this compound (low, medium, and high trough concentrations) or to the tacrolimus control group. All patients also received mycophenolate mofetil (MMF), an IL-2 receptor antibody (basiliximab) for induction, and corticosteroids.

  • Primary Endpoint: The primary efficacy endpoint was the incidence of biopsy-proven acute rejection (BPAR) at 6 months. Non-inferiority of this compound to tacrolimus was assessed.

  • Secondary Endpoints: Key safety and tolerability endpoints included renal function (measured by estimated glomerular filtration rate - eGFR), incidence of new-onset diabetes after transplantation (NODAT), hypertension, and hyperlipidemia.

Signaling Pathway and Mechanism of Action

Calcineurin inhibitors exert their immunosuppressive effects by inhibiting the calcium-calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT remains in the cytoplasm; upon dephosphorylation by calcineurin, it translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[12][13][14]

This compound, like cyclosporine, binds to cyclophilin to form a drug-immunophilin complex that then inhibits calcineurin.[14] Tacrolimus, on the other hand, binds to the FK506-binding protein 12 (FKBP12) to form its inhibitory complex.[14] Although the ultimate target is the same, differences in the binding proteins and the resulting complexes may contribute to the distinct safety and efficacy profiles of these drugs.[15]

Calcineurin_Signaling_Pathway cluster_cell T-Cell cluster_inhibitors Calcineurin Inhibitors TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Calcium (Ca2+) TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activates NFAT_P Phosphorylated NFAT (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT Dephosphorylated NFAT (Nucleus) NFAT_P->NFAT Translocates to Nucleus Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Activates Immune_Response T-Cell Proliferation & Immune Response Gene_Transcription->Immune_Response This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin VCS_Complex This compound- Cyclophilin Complex Cyclosporine Cyclosporine Cyclosporine->Cyclophilin CsA_Complex Cyclosporine- Cyclophilin Complex Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 TAC_Complex Tacrolimus- FKBP12 Complex VCS_Complex->Calcineurin_active Inhibits CsA_Complex->Calcineurin_active Inhibits TAC_Complex->Calcineurin_active Inhibits

Caption: Calcineurin inhibitor signaling pathway.

Discussion

The available evidence suggests that this compound offers a significant safety advantage over older calcineurin inhibitors, particularly in reducing the risk of new-onset diabetes, a serious complication of immunosuppressive therapy.[6][7] While the risk of nephrotoxicity, a class effect of CNIs, is not entirely eliminated with this compound, studies suggest it may have a more favorable renal safety profile compared to cyclosporine.[3] The predictable pharmacokinetics of this compound, which obviate the need for therapeutic drug monitoring, represent a substantial practical advantage in clinical management, potentially reducing the risk of toxicity associated with supratherapeutic drug levels and the risk of rejection from subtherapeutic levels.[2]

It is important to note that direct head-to-head comparisons of this compound with both tacrolimus and cyclosporine across various indications are still somewhat limited. The majority of the robust comparative data for this compound comes from the lupus nephritis and kidney transplant settings. Further research is warranted to fully elucidate the comparative safety profile of this compound in other autoimmune conditions.

References

Quantitative analysis of IL-2 expression following Voclosporin and Cyclosporine treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive therapies, Voclosporin and Cyclosporine are prominent calcineurin inhibitors pivotal for managing autoimmune diseases and preventing transplant rejection. Both drugs function by suppressing the immune system, primarily through the inhibition of T-cell activation and proliferation. A key mediator in this process is Interleukin-2 (IL-2), a cytokine essential for T-cell growth and differentiation. This guide provides a quantitative comparison of how this compound and Cyclosporine affect IL-2 expression, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Both this compound and Cyclosporine are structurally similar cyclic peptides that share a common mechanism of action.[1] They exert their immunosuppressive effects by interrupting the calcineurin-NFAT signaling pathway, which is crucial for the transcription of the IL-2 gene.[2][3]

  • Binding to Immunophilins : Inside the T-cell, both drugs first bind to a cytosolic protein, cyclophilin.[3][4]

  • Inhibition of Calcineurin : The resulting drug-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine-threonine phosphatase.[5][6]

  • Suppression of NFAT Activation : Calcineurin's primary role in this pathway is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, both drugs prevent this dephosphorylation.[7][8]

  • Blocking IL-2 Gene Transcription : Phosphorylated NFAT cannot enter the nucleus. This blockade prevents NFAT from binding to the IL-2 promoter region in the DNA, thereby inhibiting the transcription of the IL-2 gene and subsequent IL-2 protein synthesis.[2][9]

This reduction in IL-2 production leads to decreased T-cell proliferation and a dampened overall immune response.[9][10] this compound, a structural analog of Cyclosporine, was designed with a modification at the amino acid-1 position, which results in a more predictable pharmacokinetic profile and enhanced potency.[5][6]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Promoter NFAT->IL2_Gene Translocates & Binds Promoter Drugs This compound or Cyclosporine Cyclophilin Cyclophilin Drugs->Cyclophilin Drug_Complex Drug-Cyclophilin Complex Cyclophilin->Drug_Complex Drug_Complex->Calcineurin Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein Translation

Caption: Calcineurin-NFAT signaling pathway and points of inhibition.

Quantitative Comparison of Inhibitory Potency

This compound was developed to improve upon the properties of Cyclosporine, resulting in higher potency and a more consistent pharmacokinetic-pharmacodynamic relationship.[6][11] This allows for effective immunosuppression at lower doses, potentially reducing the risk of adverse effects like nephrotoxicity.[11][12] In vitro and non-clinical studies have consistently demonstrated that this compound is a more potent inhibitor of calcineurin and T-cell function than Cyclosporine.[6][13]

ParameterThis compoundCyclosporineKey Findings & References
Relative Potency More PotentLess PotentIn vitro studies show this compound is a more potent inhibitor of lymphocyte proliferation and T-cell cytokine production.[6] It is estimated to be two to fourfold more potent than Cyclosporine based on EC50 values.[14]
Calcineurin Inhibition More EffectiveLess EffectiveAt an equivalent dose (20 μM), this compound is more effective at inhibiting calcineurin phosphatase activity in HEK293 cells than Cyclosporine.[13]
T-Cell Proliferation Potent InhibitionPotent InhibitionBoth drugs effectively inhibit T-cell proliferation as a downstream consequence of IL-2 suppression. This compound's higher potency allows for this effect at lower concentrations.[6][15]
Effective Concentration (CE50) ~50 ng/mLHigher than this compoundThe concentration for 50% of the maximum immunosuppressive effect for this compound is approximately 50 ng/mL.[16][17] Direct comparative CE50 values for IL-2 inhibition are not readily available in the reviewed literature.
Clinical Dosing Lower Dose (e.g., 23.7 mg BID)Higher DoseThis compound's higher potency and predictable pharmacokinetics allow for lower, fixed dosing without the need for therapeutic drug monitoring, unlike Cyclosporine.[6][18]

Experimental Protocols

The following section details a generalized methodology for the quantitative analysis of IL-2 expression in T-cells following treatment with this compound and Cyclosporine. This protocol is based on standard immunological assays.[19][20]

Objective: To quantify and compare the inhibitory effect of this compound and Cyclosporine on IL-2 production by activated T-cells in vitro.

1. Cell Preparation and Culture:

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque), or a T-cell line such as Jurkat is used.[19]

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL.[19]

2. Drug Treatment:

  • Prepare stock solutions of this compound and Cyclosporine in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium.

  • Add various concentrations of this compound, Cyclosporine, or a vehicle control (medium with DMSO) to the appropriate wells. A typical dose-response experiment would include serial dilutions of each drug.

3. T-Cell Stimulation:

  • To induce IL-2 production, T-cells are stimulated. A widely accepted method is co-stimulation using plate-bound anti-CD3 antibodies (1-5 µg/mL) and soluble anti-CD28 antibodies (1-10 µg/mL).[19]

  • The antibodies cross-link the T-cell receptors, mimicking natural activation.

4. Incubation and Supernatant Collection:

  • Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.[19]

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the cell-free supernatant from each well for IL-2 quantification. Supernatants can be analyzed immediately or stored at -80°C.

5. IL-2 Quantification:

  • Method: The concentration of IL-2 in the supernatants is most commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][21] Alternatively, a Cytometric Bead Array (CBA) or a bioassay using an IL-2 dependent cell line (e.g., CTLL-2) can be used.[22][23]

  • Procedure (ELISA): Follow the manufacturer's instructions for the specific human IL-2 ELISA kit. This typically involves adding supernatants and a series of IL-2 standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis:

  • Generate a standard curve from the IL-2 standards.

  • Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

  • Plot the IL-2 concentration against the drug concentration for both this compound and Cyclosporine to generate dose-response curves.

  • Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of IL-2 production) for each compound to quantitatively compare their potency.

G node_start Start node_isolate Isolate T-Cells (e.g., from PBMCs) node_start->node_isolate node_seed Seed Cells into 96-Well Plate node_isolate->node_seed node_treat Treat with Drugs (this compound, Cyclosporine, Control) node_seed->node_treat node_stimulate Stimulate T-Cells (anti-CD3/CD28) node_treat->node_stimulate node_incubate Incubate (24-48 hours, 37°C) node_stimulate->node_incubate node_collect Collect Supernatant node_incubate->node_collect node_quantify Quantify IL-2 (ELISA) node_collect->node_quantify node_analyze Data Analysis (Generate Dose-Response Curves, IC50) node_quantify->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for quantifying IL-2 expression.

Conclusion

Both this compound and Cyclosporine are effective inhibitors of the calcineurin pathway, leading to a significant reduction in IL-2 expression and T-cell mediated immune responses. Quantitative data from in vitro studies indicate that this compound is a more potent calcineurin inhibitor than its predecessor, Cyclosporine.[6][13] This enhanced potency translates to effective immunosuppression at lower clinical doses, which may contribute to a more favorable safety profile.[11] The experimental protocols outlined provide a robust framework for researchers to conduct direct comparative studies to further elucidate the quantitative differences in their effects on IL-2 and other key cytokines.

References

Validating the Enhanced Potency of Voclosporin's Trans-Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of voclosporin, a novel calcineurin inhibitor, against its own cis-isomer and other established calcineurin inhibitors like cyclosporine and tacrolimus. The focus is on validating the enhanced potency of the this compound trans-isomer, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a structural analog of cyclosporine A, has emerged as a potent immunosuppressive agent, particularly effective in the treatment of lupus nephritis.[1][2] A key feature of this compound is the existence of cis- and trans-isomers, with the trans-isomer being identified as the more pharmacologically active form.[1][2][3] Manufacturing processes have been specifically developed to produce a drug product that is predominantly the trans-isomer, harnessing its enhanced therapeutic potential.[4][5] This guide delves into the experimental evidence that substantiates the superior potency of the this compound trans-isomer and provides a comparative analysis with other calcineurin inhibitors.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound in comparison to other calcineurin inhibitors.

Table 1: Comparative Potency of Calcineurin Inhibitors

CompoundAssayTargetIC50 / EC50Source
This compound (trans-isomer enriched) Calcineurin InhibitionCalcineurin Phosphatase ActivityMore potent than Cyclosporine A[6][7][8]
This compoundCalcineurin InhibitionCalcineurin Phosphatase ActivityLess potent than Tacrolimus[7]
Cyclosporine ACalcineurin InhibitionCalcineurin Phosphatase Activity-[6][7]
TacrolimusCalcineurin InhibitionCalcineurin Phosphatase ActivityIC50 ~0.5 nM[9]
This compound (trans-isomer enriched) T-Cell Proliferation (Mixed Lymphocyte Reaction)T-Cell ActivationUp to 100-fold inhibition[3][4]
Cyclosporine AT-Cell Proliferation (Mixed Lymphocyte Reaction)T-Cell Activation-[6]
TacrolimusT-Cell Proliferation (Mixed Lymphocyte Reaction)T-Cell Activation-[10]

Note: Specific IC50 values for a direct head-to-head comparison of this compound's cis- and trans-isomers are not publicly available. However, multiple sources confirm the trans-isomer is the more potent form.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcineurin Phosphatase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.

Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be quantified by measuring the dephosphorylation of a specific substrate. The inhibition of this activity in the presence of a test compound determines the compound's potency.

Typical Protocol:

  • Reagents: Purified recombinant calcineurin, a phosphorylated substrate (e.g., RII phosphopeptide), calmodulin, reaction buffer, and the test compounds (this compound isomers, cyclosporine, tacrolimus) at various concentrations.

  • Procedure:

    • Calcineurin and calmodulin are pre-incubated in the reaction buffer.

    • The test compound is added to the mixture and incubated to allow for binding to the calcineurin-calmodulin complex.

    • The reaction is initiated by the addition of the phosphorylated substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of free phosphate released from the substrate is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The concentration of the inhibitor that results in 50% inhibition of calcineurin activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a cell-based assay that assesses the immunosuppressive activity of a compound on T-cell proliferation and activation.

Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in T-cell proliferation due to the recognition of foreign major histocompatibility complex (MHC) antigens. Immunosuppressive drugs inhibit this proliferation.

Typical Protocol:

  • Cell Preparation: PBMCs are isolated from two healthy donors. The cells from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation. The cells from the second donor (responder cells) are labeled with a proliferation-tracking dye (e.g., CFSE).

  • Co-culture: Responder and stimulator cells are co-cultured in a 1:1 ratio in the presence of varying concentrations of the test compounds.

  • Incubation: The co-culture is incubated for several days (typically 5-7 days) to allow for T-cell proliferation.

  • Analysis: T-cell proliferation is measured by flow cytometry, quantifying the dilution of the proliferation-tracking dye in the responder cells. The concentration of the compound that causes 50% inhibition of T-cell proliferation (IC50) is determined.

NFAT Reporter Assay

This assay measures the inhibition of the calcineurin-NFAT signaling pathway, a critical step in T-cell activation.

Principle: In T-cells, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines like IL-2. This assay uses a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.

Typical Protocol:

  • Cell Line: A T-cell line (e.g., Jurkat cells) is engineered to stably express the NFAT-reporter construct.

  • Cell Treatment: The reporter cells are treated with various concentrations of the test compounds.

  • Stimulation: The T-cells are then stimulated to activate the T-cell receptor (TCR) signaling pathway, for instance, with phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/CD28 antibodies.

  • Reporter Gene Measurement: After an appropriate incubation period, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the reporter gene expression by 50%.

Mandatory Visualization

Signaling Pathway of Calcineurin Inhibition

Calcineurin_Inhibition_Pathway cluster_cell T-Cell cluster_nucleus cluster_drug Drug Action TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription NFAT_in_nucleus NFAT NFAT_in_nucleus->IL2_gene This compound This compound (trans-isomer) Cyclophilin Cyclophilin Complex This compound-Cyclophilin Complex This compound->Complex Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Calcineurin inhibition by this compound's trans-isomer.

Experimental Workflow for Potency Assessment

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison start Test Compounds (this compound Isomers, Other CNIs) assay1 Calcineurin Phosphatase Inhibition Assay start->assay1 assay2 NFAT Reporter Assay start->assay2 assay3 Mixed Lymphocyte Reaction (MLR) start->assay3 data1 IC50 for Calcineurin Inhibition assay1->data1 data2 IC50 for NFAT Pathway Inhibition assay2->data2 data3 IC50 for T-Cell Proliferation Inhibition assay3->data3 compare Compare IC50 Values data1->compare data2->compare data3->compare conclusion Determine Relative Potency compare->conclusion

Caption: Workflow for assessing calcineurin inhibitor potency.

Logical Potency Comparison

Potency_Comparison cluster_potency Relative Potency in Calcineurin Inhibition Tacrolimus Tacrolimus Voclosporin_trans This compound (trans-isomer) Tacrolimus->Voclosporin_trans More Potent Voclosporin_cis This compound (cis-isomer) Voclosporin_trans->Voclosporin_cis More Potent Cyclosporine Cyclosporine A Voclosporin_trans->Cyclosporine More Potent

References

Comparative Proteomics of Kidney Tissue: Evaluating Voclosporin in the Context of Lupus Nephritis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the proteomic landscape of lupus nephritis and the potential impact of voclosporin, contextualized with data from other calcineurin inhibitors.

This guide provides a comparative overview of the proteomic changes in kidney tissue associated with lupus nephritis (LN) and explores the potential effects of this compound, a novel calcineurin inhibitor. Due to the current absence of publicly available direct proteomics data on this compound-treated kidney tissue, this comparison is framed by examining the established proteomic alterations in LN and the observed effects of other calcineurin inhibitors, such as tacrolimus and cyclosporine, on the renal proteome.

Executive Summary

Lupus nephritis is a severe manifestation of systemic lupus erythematosus characterized by complex immunological and inflammatory processes within the kidneys. Proteomic analyses of kidney biopsies from LN patients have revealed significant alterations in proteins involved in inflammation, immune response, fibrosis, and cellular metabolism. This compound, as a calcineurin inhibitor, modulates the immune response by inhibiting T-cell activation. While direct comparative proteomic data for this compound's effect on kidney tissue is not yet available, studies on other calcineurin inhibitors provide insights into their potential impact on the renal proteome, including effects on protein folding, stress responses, and metabolism. This guide synthesizes the available data to offer a potential framework for understanding how this compound might modulate the proteomic signature of lupus nephritis.

Proteomic Landscape of Lupus Nephritis Kidney Tissue

Proteomic studies of kidney biopsies from patients with lupus nephritis have identified a number of differentially expressed proteins compared to healthy kidney tissue. These proteins are implicated in the key pathological processes of the disease.

Protein CategoryUpregulated ProteinsDownregulated ProteinsPathological Relevance
Immune & Inflammatory Response Annexins, Heterogeneous nuclear ribonucleoproteins (hnRNPs)-Indicate active inflammation and immune cell infiltration.
Complement Pathway Complement components (e.g., C3, C4)-Activation of the complement system is a hallmark of LN, leading to tissue damage.
Fibrosis & Extracellular Matrix Collagen isoforms, Fibronectin-Reflects the chronic tissue remodeling and scarring that leads to loss of kidney function.
Cellular Metabolism -Argininosuccinate synthetase (ASS), AldolaseSuggests metabolic dysregulation and cellular stress within the kidney tissue.

Proteomic Effects of Calcineurin Inhibitors on Kidney Tissue

Studies on calcineurin inhibitors like cyclosporine and tacrolimus, primarily in the context of transplantation and nephrotoxicity, have revealed their influence on the renal proteome. These findings may offer clues to the potential effects of this compound.

Protein CategoryObserved Changes with Calcineurin InhibitorsPotential Implication
Endoplasmic Reticulum (ER) Stress & Protein Folding Upregulation of ER-stress and protein folding-related proteins.Calcineurin inhibitors can induce cellular stress responses.
Apoptosis Upregulation of apoptosis-related proteins.May contribute to the nephrotoxic effects observed with this class of drugs.
Metabolism & Transport Alterations in proteins involved in metabolism and transport.Can affect cellular energy production and ion balance.
Cytoskeleton Upregulation of cytoskeleton-related proteins.May be related to changes in cell structure and stability.
Calcium-Binding Proteins Decreased levels of Calbindin-D 28 kDa (with cyclosporine).Linked to disturbances in calcium homeostasis and potential nephrotoxicity.[1]

Experimental Protocols

The following are generalized experimental protocols for the proteomic analysis of kidney tissue, based on methodologies reported in the cited literature.

Kidney Tissue Sample Preparation
  • Source: Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) kidney biopsy tissues.

  • Procedure for Fresh-Frozen Tissue:

    • Tissues are carefully thawed and rinsed in phosphate-buffered saline (PBS) containing protease inhibitors.

    • Lysis buffer (containing urea, thiourea, and detergents) is added to the tissue.

    • The tissue is homogenized and agitated, followed by centrifugation to pellet cellular debris.

    • The supernatant containing the protein lysate is collected for further analysis.

  • Procedure for FFPE Tissue:

    • Paraffin sections are deparaffinized using xylene and rehydrated through a series of ethanol washes.

    • Antigen retrieval is performed using heat-induced methods in a suitable buffer.

    • Proteins are then extracted using specialized buffers optimized for FFPE tissues.

Protein Quantification and Digestion
  • Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • Digestion:

    • Proteins are denatured and reduced, followed by alkylation of cysteine residues.

    • The proteins are then digested into smaller peptides using a protease, most commonly trypsin.

Mass Spectrometry Analysis
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method.

  • Procedure:

    • The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

    • The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS2 scan).

Data Analysis
  • Protein Identification and Quantification: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the corresponding peptides and proteins. Label-free or label-based (e.g., iTRAQ, TMT) quantification methods are used to determine the relative abundance of proteins between different samples.

  • Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical analysis. Further bioinformatics analysis, such as pathway analysis and gene ontology enrichment, is performed to understand the biological context of the proteomic changes.

Visualizing Molecular Pathways and Workflows

This compound's Mechanism of Action

voclosporin_moa cluster_nucleus Inside Nucleus TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN ↑ Ca2+ NFATp NFAT (phosphorylated) (Inactive) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription TCell_Activation T-Cell Activation & Proliferation IL2_Gene->TCell_Activation ↑ IL-2 Production This compound This compound Cyclophilin Cyclophilin This compound->Cyclophilin Cyclophilin->CaN Inhibits

Caption: Mechanism of action of this compound in T-cell activation.

Experimental Workflow for Kidney Tissue Proteomics

proteomics_workflow Biopsy Kidney Biopsy (LN Patient vs. Control) Extraction Protein Extraction Biopsy->Extraction Digestion Protein Digestion (Trypsin) Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAcquisition Data Acquisition (MS1 & MS2 Spectra) LCMS->DataAcquisition DatabaseSearch Database Search & Protein Identification DataAcquisition->DatabaseSearch Quantification Protein Quantification DatabaseSearch->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics Results Differentially Expressed Proteins & Pathways Bioinformatics->Results

Caption: A generalized workflow for comparative proteomics of kidney tissue.

Concluding Remarks

The field of proteomics holds immense promise for elucidating the complex molecular pathology of lupus nephritis and for identifying biomarkers of disease activity and treatment response. While direct evidence of this compound's impact on the kidney tissue proteome is eagerly awaited, the existing data on lupus nephritis and other calcineurin inhibitors provide a valuable foundation for forming hypotheses. As a potent calcineurin inhibitor, this compound is expected to modulate the immune and inflammatory pathways that are proteomically evident in lupus nephritis. Future studies employing comparative proteomics on kidney biopsies from this compound-treated patients will be crucial to directly assess its molecular effects and to identify specific protein signatures that correlate with clinical outcomes. Such studies will undoubtedly pave the way for more personalized and effective treatment strategies for patients with lupus nephritis.

References

Safety Operating Guide

Proper Disposal of Voclosporin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like voclosporin is a critical component of laboratory safety and regulatory compliance. Adherence to proper disposal protocols minimizes environmental contamination and protects personnel from potential exposure. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.

I. Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal process. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Handling: Handle this compound in a well-ventilated area.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1][2] Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[1]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials and foodstuff containers.[1]

II. Step-by-Step Disposal Procedure for this compound Waste

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or controlled incineration.[1][3]

  • Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

  • Containment:

    • Collect solid this compound waste in a suitable, clearly labeled, and closed container.[1][3]

    • For liquid waste containing this compound, absorb the solution with an inert, non-combustible absorbent material such as diatomite or universal binders.[2][4]

  • Labeling: Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other information required by your institution or local regulations.

  • Licensed Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous material disposal company.[5] This ensures compliance with federal, state, and local regulations.[5][6]

  • Incineration: The designated disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the this compound.[1]

Important Considerations:

  • Do Not Discharge to Sewer: Never dispose of this compound by flushing it down the drain or discharging it into sewer systems.[1] Discharge into the environment must be avoided.[1]

  • Regulatory Compliance: Ensure that all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[7][6][8][9]

III. Disposal of Contaminated Packaging

Contaminated packaging, such as the original containers for this compound, must also be handled properly.

  • Triple Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After proper decontamination, the packaging may be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]

IV. Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures:

  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1]

  • Personal Protection: Wear full personal protective equipment, including chemical-impermeable gloves, safety goggles, and a suitable respirator.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[2][4]

  • Clean-up:

    • For solid spills, cover the powder with a plastic sheet to minimize spreading.[10] Mechanically take up the spilled material and place it in a suitable, closed container for disposal.[10] Avoid creating dust.[10]

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[2][4]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][4]

  • Disposal: Dispose of all contaminated materials, including absorbents and cleaning materials, as hazardous waste according to the procedures outlined above.[1][2]

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VoclosporinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process cluster_spill Accidental Spill Response handling Safe Handling in Ventilated Area with PPE unused_this compound Unused/Expired this compound storage Secure Storage in Labeled Containers segregation Segregate this compound Waste unused_this compound->segregation contaminated_materials Contaminated Labware & PPE contaminated_materials->segregation containment Contain in Labeled, Closed Containers segregation->containment collection Collection by Licensed Hazardous Waste Contractor containment->collection destruction Controlled Incineration collection->destruction spill_event Accidental Spill spill_contain Contain Spill & Ensure Safety spill_event->spill_contain spill_cleanup Clean Up with Absorbent Material spill_contain->spill_cleanup spill_disposal Dispose of as Hazardous Waste spill_cleanup->spill_disposal spill_disposal->collection

References

Essential Safety and Logistics for Handling Voclosporin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Voclosporin is paramount. This guide provides immediate, procedural, and step-by-step information for laboratory safety and chemical management.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a laboratory fume hood is recommended to control the generation of dust and aerosols.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2][3]

Personal Protective Equipment: A summary of recommended PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes, dust, and aerosols.
Hand Protection Chemical-impermeable gloves.[1] Gloves must be inspected prior to use.Prevents skin contact with the substance.
Skin and Body Protection Suitable protective clothing, which may include impervious and fire/flame-resistant clothing.[1][2]Minimizes skin exposure and protects from potential hazards.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A suitable respirator is recommended.[2][3]Protects the respiratory system from inhalation of dust or aerosols in high-risk scenarios.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store away from foodstuff containers or incompatible materials.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator.[1]

  • Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Remove all sources of ignition.[1]

  • For spills, collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of this compound:

  • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[4]

Disposal of Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the substance itself.[4]

Occupational Exposure Limits

There is currently no available data for occupational exposure limits for this compound.[1][2][3] Therefore, it is crucial to handle the substance with a high degree of caution and to use the recommended personal protective equipment and engineering controls to minimize any potential exposure.

Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

VoclosporinHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Receive this compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe handling_area Prepare Handling Area (Ventilated, Clean) ppe->handling_area weighing Weighing and Preparation (Avoid Dust Formation) handling_area->weighing experiment Experimental Use weighing->experiment spill Spill Occurs weighing->spill exposure Exposure Occurs weighing->exposure decontaminate Decontaminate Work Surfaces experiment->decontaminate experiment->spill experiment->exposure waste_collection Collect Waste (Solid & Liquid) decontaminate->waste_collection disposal Dispose via Licensed Contractor (Incineration) waste_collection->disposal spill_response Evacuate, Ventilate, Contain Spill, Clean Up spill->spill_response exposure_response Follow First-Aid Measures (Skin, Eye, Inhalation, Ingestion) exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voclosporin
Reactant of Route 2
Voclosporin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.